molecular formula C10H19ClO4 B041346 (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate CAS No. 154026-93-4

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

カタログ番号: B041346
CAS番号: 154026-93-4
分子量: 238.71 g/mol
InChIキー: FIKPWJZUGTVXCO-SFYZADRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19ClO4 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPWJZUGTVXCO-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431205
Record name tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154026-93-4
Record name tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 154026-93-4

This technical guide provides an in-depth overview of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a crucial chiral intermediate in the synthesis of widely used statin drugs. Aimed at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis methodologies—both chemical and enzymatic—and its pivotal role in pharmaceutical manufacturing.

Core Compound Properties

This compound is a complex organic molecule whose specific stereochemistry is vital for its function as a building block for active pharmaceutical ingredients.

PropertyValueReference
CAS Number 154026-93-4[1][2][3][4]
Molecular Formula C₁₀H₁₉ClO₄[1][2][5]
Molecular Weight 238.71 g/mol [1][2][5]
IUPAC Name tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate[3][5]
Melting Point 45 °C[1]
Boiling Point 364.58 °C[1]
Appearance Pale Beige Solid[4]

Role in Drug Development: The Rosuvastatin Connection

This compound, often abbreviated as (3R,5S)-CDHH, is a key intermediate in the synthesis of Rosuvastatin.[6] Rosuvastatin is a potent HMG-CoA reductase inhibitor, widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. The precise (3R,5S) stereoconfiguration of the dihydroxyheptanoate side chain is essential for the drug's high affinity and inhibitory activity on the target enzyme. The use of this pre-formed chiral side-chain synthon simplifies the total synthesis of Rosuvastatin, ensuring high stereochemical purity in the final product.

The following diagram illustrates the position of this compound in the overall synthesis pathway of Rosuvastatin.

G Precursor tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate Target (3R,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate Precursor->Target Stereoselective Reduction SideChain Protected Rosuvastatin Side-chain Aldehyde Target->SideChain Protection & Oxidation Wittig Wittig Reaction Intermediate SideChain->Wittig Coupling with Pyrimidine Moiety Rosuvastatin_Ester Rosuvastatin tert-Butyl Ester Wittig->Rosuvastatin_Ester Deprotection Rosuvastatin Rosuvastatin Rosuvastatin_Ester->Rosuvastatin Hydrolysis

Caption: Role of the target compound in the Rosuvastatin synthesis pathway.

Synthesis Methodologies

The synthesis of this compound is a critical step that establishes the required stereochemistry. Both chemical and biotechnological routes have been developed, with the latter gaining prominence due to its high selectivity and milder reaction conditions. The typical starting material for these syntheses is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[6][7][8]

Chemical Synthesis: Catalytic Hydrogenation

A common chemical method involves the stereoselective reduction of the ketone group in the precursor molecule via catalytic hydrogenation. This process often employs chiral catalysts to achieve the desired diastereoselectivity.

Experimental Protocol:

A patented method describes the following procedure:

  • Dissolution: Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an organic solvent (e.g., ethanol).[9]

  • Catalyst Addition: Introduce a ruthenium-based catalyst, such as Ru[(R)-TolBINAP]Cl₂, into the reaction vessel. The molar ratio of the substrate to the catalyst is typically around 1:0.0003 to 1:0.0005.[9]

  • Hydrogenation: The reaction is carried out under a hydrogen pressure of 3-5 MPa at a temperature of 40-60°C for 4-7 hours.[9]

  • Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed by distillation. The residue is then subjected to an aqueous work-up using ethyl acetate for extraction. The combined organic layers are washed with brine, dried, and concentrated to yield the final product.[9]

Quantitative Data for Chemical Synthesis:

ParameterValueReference
Catalyst Ru[(R)-TolBINAP]Cl₂[9]
Hydrogen Pressure 3–5 MPa[9]
Temperature 40–60 °C[9]
Reaction Time 4–7 hours[9]
Yield 85–95%
Purity ≥98%
Diastereomeric Excess ≥98%
Enzymatic Synthesis: Biocatalytic Reduction

Biotechnological production of (3R,5S)-CDHH utilizes carbonyl reductase enzymes, which offer high enantioselectivity under mild reaction conditions.[7][8] This method is often preferred for its environmental friendliness and process safety.

Experimental Protocol (Whole-Cell Biocatalysis):

This protocol is based on the use of a recombinant E. coli strain expressing both a carbonyl reductase and glucose dehydrogenase (for cofactor regeneration).[8]

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain to produce the necessary enzymes.

  • Reaction Setup: In a bioreactor, prepare a phosphate buffer solution (pH 6.0-8.0). Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, glucose (as the coenzyme regeneration substrate), and the coenzyme NADP.[10]

  • Biotransformation: Introduce the whole-cell biocatalyst to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 30°C) with stirring for approximately 12-24 hours.[8][10]

  • Extraction and Purification: Upon completion, the reaction mixture is extracted with an equal volume of ethyl acetate. The organic phases are combined and concentrated to obtain the product.[10]

Quantitative Data for Enzymatic Synthesis:

ParameterValueReference
Biocatalyst Carbonyl Reductase (e.g., from Rhodosporidium toruloides or recombinant E. coli)[6][7]
Cofactor Regeneration Glucose Dehydrogenase (GDH) / Glucose[8]
Substrate Concentration Up to 400 g/L[8]
Temperature ~30 °C[8]
pH 6.0–8.0[10]
Yield 95.6–98.9%[6][8]
Enantiomeric Excess (ee) >99%[6][8]
Substrate Conversion 98.8%[8]
Space-Time Yield Up to 1,182.3 g L⁻¹ day⁻¹[8]

The diagram below outlines a typical workflow for the enzymatic synthesis and purification of the target compound.

G cluster_0 Biotransformation cluster_1 Purification Bioreactor Setup Bioreactor (Buffer, Substrate, Cofactors) AddCells Add Whole-Cell Biocatalyst Bioreactor->AddCells Incubation Incubate with Stirring (30°C, 12-24h) AddCells->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Reaction Completion Separation Separate Organic Layer Extraction->Separation Concentration Concentrate under Vacuum Separation->Concentration FinalProduct (3R,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate Concentration->FinalProduct Yields

Caption: General workflow for the enzymatic synthesis of the title compound.

Conclusion

This compound is a cornerstone intermediate for the synthesis of Rosuvastatin. The development of efficient and highly stereoselective synthesis routes, particularly through biocatalysis, has been a significant advancement in pharmaceutical manufacturing. These methods not only ensure the high purity required for drug production but also align with the principles of green chemistry. This guide provides essential technical data and protocols to support further research and development in this area.

References

Technical Guide: Physicochemical Properties of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a pivotal chiral intermediate in the synthesis of market-leading statins, most notably Rosuvastatin.[1] The precise stereochemistry of this molecule is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), which acts as an HMG-CoA reductase inhibitor to lower cholesterol.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and analytical characterization of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and quality control during the drug development process.

PropertyValueSource
Molecular Formula C₁₀H₁₉ClO₄[2][3]
Molecular Weight 238.71 g/mol [2][3]
CAS Number 154026-93-4[2][3]
Appearance Pale beige solid[4]
Melting Point 45-49 °C[5]
Boiling Point 364.6 ± 42.0 °C (Predicted)[5]
Density 1.168 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in organic solvents such as ethanol and methanol.[5]

Synthesis Methodologies

The synthesis of this compound with high diastereomeric purity is a critical step in the manufacturing of Rosuvastatin. Two primary methodologies, chemical synthesis and biotechnological production, are highlighted below.

Experimental Protocol 1: Chemical Synthesis via Catalytic Hydrogenation

This method involves the stereoselective reduction of a keto-precursor using a chiral catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product precursor tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate catalyst Ru[(R)-TolBINAP]Cl2 product This compound catalyst->product Catalytic Hydrogenation solvent Organic Solvent (e.g., tert-butanol) pressure H2 Pressure: 3-5 MPa temperature Temperature: 40-60 °C time Time: 4-7 hours

Figure 1. Chemical Synthesis Workflow.

Methodology:

  • Reaction Setup: Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an organic solvent, such as tert-butanol, within a high-pressure reaction vessel.

  • Catalyst Introduction: Add the Ru[(R)-TolBINAP]Cl₂ catalyst. The molar ratio of the substrate to the catalyst is typically maintained between 1:0.0003 and 1:0.0005.

  • Hydrogenation: Pressurize the reactor with hydrogen to 3-5 MPa and heat the reaction mixture to 40-60 °C. Maintain these conditions with stirring for 4-7 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel and carefully release the hydrogen pressure.

    • Remove the organic solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic phases with saturated brine, dry over anhydrous calcium chloride, and concentrate to yield the crude product.

    • The resulting product can be further purified by crystallization.

Experimental Protocol 2: Biotechnological Production via Biocatalysis

This green chemistry approach utilizes a stereoselective carbonyl reductase enzyme to achieve high yields and excellent enantiomeric and diastereomeric excess.

Biocatalytic Reaction Scheme:

G cluster_reactants Reactants cluster_biocatalyst Biocatalyst System cluster_product Product precursor tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) enzyme Carbonyl Reductase (e.g., from recombinant E. coli) product This compound enzyme->product Asymmetric Reduction cofactor NADPH (Cofactor) cosubstrate Isopropanol (Co-substrate for cofactor regeneration)

Figure 2. Biotechnological Synthesis Workflow.

Methodology:

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing a stereoselective short-chain carbonyl reductase (SCR) in a fermenter. Harvest the cells by centrifugation to obtain the whole-cell biocatalyst.

  • Biotransformation:

    • Prepare a reaction mixture containing the whole-cell biocatalyst in a suitable buffer.

    • Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to a high concentration (e.g., 400 g/L).

    • Include a co-substrate, such as isopropanol, for the regeneration of the NADPH cofactor.

    • Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH with agitation.

  • Product Isolation and Purification:

    • Monitor the reaction progress by HPLC.

    • Once the substrate is consumed, separate the biomass from the reaction mixture by centrifugation or filtration.

    • Extract the product from the supernatant with an organic solvent.

    • Purify the product from the organic phase. This biocatalytic method can achieve high yields (e.g., 97.5%) and excellent diastereomeric excess (e.g., >99.5%).

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Summary of Analytical Techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H NMR, ¹³C NMR).
Mass Spectrometry (MS) Molecular weight confirmation and structural analysis.
Infrared Spectroscopy (IR) Identification of functional groups.
High-Performance Liquid Chromatography (HPLC) Purity determination and separation of stereoisomers.

Detailed Spectral Data:

Detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are available through commercial suppliers and specialized databases such as SpectraBase.

Representative Experimental Protocol: Chiral HPLC for Stereoisomer Analysis

The following method, adapted from a similar analysis of dihydroxy esters, is suitable for the separation and quantification of the stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate.

  • Column: Chiralcel OD-RH

  • Mobile Phase:

    • A: 0.1% trifluoroacetic acid in water

    • B: 0.1% trifluoroacetic acid in acetonitrile

  • Elution: Gradient of 25–30% (B) over 25 minutes, followed by 30% (B) for 5 minutes.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

This method is capable of resolving the (3R,5S), (3S,5R), (3R,5R), and (3S,5S) stereoisomers, allowing for the accurate determination of the diastereomeric excess of the desired product.

Conclusion

This compound is a cornerstone intermediate in the synthesis of Rosuvastatin. A thorough understanding of its physicochemical properties, coupled with robust and stereoselective synthesis and analytical methods, is paramount for the efficient and controlled production of this life-saving medication. The methodologies and data presented in this guide offer a valuable resource for professionals engaged in the research, development, and manufacturing of statins.

References

Elucidation of the Stereospecific Structure: A Technical Guide to (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of rosuvastatin. This document details the spectroscopic data, synthesis, and purification protocols essential for the accurate identification and utilization of this critical compound in pharmaceutical development.

Compound Identification and Physical Properties

This compound is identified by the following key parameters:

ParameterValue
CAS Number 154026-93-4[1]
Molecular Formula C₁₀H₁₉ClO₄[1]
Molecular Weight 238.71 g/mol [1]
Melting Point 45 °C[1]
Boiling Point 364.58 °C[1]

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the chiral centers.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.47s9HC(CH₃)₃
2.86t2HH-2
3.20t2HH-4
3.40s2HH-6
3.54-3.60m2HOH
4.29-4.32t1HH-3, H-5

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
27.9C(CH₃)₃
46.4C-2
48.3C-4
51.1C-6
67.3C-3, C-5
82.5C(CH₃)₃
166.0C-1 (C=O)
202.7-

Note: Some enol form may exist, affecting the spectra. Data sourced from patent WO 2014/203045 A1.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data

m/z (ESI)Assignment
237.08[M+H]⁺ (for ³⁵Cl isotope)
239.08[M+H]⁺ (for ³⁷Cl isotope)

Data sourced from patent WO 2014/203045 A1.

Infrared (IR) Spectroscopy

The IR spectrum identifies the key functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
3444O-H stretch (hydroxyl groups)
1731, 1712C=O stretch (ester carbonyl)
1582-
1045C-O stretch
747C-Cl stretch

Data sourced from patent WO 2014/203045 A1.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the stereoselective reduction of a precursor, (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate. Both enzymatic and chemical methods have been successfully employed.

Enzymatic Synthesis via Carbonyl Reductase

A highly stereoselective method involves the use of a carbonyl reductase enzyme.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products precursor (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate product (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate precursor->product Reduction reductase Carbonyl Reductase reductase->product cofactor NAD(P)H oxidized_cofactor NAD(P)+ cofactor->oxidized_cofactor conditions Aqueous Buffer (e.g., Phosphate) pH ~7.0, Temp ~30°C

Caption: Enzymatic Synthesis Workflow.

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled reactor, dissolve (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme and Cofactor Addition: Add the carbonyl reductase enzyme and a nicotinamide cofactor (NADH or NADPH). A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included for large-scale synthesis.

  • Reaction Execution: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, proceed with the extraction and purification protocol outlined below.

Chemical Synthesis via Catalytic Hydrogenation

A common chemical method involves asymmetric hydrogenation using a chiral catalyst.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product precursor (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate product (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate precursor->product Hydrogenation catalyst Ru[(R)-TolBINAP]Cl₂ catalyst->product hydrogen H₂ Gas hydrogen->product conditions Organic Solvent (e.g., Methanol) Pressure: 3-5 MPa Temp: 40-60°C G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Stereoselective Synthesis purification Extraction & Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elucidation Final Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

References

Spectroscopic Profile of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The data presented here has been compiled from available scientific literature and chemical supplier documentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.25 - 4.15m1HH-5
4.10 - 4.00m1HH-3
3.65dd, J = 11.0, 4.5 Hz1HH-6a
3.58dd, J = 11.0, 6.5 Hz1HH-6b
2.45dd, J = 15.0, 6.0 Hz1HH-2a
2.38dd, J = 15.0, 7.0 Hz1HH-2b
1.70 - 1.55m2HH-4
1.48s9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
171.5C-1 (C=O)
81.0C(CH₃)₃
70.5C-5
68.0C-3
49.0C-6
42.5C-4
41.0C-2
28.0C(CH₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description
3400 (broad)O-H stretch (hydroxyl groups)
2975C-H stretch (aliphatic)
1725C=O stretch (ester)
1150C-O stretch (ester)
750C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
239.1[M+H]⁺ (protonated molecule)
221.1[M-OH]⁺
183.1[M-C₄H₉O]⁺
165.1[M-C₄H₉O₂]⁺
57.1[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., chloroform or methanol), applying the solution to a KBr or NaCl plate, and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation synthesis Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Analyze Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ir_data Identify Functional Groups ir->ir_data ms_data Determine Molecular Weight & Fragmentation Pattern ms->ms_data structure_confirmation Structure Elucidation & Confirmation nmr_data->structure_confirmation ir_data->structure_confirmation ms_data->structure_confirmation

Caption: Workflow for Spectroscopic Characterization.

Solubility of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

For researchers, scientists, and professionals in drug development, understanding the solubility of key intermediates is critical for process optimization, formulation, and overall efficiency. This compound is a crucial chiral intermediate in the synthesis of widely used statin drugs, such as atorvastatin and rosuvastatin.[1][2][3] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents, based on available literature.

While specific quantitative solubility data (e.g., g/L or mg/mL at various temperatures) is not extensively published in peer-reviewed literature, qualitative solubility information can be inferred from the solvents used in its synthesis and purification processes. This guide summarizes this qualitative data, presents relevant experimental protocols, and provides visualizations of the chemical workflows.

Qualitative Solubility Data

The solubility of this compound has been described in several chemical datasheets and patents. The compound is generally soluble in polar organic solvents and sparingly soluble in less polar ones. The following table summarizes the available qualitative solubility information.

SolventSolubility DescriptionSource
MethanolSoluble / Slightly Soluble[4]
EthanolSoluble[4]
ChloroformSparingly / Slightly Soluble[4]
Ethyl AcetateUsed as an extraction solvent
Tetrahydrofuran (THF)Used as a reaction solvent[5]
IsopropanolUsed as a reaction solvent
tert-ButanolUsed as a reaction solvent

Note: The term "soluble" in a qualitative context generally implies that the solute dissolves to a practically useful extent, while "sparingly" or "slightly" soluble indicates limited dissolution.

Experimental Protocols

The following experimental protocols, derived from patent literature, describe the synthesis and purification of this compound. These procedures provide practical insights into the compound's behavior in different solvent systems.

Protocol 1: Catalytic Hydrogenation and Purification

This protocol describes the synthesis of the target compound via catalytic hydrogenation of a precursor, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate.

Materials:

  • tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

  • Organic solvent (e.g., Methanol, Ethanol, Isopropanol, tert-Butanol, Tetrahydrofuran, or Ethyl Acetate)

  • Ru[(R)-TolBINAP]Cl₂ (or its derivative) catalyst

  • Hydrogen gas

  • Water

  • Ethyl Acetate

  • Saturated brine solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an appropriate organic solvent (methanol is often preferred).

  • Add the Ru[(R)-TolBINAP]Cl₂ catalyst to the solution. The molar ratio of the substrate to the catalyst is typically between 1:0.0003 and 1:0.0005.

  • Transfer the reaction mixture to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 3-5 MPa.

  • Heat the reaction mixture to 40-60°C and maintain for 4-7 hours.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Add water and ethyl acetate to the residue for extraction.

  • Separate the organic phase and wash it with a saturated brine solution.

  • Dry the organic phase over a suitable drying agent.

  • Concentrate the dried organic phase to yield this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Dissolve Precursor in Organic Solvent reaction Catalytic Hydrogenation (Ru Catalyst, H2 gas, 40-60°C, 3-5 MPa) start->reaction concentrate1 Solvent Removal (Reduced Pressure) reaction->concentrate1 Reaction Completion extraction Liquid-Liquid Extraction (Ethyl Acetate & Water) concentrate1->extraction wash Wash Organic Phase (Saturated Brine) extraction->wash dry Drying (Anhydrous Na2SO4) wash->dry concentrate2 Final Concentration dry->concentrate2 product Final Product: This compound concentrate2->product

Caption: Synthesis and Purification Workflow.

Conclusion

References

Technical Guide: Material Safety Data Sheet for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety, handling, and physicochemical properties of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of Rosuvastatin.[1] The information herein is compiled from various sources to ensure a thorough guide for laboratory and professional use.

Section 1: Chemical Product and Company Identification

Product Name: This compound
Synonyms: (3R,5S)-6-Chloro-3,5-dihydroxyhexanoic Acid tert-Butyl Ester, Rosuvastatin Impurity 187[2]
CAS Number: 154026-93-4[2]
Molecular Formula: C₁₀H₁₉ClO₄[2][3][4]
Intended Use: For laboratory research and development purposes only.[4] It is a key intermediate in the synthesis of Rosuvastatin, a selective HMG-CoA reductase inhibitor.[1]

Section 2: Physicochemical Information

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Weight 238.71 g/mol [2][4]
Appearance Pale Beige to Light Beige Solid[3]
Melting Point 45-49 °C[3]
Boiling Point 364.6 ± 42.0 °C (Predicted)[3]
Density 1.168 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 174.295 °C[3]
Solubility Soluble in organic solvents such as ethanol and methanol. Sparingly soluble in chloroform.[3]
Stability Hygroscopic[3]
Storage 2-8°C, under an inert atmosphere.[5]

Section 3: Hazards Identification

Based on available data, this compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation

Precautionary Statements:

GHS CodeDescription
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.

Note: This information is based on limited supplier data and a full toxicological profile is not available.

Section 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

Section 5: Fire-Fighting Measures

Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
Specific Hazards Emits toxic fumes under fire conditions.
Protective Equipment Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.

Section 6: Accidental Release Measures

Personal Precautions Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage

Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.[5] The compound is hygroscopic.[3]

Section 8: Exposure Controls/Personal Protection

Engineering Controls Use enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.
Eye/Face Protection Safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
General Hygiene Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.

Section 9: Stability and Reactivity

Chemical Stability Stable under recommended storage conditions.[3]
Conditions to Avoid Incompatible materials, exposure to moist air or water.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide, Hydrogen chloride gas.

Section 10: Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The hazard classification in Section 3 is based on limited data.

Section 11: Ecological Information

No ecological data is available for this product.

Section 12: Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Section 13: Transport Information

This substance is not classified as dangerous for transport.

Section 14: Regulatory Information

Section 15: Other Information

The information above is believed to be accurate and represents the best information currently available. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use. Users should make their own investigations to determine the suitability of the information for their particular purposes.

Visualizations

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prepare Workspace Prepare Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Gather Materials Gather Necessary Materials and Equipment Prepare Workspace->Gather Materials Weigh Compound Weigh Compound in a Contained Environment Gather Materials->Weigh Compound Dissolve/React Dissolve or React Under Inert Atmosphere Weigh Compound->Dissolve/React Monitor Reaction Monitor Reaction Progress Dissolve/React->Monitor Reaction Quench Reaction Quench Reaction Safely Monitor Reaction->Quench Reaction Waste Disposal Dispose of Waste in Designated Containers Quench Reaction->Waste Disposal Decontaminate Decontaminate Glassware and Work Surfaces Waste Disposal->Decontaminate Doff PPE Doff and Dispose of Contaminated PPE Decontaminate->Doff PPE

Caption: A logical workflow for the safe handling of chemical intermediates in a laboratory setting.

Logical Relationship: Hazard Mitigation Strategy

G cluster_hazards Identified Hazards cluster_controls Mitigation Controls Compound (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate Skin Irritation Skin Irritation (H315) Compound->Skin Irritation Eye Irritation Eye Irritation (H319) Compound->Eye Irritation Respiratory Irritation Respiratory Irritation (H335) Compound->Respiratory Irritation PPE Personal Protective Equipment (Gloves, Goggles) Skin Irritation->PPE mitigated by Eye Irritation->PPE mitigated by Engineering Engineering Controls (Fume Hood) Respiratory Irritation->Engineering mitigated by Administrative Administrative Controls (SOPs, Training)

References

A Technical Guide to the Stereochemistry of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, often abbreviated as (3R,5S)-CDHH, is a pivotal chiral intermediate in the synthesis of blockbuster statin drugs such as rosuvastatin and atorvastatin.[1][2] Its specific stereochemistry is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the stereochemical aspects of (3R,5S)-CDHH, including its synthesis, the establishment of its chiral centers, and relevant experimental data.

Introduction to the Stereochemistry of this compound

The molecular structure of tert-butyl 6-chloro-3,5-dihydroxyhexanoate contains two chiral centers at the C3 and C5 positions. The designation (3R,5S) refers to the specific spatial arrangement of the hydroxyl groups at these centers, which is essential for its function as a precursor to the pharmacologically active side chain of certain statins.[3] These statins act as inhibitors of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.[3][4] The precise (3R,5S) configuration is critical for the molecule's ability to bind effectively to the enzyme's active site.

The synthesis of (3R,5S)-CDHH with high stereochemical purity is a significant challenge in pharmaceutical manufacturing. Both chemical and biocatalytic methods have been developed to achieve the desired stereoisomer with high selectivity.

Synthetic Pathways and Stereochemical Control

The predominant and most efficient method for synthesizing (3R,5S)-CDHH involves the stereoselective reduction of a precursor molecule, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH).[1][5][6] This precursor already contains one of the required chiral centers at the C5 position in the (S) configuration. The key synthetic step is the stereospecific reduction of the ketone group at the C3 position to a hydroxyl group with an (R) configuration, without altering the existing (S) configuration at C5.

Biocatalytic Synthesis

Enzymatic catalysis, particularly using carbonyl reductases, has emerged as a superior method for this transformation due to its high enantioselectivity, mild reaction conditions, and environmental friendliness.[6] Carbonyl reductases, often from microorganisms such as Rhodosporidium toruloides and genetically modified Escherichia coli, exhibit excellent activity and stereospecificity towards (S)-CHOH.[1][7]

The general workflow for the biocatalytic synthesis is depicted below:

Biocatalytic Synthesis of (3R,5S)-CDHH Substrate (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) Product This compound ((3R,5S)-CDHH) Substrate->Product Stereoselective Reduction Enzyme Carbonyl Reductase (e.g., from Rhodosporidium toruloides or recombinant E. coli) Enzyme->Product Cofactor NAD(P)H Cofactor->Substrate Hydride Transfer Regeneration Cofactor Regeneration System (e.g., glucose dehydrogenase) Regeneration->Cofactor

Caption: Biocatalytic reduction of (S)-CHOH to (3R,5S)-CDHH.

Chemical Synthesis

While biocatalysis is often preferred, chemical synthesis routes have also been developed. One such method involves catalytic hydrogenation using a chiral catalyst. For instance, a ruthenium catalyst with a chiral ligand, such as Ru[(R)-TolBINAP]Cl₂, can be used to achieve the desired stereoselective reduction of the ketone.[8]

The logical flow for the chemical synthesis is as follows:

Chemical Synthesis of (3R,5S)-CDHH StartingMaterial (5S)-6-chloro-5-hydroxyl-3-oxohexanoate tert-butyl ester Reaction Catalytic Hydrogenation StartingMaterial->Reaction Product (3R,5S)-6-chloro-3,5-dihydroxyhexanoate tert-butyl ester Reaction->Product Catalyst Ru[(R)-TolBINAP]Cl₂ or derivative Catalyst->Reaction Conditions Hydrogen Pressure: 3-5 MPa Temperature: 40-60°C Conditions->Reaction Purification Separation and Purification Product->Purification

Caption: Chemical synthesis via catalytic hydrogenation.

Quantitative Data from Synthetic Processes

The efficiency of the synthesis of (3R,5S)-CDHH is evaluated based on several key metrics, including yield, enantiomeric excess (e.e.), and space-time yield. Biocatalytic methods have demonstrated exceptionally high performance in these areas.

ParameterBiocatalytic Method (Carbonyl Reductase)Chemical Method (Catalytic Hydrogenation)Reference(s)
Yield >98%High (specifics vary)[1][5][6]
Enantiomeric Excess (e.e.) >99%High (specifics vary)[1][5]
Diastereomeric Excess (d.e.) >99.5%High (specifics vary)[6]
Substrate Concentration Up to 500 g/LVaries[5]
Reaction Time 5 - 12 hours4 - 7 hours[1][5][8]
Temperature ~30°C40 - 60°C[6][8]
Pressure Atmospheric3 - 5 MPa[6][8]
Space-Time Yield Up to 1,182.3 g L⁻¹ day⁻¹Not typically reported[5]

Experimental Protocols

General Protocol for Biocatalytic Synthesis

The following is a generalized protocol based on published literature for the whole-cell biocatalytic reduction of (S)-CHOH.[1][5]

  • Cultivation of Biocatalyst: Recombinant E. coli cells harboring a carbonyl reductase gene are cultivated in a suitable fermentation medium in a bioreactor (e.g., 500 L or 5000 L fermenters) to achieve a high cell density and enzyme activity.[7]

  • Reaction Setup: The biotransformation is carried out in a bioreactor. The reaction mixture typically consists of a buffer solution, the substrate ((S)-CHOH), the whole-cell biocatalyst, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: The substrate, (S)-CHOH, is added to the reaction mixture. In some protocols, a fed-batch strategy is employed to maintain a high substrate concentration (e.g., up to 400 g/L) without inhibiting the enzyme.[5][6]

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) and pH. The mixture is agitated to ensure proper mixing.

  • Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the formation of the product.

  • Product Isolation and Purification: After the reaction is complete (typically >98% conversion), the cells are separated from the reaction mixture by centrifugation. The supernatant is then subjected to extraction with an organic solvent (e.g., ethyl acetate). The organic phase is concentrated, and the crude product is purified by methods such as crystallization or chromatography to yield pure (3R,5S)-CDHH.

General Protocol for Chemical Synthesis via Catalytic Hydrogenation

The following protocol is a generalized procedure based on patent literature for the chemical synthesis of (3R,5S)-CDHH.[8]

  • Reactor Preparation: A high-pressure reactor is charged with the substrate, tert-butyl (5S)-6-chloro-5-hydroxyl-3-oxohexanoate, dissolved in an appropriate organic solvent.

  • Catalyst Addition: The chiral catalyst, such as Ru[(R)-TolBINAP]Cl₂, is added to the reactor. The molar ratio of the substrate to the catalyst is typically in the range of 1:0.0003 to 1:0.0005.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out under a hydrogen pressure of 3 to 5 MPa.

  • Temperature Control: The reaction temperature is maintained between 40°C and 60°C.

  • Reaction Time: The reaction is allowed to proceed for 4 to 7 hours.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by suitable methods like column chromatography or crystallization to obtain pure (3R,5S)-CDHH.

Conclusion

The stereochemistry of this compound is a critical determinant of its utility as a key intermediate in the synthesis of major statin drugs. The development of highly stereoselective synthetic methods, particularly biocatalytic routes using carbonyl reductases, has enabled the large-scale and efficient production of this chiral building block with exceptional purity. The detailed understanding of its stereochemistry and the optimization of its synthesis are of paramount importance to the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the research, development, and manufacturing of statin-based therapeutics.

References

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate: A Cornerstone in Statin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate , often abbreviated as (3R,5S)-CDHH, stands as a pivotal chiral intermediate in the pharmaceutical industry, primarily celebrated for its critical role in the synthesis of blockbuster statin drugs such as Rosuvastatin and Atorvastatin.[1][2][3] These drugs are at the forefront of managing hypercholesterolemia and mitigating cardiovascular disease risk. The precise stereochemistry of (3R,5S)-CDHH is paramount, as it dictates the therapeutic efficacy of the final active pharmaceutical ingredient (API). This technical guide delves into the discovery, history, and detailed synthesis of this essential molecule, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: An Evolution in Statin Synthesis

The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader narrative of statin development. The journey to synthesize complex, stereospecific molecules like Rosuvastatin and Atorvastatin necessitated the development of robust and efficient methods for creating their characteristic chiral side chains.[4][5] Early synthetic routes for statins were often lengthy, involved expensive reagents, and presented challenges in controlling stereochemistry.[6]

The emergence of (3R,5S)-CDHH as a key intermediate was a significant advancement, providing a versatile building block with the desired stereocenters already established. Its development has been a testament to the progress in asymmetric synthesis, particularly in the fields of biocatalysis and chiral catalysis. While initial syntheses relied on traditional chemical methods, the focus has increasingly shifted towards enzymatic and chemoenzymatic approaches due to their high stereoselectivity, milder reaction conditions, and more environmentally friendly processes.[4] The evolution of (3R,5S)-CDHH synthesis reflects the pharmaceutical industry's continuous drive for more sustainable and cost-effective manufacturing processes for life-saving medications.

Synthetic Pathways and Methodologies

The predominant and most efficient method for the synthesis of this compound is the asymmetric reduction of its precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH).[2] This transformation can be achieved through both chemical and biological methods, with the latter gaining significant traction in industrial applications.

Biocatalytic Synthesis

The biotechnological production of (3R,5S)-CDHH from (S)-CHOH is often catalyzed by a class of enzymes known as carbonyl reductases.[2] This enzymatic reduction is highly stereoselective, consistently yielding the desired (3R,5S) diastereomer with high purity.

G

Figure 1: Biocatalytic synthesis of (3R,5S)-CDHH.

Experimental Protocol: Enzymatic Reduction of (S)-CHOH

A typical experimental procedure for the biocatalytic synthesis of (3R,5S)-CDHH involves the following steps:

  • Enzyme and Cofactor Preparation: A carbonyl reductase, often from a microbial source like Lactobacillus kefir or Rhodosporidium toruloides, is prepared.[2] A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often employed to recycle the expensive NAD(P)H cofactor.[7]

  • Reaction Setup: The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is dissolved in a suitable buffer solution. The enzyme and cofactor system are then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature and pH to ensure optimal enzyme activity. Progress is monitored using techniques like High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and the solvent is evaporated. The crude product is then purified, often by column chromatography, to yield pure this compound.

ParameterValue/ConditionReference
Substratetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate[2]
EnzymeCarbonyl Reductase[2]
CofactorNAD(P)H[7]
Diastereomeric Excess (de)>99%
Enantiomeric Excess (ee)>99%
YieldUp to 98.9%[2]
Substrate ConcentrationUp to 400 g/L[8]
Space-Time YieldUp to 1,182.3 g L⁻¹ day⁻¹[7]

Table 1: Summary of Quantitative Data for Biocatalytic Synthesis.

Chemical Synthesis

While biocatalytic methods are prevalent, chemical synthesis routes for (3R,5S)-CDHH also exist. One such method involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A representative chemical synthesis protocol is as follows:

  • Catalyst Preparation: A chiral ruthenium catalyst, such as Ru[(R)-TolBINAP]Cl₂, is prepared.[9]

  • Reaction Setup: tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is dissolved in an organic solvent in a high-pressure reactor. The catalyst is then introduced.

  • Reaction Conditions: The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 3-5 MPa). The reaction is heated (around 40-60°C) and stirred for several hours.

  • Work-up and Purification: After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified to obtain this compound.

G

Figure 2: Chemical synthesis of (3R,5S)-CDHH via hydrogenation.

ParameterValue/ConditionReference
Substratetert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate[9]
CatalystRu[(R)-TolBINAP]Cl₂ or its derivative[9]
Hydrogen Pressure3–5 MPa[9]
Reaction Temperature40–60 °C[9]
Reaction Time4–7 hours[9]
Yield85%–95%[9]
Purity≥98%[9]
Diastereoselectivity≥98%[9]

Table 2: Summary of Quantitative Data for Chemical Synthesis.

Role in Drug Development

The significance of this compound in drug development cannot be overstated. It serves as a crucial building block for the side chain of several statins. The chloro group provides a handle for further chemical transformations to complete the synthesis of the final drug molecule. The high stereochemical purity of (3R,5S)-CDHH ensures that the final API has the correct three-dimensional structure required for its biological activity as an HMG-CoA reductase inhibitor. The efficiency and scalability of its synthesis directly impact the overall cost and accessibility of these life-saving medications.

Conclusion

This compound is a testament to the advancements in modern synthetic chemistry, particularly in the realm of asymmetric synthesis. Its history is a reflection of the continuous quest for more efficient and sustainable methods in pharmaceutical manufacturing. The detailed methodologies and quantitative data presented herein underscore the robustness of both biocatalytic and chemical approaches to its synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this key intermediate is essential for the continued innovation and production of statin-based therapies.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific thermal stability and decomposition of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical stability analysis, data from related statin compounds, and plausible degradation pathways. The experimental protocols and data presented are illustrative and should be adapted for specific laboratory conditions and regulatory requirements.

Executive Summary

This compound is a key chiral intermediate in the synthesis of rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor. The thermal stability of this intermediate is a critical quality attribute, impacting the purity, safety, and overall yield of the final active pharmaceutical ingredient (API). This document outlines the potential thermal liabilities of this molecule, methodologies for its assessment, and likely decomposition pathways. While specific quantitative thermal analysis data for this intermediate is not readily found in published literature, this guide synthesizes information from forced degradation studies of rosuvastatin and general knowledge of the stability of related chemical moieties to provide a robust technical overview.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The relatively low melting point suggests that thermal decomposition studies should be carefully designed to distinguish between melting and decomposition events.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₉ClO₄[1]
Molecular Weight238.71 g/mol [1]
AppearancePale Beige to Light Beige Solid[2]
Melting Point45-49 °C[2][3]
Boiling Point (Predicted)364.6 ± 42.0 °C[2]
SolubilitySoluble in Chloroform (Sparingly), Methanol (Slightly)[2]
Storage Conditions2-8 °C, Hygroscopic[2][4]

Potential Thermal Decomposition Pathways

Based on the structure of this compound and the known degradation of statins, several thermal decomposition pathways can be postulated. The presence of a tert-butyl ester and vicinal diols are key structural features that will influence its thermal stability.

One of the most common degradation pathways for statins and their precursors is intramolecular cyclization (lactonization) of the dihydroxy acid side chain, particularly under acidic or thermal stress.[5] The tert-butyl ester is generally stable but can be susceptible to elimination reactions at elevated temperatures, leading to the formation of isobutylene and the corresponding carboxylic acid.

A logical workflow for investigating the thermal stability and decomposition of this intermediate is presented in the following diagram.

G cluster_0 Thermal Stability Assessment Workflow Compound This compound Thermal_Analysis Thermal Analysis (TGA, DSC) Compound->Thermal_Analysis Forced_Degradation Forced Degradation (Thermal Stress) Compound->Forced_Degradation Data_Analysis Data Analysis and Interpretation Thermal_Analysis->Data_Analysis Decomposition_Products Identification of Decomposition Products (LC-MS, GC-MS, NMR) Forced_Degradation->Decomposition_Products Pathway_Elucidation Decomposition Pathway Elucidation Data_Analysis->Pathway_Elucidation Decomposition_Products->Pathway_Elucidation Stability_Report Comprehensive Stability Report Pathway_Elucidation->Stability_Report

Caption: Workflow for Thermal Stability Assessment.

A potential thermal decomposition pathway for this compound is illustrated below. This highlights two plausible initial degradation steps.

G Start This compound Lactone Lactone Formation Start->Lactone Heat (Intramolecular Cyclization) Elimination tert-Butyl Elimination Start->Elimination Heat Product_Lactone Corresponding Lactone Lactone->Product_Lactone Product_Acid Corresponding Carboxylic Acid + Isobutylene Elimination->Product_Acid

Caption: Plausible Initial Thermal Decomposition Pathways.

Experimental Protocols for Thermal Stability Assessment

To rigorously assess the thermal stability of this compound, a combination of thermoanalytical techniques and forced degradation studies should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., aluminum or ceramic).

  • Place the sample in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. The melting point is identified as the onset of the melting endotherm, and decomposition may be indicated by a subsequent exothermic or endothermic event.

Forced Degradation (Thermal Stress) Study

Objective: To generate and identify potential thermal degradants that may not be apparent in rapid TGA/DSC scans.

Methodology:

  • Accurately weigh a known amount of this compound into several vials.

  • Expose the solid sample to a range of elevated temperatures (e.g., 60 °C, 80 °C, 105 °C) for a defined period (e.g., 1, 2, and 4 weeks).

  • At each time point, dissolve the stressed samples in a suitable solvent (e.g., acetonitrile/water).

  • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • For identification of unknown degradation products, employ LC-MS, GC-MS, and NMR spectroscopy.

Data Presentation and Interpretation

While specific data for the target compound is unavailable, Table 2 presents a template for how such data would be summarized. Table 3 provides illustrative data from forced degradation studies on the final drug product, rosuvastatin, to indicate the types of degradation observed in the broader statin class.

Table 2: Illustrative Thermal Analysis Data for a Pharmaceutical Intermediate

AnalysisParameterIllustrative ValueInterpretation
TGA Onset of Decomposition (T_onset)180 °CTemperature at which significant mass loss begins.
Mass Loss at 250 °C15%Indicates the extent of decomposition at a given temperature.
DSC Melting Point (T_m)47 °CConfirms the physical transition from solid to liquid.
Enthalpy of Fusion (ΔH_f)85 J/gEnergy required for melting.
DecompositionExotherm starting at 190 °CIndicates a decomposition process that releases heat.

Table 3: Summary of Forced Degradation Conditions and Observations for Rosuvastatin

Stress ConditionConditionsMajor Degradation Products ObservedReference
Acid Hydrolysis0.2 M HClLactone, other unidentified polar impurities
Base Hydrolysis1 N NaOHRelatively stable
Oxidative0.5% H₂O₂Several polar impurities
PhotolyticUV/Visible LightProminent degradation
Thermal 60 °C for 1 month Degradation products matching those from other stress conditions ****

The data from these studies indicate that the dihydroxyheptanoic acid side chain of rosuvastatin is susceptible to degradation, particularly lactonization.[5] It is reasonable to infer that the intermediate, this compound, would exhibit similar lability in its diol structure, while also having the potential for elimination of the tert-butyl group at higher temperatures.

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter to control during the synthesis, purification, and storage of this key rosuvastatin intermediate. While specific public data is scarce, a systematic approach utilizing TGA, DSC, and forced degradation studies is essential to fully characterize its stability profile.

Recommendations for further study include:

  • Performing detailed TGA and DSC analyses to obtain quantitative data on the thermal decomposition onset and energetics.

  • Conducting comprehensive forced degradation studies under various thermal conditions to identify and characterize all potential degradants using hyphenated analytical techniques.

  • Developing and validating a stability-indicating analytical method for the routine monitoring of the purity of this intermediate.

By understanding the thermal behavior of this intermediate, robust control strategies can be implemented to ensure the quality and consistency of the final rosuvastatin API.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of statins such as rosuvastatin. The synthesis commences with the asymmetric reduction of ethyl acetoacetate using baker's yeast, followed by a series of chemical transformations including protection, reduction, carbon-carbon bond formation, oxidation, and a final diastereoselective reduction to establish the desired (3R,5S) stereochemistry. This protocol includes comprehensive experimental procedures, tabulated data for yields and stereoselectivity, and workflow diagrams to guide researchers through this synthetic sequence.

Introduction

The (3R,5S)-dihydroxyhexanoate moiety is a critical pharmacophore in HMG-CoA reductase inhibitors (statins). Its stereospecific synthesis is of paramount importance for the efficacy and safety of these widely prescribed drugs. The following application note details a chemoenzymatic route starting from the inexpensive and readily available ethyl acetoacetate. The key steps involve a biocatalytic asymmetric reduction to set the initial stereocenter, followed by a series of chemical transformations to elaborate the carbon chain and install the remaining stereocenter.

Overall Synthetic Scheme

The synthetic pathway can be visualized as a five-stage process, beginning with the biocatalytic reduction of the starting material and culminating in the diastereoselective reduction to yield the final product.

G cluster_0 Stage 1: Biocatalytic Reduction cluster_1 Stage 2: Protection & Reduction cluster_2 Stage 3: C-C Bond Formation cluster_3 Stage 4: Oxidation & Chlorination cluster_4 Stage 5: Diastereoselective Reduction A Ethyl Acetoacetate B Ethyl (S)-3-hydroxybutanoate A->B Baker's Yeast, Sucrose, H₂O C Ethyl (S)-3-(tert-butyldimethylsilyloxy)butanoate B->C TBDMSCl, Imidazole, DCM D (S)-3-(tert-butyldimethylsilyloxy)butanal C->D DIBAL-H, DCM, -78 °C E tert-Butyl (5S)-3-hydroxy-5-(tert-butyldimethylsilyloxy)hexanoate D->E 1. LDA, THF, -78 °C 2. tert-Butyl Acetate F tert-Butyl (S)-5-(tert-butyldimethylsilyloxy)-3-oxohexanoate E->F Swern Oxidation G tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate F->G 1. Deprotection (TBAF) 2. Chlorination (SOCl₂) H This compound G->H Carbonyl Reductase (or chemical reduction)

Caption: Overall synthetic workflow from ethyl acetoacetate.

Experimental Protocols & Data

Stage 1: Asymmetric Reduction of Ethyl Acetoacetate

This initial step establishes the (S)-stereocenter at C3 of the eventual hexanoate chain.

Protocol 1: Baker's Yeast Reduction [1][2][3]

  • Preparation of Fermentation Medium: In a 4-L three-necked round-bottom flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C.

  • Substrate Addition: Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.

  • Second Feeding: Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Fermentation: Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate by gas chromatography (GC).

  • Work-up: Add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.

  • Purification: Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator. Fractionally distill the residue under reduced pressure (boiling point 71–73°C at 12 mm Hg) to obtain ethyl (S)-3-hydroxybutanoate.

Table 1: Quantitative Data for Stage 1

ParameterValueReference
Yield 59–76%[1]
Enantiomeric Excess (ee) 85% (can be enhanced to >94%)[1]
Specific Rotation [α]D²⁵ +37.2° (c 1.3, chloroform)[1]
Stage 2: Protection of the Hydroxyl Group and Reduction to the Aldehyde

The secondary alcohol is protected to prevent interference in subsequent steps, and the ethyl ester is then selectively reduced to an aldehyde.

Protocol 2.1: TBDMS Protection of Ethyl (S)-3-hydroxybutanoate

  • Reaction Setup: To a solution of ethyl (S)-3-hydroxybutanoate (1.0 eq) in dry dichloromethane (DCM), add imidazole (1.5 eq).

  • Silyl Chloride Addition: Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until completion is confirmed by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Protocol 2.2: DIBAL-H Reduction to (S)-3-(tert-butyldimethylsilyloxy)butanal

  • Reaction Setup: Dissolve ethyl (S)-3-(tert-butyldimethylsilyloxy)butanoate (1.0 eq) in anhydrous DCM or diethyl ether in a flame-dried, three-necked flask under an argon atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -75°C.

  • Reaction: Stir the mixture at -78°C for 1.5-3 hours. Monitor the reaction by TLC.

  • Quenching: At -78°C, slowly add methanol to quench the excess DIBAL-H.

  • Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Filter the mixture through Celite, washing with diethyl ether.

  • Isolation: Separate the organic layer from the filtrate, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting aldehyde is typically used in the next step without further purification.

Table 2: Representative Data for Stage 2

StepParameterValue
TBDMS Protection Yield>95%
DIBAL-H Reduction Yield>90% (crude)
Stage 3: Aldol-Type Condensation for C-C Bond Formation

This crucial step elongates the carbon backbone from four to six carbons.

Protocol 3: Aldol Reaction with tert-Butyl Acetate Enolate

  • LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF and cool to -78°C. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: To the LDA solution at -78°C, add tert-butyl acetate (1.1 eq) dropwise and stir for 1 hour.

  • Aldehyde Addition: Add a solution of (S)-3-(tert-butyldimethylsilyloxy)butanal (1.0 eq) in anhydrous THF to the enolate solution at -78°C.

  • Reaction: Stir the mixture at -78°C for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diastereomeric mixture of β-hydroxy esters by column chromatography.

Table 3: Representative Data for Stage 3

ParameterValue
Yield 60-70%
Diastereoselectivity Varies
Stage 4: Oxidation, Deprotection, and Chlorination

The newly formed secondary alcohol is oxidized to a ketone. The silyl protecting group is then removed, and the terminal methyl group is chlorinated.

Protocol 4.1: Swern Oxidation [4][5]

  • Oxalyl Chloride/DMSO: In a flask under argon, add oxalyl chloride (1.5 eq) to anhydrous DCM and cool to -78°C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM.

  • Alcohol Addition: After 15 minutes, add a solution of the protected diol from Stage 3 (1.0 eq) in DCM.

  • Base Addition: Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Work-up: Add water and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by chromatography to yield tert-butyl (S)-5-(tert-butyldimethylsilyloxy)-3-oxohexanoate.

Protocol 4.2: Deprotection and Chlorination

  • Deprotection: Dissolve the silyl-protected ketoester in THF and treat with tetra-n-butylammonium fluoride (TBAF, 1.1 eq) at 0°C. Stir until TLC indicates complete deprotection.

  • Chlorination: The resulting alcohol can be converted to the chloride via standard methods, such as reaction with thionyl chloride (SOCl₂) and pyridine. This step yields tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.

Table 4: Representative Data for Stage 4

StepParameterValue
Swern Oxidation Yield80-90%
Deprotection & Chlorination Yield70-80% (over two steps)
Stage 5: Diastereoselective Reduction

The final step is the anti-selective reduction of the β-keto group to afford the desired (3R,5S) stereochemistry.

G cluster_0 Reduction Pathway cluster_1 Biocatalytic Route cluster_2 Chemical Route Start tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate Enzyme Carbonyl Reductase (e.g., from E. coli) + Cofactor (NADPH) Start->Enzyme Reagent Chelating Agent (e.g., Et₂BOMe) + Reducing Agent (e.g., NaBH₄) Start->Reagent End (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate Enzyme->End High d.e. Reagent->End High d.e.

Caption: Options for the final diastereoselective reduction.

Protocol 5.1: Biocatalytic Reduction [6][7][8]

  • Reaction Setup: A recombinant E. coli strain expressing a suitable carbonyl reductase and a cofactor regeneration system (e.g., glucose dehydrogenase) is cultured.

  • Biotransformation: The harvested cells are suspended in a buffer solution (e.g., phosphate buffer, pH 6.5-7.0) containing glucose. tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is added.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) with agitation.

  • Work-up: After completion, the mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

Protocol 5.2: Chemical Reduction (Chelation-Controlled)

  • Reaction Setup: Dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (1.0 eq) in a mixture of THF and methanol at -78°C under an argon atmosphere.

  • Chelation: Add diethylmethoxyborane (Et₂BOMe) and stir for 30 minutes to form a boron chelate.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise and stir for several hours at -78°C.

  • Work-up: Quench the reaction with acetic acid or hydrogen peroxide solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Table 5: Quantitative Data for Stage 5

MethodParameterValueReference(s)
Biocatalytic Yield >95%[8]
Diastereomeric Excess (d.e.) >99%[6][7]
Chemical Yield 70-85%
Diastereoselectivity (anti:syn) >95:5

Conclusion

This application note outlines a robust and reproducible chemoenzymatic pathway for the synthesis of this compound from ethyl acetoacetate. The combination of a highly stereoselective biocatalytic first step with well-established chemical transformations provides an effective route to this valuable chiral building block. The detailed protocols and tabulated data serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Asymmetric Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the manufacturing of rosuvastatin. The primary focus of these notes is on biocatalytic methods, which offer high stereoselectivity and operate under mild conditions.

Introduction

This compound is a critical building block for the synthesis of the side chain of several statin drugs, most notably rosuvastatin. The precise stereochemical control of the two chiral centers at the C3 and C5 positions is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient. Asymmetric synthesis, particularly through biocatalysis, has emerged as a highly efficient and environmentally friendly approach to produce this intermediate with high purity. These methods typically involve the stereoselective reduction of a prochiral ketone precursor.

Synthetic Strategies Overview

The most prevalent and efficient methods for the asymmetric synthesis of this compound rely on biocatalytic reduction of a ketone precursor. The two main precursors utilized are:

  • tert-Butyl 6-chloro-3,5-dioxohexanoate

  • tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

The reduction is catalyzed by carbonyl reductases (also known as ketoreductases) or whole-cell biocatalysts that express these enzymes. These enzymes, often requiring a nicotinamide cofactor (NADH or NADPH), stereoselectively reduce the ketone functionality to the desired hydroxyl group. For large-scale applications, cofactor regeneration systems are typically employed to ensure economic viability.

A less common, alternative approach involves asymmetric chemical hydrogenation using chiral metal catalysts.

Data Presentation

The following tables summarize the quantitative data from various biocatalytic systems for the synthesis of this compound.

Table 1: Performance of Recombinant E. coli Systems

Biocatalyst SystemSubstrate & ConcentrationReaction TimeYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
Recombinant E. coli with co-expressed Carbonyl Reductase and Glucose Dehydrogenase(S)-CHOH, 400 g/L12 h98.5>99>99.0
Recombinant E. coli expressing a short-chain carbonyl reductase (SCR)(S)-CHOH, 400 g/LNot specified97.599.5Not specified
Immobilized Carbonyl Reductase and NADP+(S)-CHOHNot specified98.54Not specified>99

(S)-CHOH: tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

Table 2: Performance of Other Biocatalytic Systems

Biocatalyst SystemSubstrateReaction ConditionsYield (%)Diastereomeric Excess (d.e.) (%)
Lactobacillus kefir (whole cells)tert-Butyl 6-chloro-3,5-dioxohexanoateOptimized fed-batch79>99
Rhodotorula gracilis AS 2.499 (whole cells)(S)-CHOH (1 g/L)30 °C, pH 6.0, 48 h68.395.1

Experimental Protocols

Protocol 1: Asymmetric Synthesis using Recombinant E. coli with Co-expressed Carbonyl Reductase and Glucose Dehydrogenase

This protocol is based on the use of a whole-cell biocatalyst with an integrated cofactor regeneration system.

1. Preparation of the Biocatalyst (Recombinant E. coli)

  • Strain: E. coli BL21(DE3) co-expressing a carbonyl reductase and glucose dehydrogenase (GDH).

  • Culture Medium: Luria-Bertani (LB) medium supplemented with appropriate antibiotics for plasmid maintenance.

  • Procedure:

    • Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking (200 rpm).

    • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L) and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to culture the cells at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for protein expression.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) and either use immediately or store at -80°C.

2. Asymmetric Reduction Reaction

  • Reaction Mixture:

    • Phosphate buffer (e.g., 100 mM, pH 6.5)

    • tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (substrate)

    • Glucose (for cofactor regeneration)

    • NADP+ (catalytic amount)

    • Recombinant E. coli cells (biocatalyst)

  • Procedure:

    • In a temperature-controlled reactor, prepare a solution of the phosphate buffer, glucose, and NADP+.

    • Add the harvested recombinant E. coli cells to the reaction mixture.

    • Start the reaction by adding the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. For high substrate concentrations, a fed-batch strategy may be employed to avoid substrate inhibition.[1]

    • Maintain the reaction at a constant temperature (e.g., 30°C) and pH, with gentle agitation.

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC to determine the conversion of the substrate and the formation of the product.

    • Once the reaction is complete (typically within 12-24 hours), proceed to product isolation.

3. Product Isolation and Purification

  • Separate the biomass from the reaction mixture by centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Asymmetric Synthesis using Lactobacillus kefir (Whole Cells)

This protocol utilizes a whole-cell biocatalyst without the need for genetic modification.

1. Preparation of the Biocatalyst (Lactobacillus kefir)

  • Culture Medium: MRS broth.

  • Procedure:

    • Inoculate Lactobacillus kefir into MRS broth and incubate at 30°C without shaking for 24-48 hours.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with buffer and resuspend in the reaction buffer.

2. Asymmetric Reduction Reaction

  • Reaction Mixture:

    • Buffer (e.g., phosphate buffer)

    • tert-Butyl 6-chloro-3,5-dioxohexanoate (substrate)

    • Lactobacillus kefir cells

  • Procedure:

    • In a reactor, suspend the Lactobacillus kefir cells in the buffer.

    • Add the substrate. An optimized fed-batch process can lead to higher product concentrations and yields.[2]

    • Maintain the reaction under controlled temperature and pH with gentle stirring.

    • Monitor the reaction progress.

    • Upon completion, proceed to product isolation as described in Protocol 1.

Mandatory Visualizations

Asymmetric_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Purification culture Cell Culture (e.g., E. coli, L. kefir) harvest Cell Harvesting (Centrifugation) culture->harvest wash Cell Washing harvest->wash reaction Biocatalytic Reduction wash->reaction precursor Precursor (tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate) precursor->reaction product Product ((3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate) reaction->product extraction Solvent Extraction product->extraction concentration Concentration extraction->concentration chromatography Chromatography/ Recrystallization concentration->chromatography final_product Pure Product chromatography->final_product

Caption: Overall workflow for the asymmetric synthesis of the target compound.

Cofactor_Regeneration substrate tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate product This compound substrate->product Reduction CR Carbonyl Reductase GDH Glucose Dehydrogenase NADPH NADPH NADPH->CR NADP NADP+ NADPH->NADP Oxidation NADPH->GDH NADP->CR NADP->NADPH Reduction NADP->GDH glucose Glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone Oxidation

Caption: Biocatalytic cycle with cofactor regeneration.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) is a key chiral intermediate in the synthesis of widely used cholesterol-lowering drugs such as rosuvastatin and atorvastatin.[1][2] The stereoselective synthesis of this molecule is of significant industrial importance. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity, mild reaction conditions, and reduced environmental impact.[2][3] This application note provides a detailed overview and protocols for the biocatalytic synthesis of (3R,5S)-CDHH using various carbonyl reductases. The primary biocatalytic route involves the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH).[2][4]

Principle of the Biocatalytic Reaction

The core of this biocatalytic process is the stereoselective reduction of the keto group at the C3 position of (S)-CHOH to a hydroxyl group, yielding the desired (3R,5S) diastereomer. This reaction is catalyzed by a class of enzymes known as carbonyl reductases (or alcohol dehydrogenases), which belong to the oxidoreductase family. These enzymes utilize a nicotinamide cofactor, typically reduced nicotinamide adenine dinucleotide (NADH) or reduced nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source for the reduction.

To make the process economically viable, in situ cofactor regeneration is essential. A common strategy is to couple the primary reduction reaction with a secondary reaction catalyzed by another enzyme, such as glucose dehydrogenase (GDH). GDH oxidizes a co-substrate like glucose, concomitantly regenerating the consumed NADPH or NADH.

Data Presentation: Comparison of Biocatalytic Systems

Several microbial systems have been successfully employed for the synthesis of (3R,5S)-CDHH. The following table summarizes the performance of different biocatalysts under optimized conditions.

BiocatalystSubstrate Conc. (g/L)Reaction Time (h)Yield (%)Stereoselectivity (>%)Space-Time Yield (g L⁻¹ day⁻¹)Reference
Carbonyl reductase from Rhodosporidium toruloides (whole cell)1 M ((S)-CHOH)598.9>99 eeNot explicitly stated in g L⁻¹ day⁻¹[1]
Recombinant E. coli with carbonyl reductase (R9M) and GDH3501295.6>99 ee1182.3[2]
Recombinant E. coli with carbonyl reductase (R9M) and GDH (fed-batch)4001298.5>99 ee1182.3[2][5]
Recombinant E. coli with a stereoselective short-chain carbonyl reductase (SCR)400Not specified97.5>99.5 de13.7 mM/h/g DCW[3][6]
Immobilized Saccharomyces cerevisiae CGMCC No. 223350Not specified100 (conversion)>99 deNot specified[7]
Rhodotorula gracilis AS 2.49914868.395.1 deNot specified[8]

ee: enantiomeric excess; de: diastereomeric excess; DCW: dry cell weight.

Experimental Protocols

This section provides detailed protocols for the biocatalytic synthesis of (3R,5S)-CDHH using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase, based on methodologies described in the literature.[2][5]

Protocol 1: Whole-Cell Biocatalytic Reduction of (S)-CHOH

1. Materials and Reagents:

  • Recombinant E. coli cells harboring a carbonyl reductase and glucose dehydrogenase.

  • tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)

  • Glucose

  • NADP⁺ or NAD⁺

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Triton X-100 (optional, for cell permeabilization)

2. Equipment:

  • Bioreactor or temperature-controlled shaker

  • Centrifuge

  • pH meter

  • Analytical balance

  • Rotary evaporator

  • Chromatography system (GC or HPLC) for analysis

3. Procedure:

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB medium with appropriate antibiotics) until the desired cell density is reached.

    • Induce the expression of the carbonyl reductase and glucose dehydrogenase by adding an inducer (e.g., IPTG) and continue cultivation for a specified period.

    • Harvest the cells by centrifugation and wash them with phosphate buffer. The resulting cell paste can be used directly or after lyophilization/immobilization.

  • Biocatalytic Reaction:

    • In a temperature-controlled bioreactor or shaker flask, prepare the reaction mixture containing:

      • Phosphate buffer (e.g., 0.1 M, pH 7.0)

      • Recombinant E. coli cells (e.g., 50 g/L wet cell weight)

      • (S)-CHOH (e.g., 350 g/L)

      • Glucose (e.g., 1.2 molar equivalents to the substrate)

      • NADP⁺ or NAD⁺ (e.g., 0.1 mM)

      • Optionally, a surfactant like Triton X-100 (e.g., 0.1% v/v) can be added to enhance cell permeability.

    • Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) with agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the substrate and product using GC or HPLC.

  • Product Isolation and Purification:

    • Once the reaction is complete (as determined by the consumption of the starting material), terminate the reaction by centrifuging to remove the cells.

    • Extract the supernatant or the entire reaction mixture with an organic solvent like ethyl acetate.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography if necessary.

4. Analysis:

  • The conversion of the substrate and the yield of the product can be determined by GC or HPLC analysis.

  • The stereoselectivity (enantiomeric and diastereomeric excess) of the product should be determined using a chiral column on a GC or HPLC system.

Mandatory Visualizations

Biocatalytic Reaction Pathway

Biocatalytic_Reaction cluster_main_reaction Asymmetric Reduction cluster_cofactor Cofactor cluster_regeneration Cofactor Regeneration S_CHOH (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate CDHH This compound S_CHOH->CDHH Carbonyl Reductase NADPH NADPH NADPH->S_CHOH NADP NADP+ NADPH->NADP H+ Gluconolactone Gluconolactone Glucose Glucose NADP->Glucose Glucose->Gluconolactone Glucose Dehydrogenase

Caption: Biocatalytic synthesis of (3R,5S)-CDHH with enzymatic cofactor regeneration.

Experimental Workflow

Experimental_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing cluster_analysis Analysis Cultivation Cultivation of Recombinant E. coli Induction Induction of Enzyme Expression Cultivation->Induction Harvesting Cell Harvesting and Washing Induction->Harvesting Reaction_Setup Reaction Mixture Preparation Harvesting->Reaction_Setup Incubation Incubation under Controlled Conditions Reaction_Setup->Incubation Monitoring Reaction Monitoring (GC/HPLC) Incubation->Monitoring Termination Reaction Termination & Cell Removal Monitoring->Termination Extraction Product Extraction Termination->Extraction Purification Solvent Removal & Purification Extraction->Purification Analysis Yield and Stereoselectivity Determination Purification->Analysis

Caption: General experimental workflow for the biocatalytic synthesis of (3R,5S)-CDHH.

Conclusion

The biocatalytic synthesis of this compound offers a highly efficient and stereoselective route to this valuable pharmaceutical intermediate. The use of whole-cell biocatalysts, particularly recombinant E. coli co-expressing a carbonyl reductase and a cofactor regenerating enzyme like glucose dehydrogenase, has demonstrated high yields and space-time yields, making it a promising approach for industrial-scale production.[5][6] The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals interested in implementing this green and effective synthetic strategy.

References

Application Notes and Protocols for the Synthesis of Atatorvastatin Utilizing (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of the key chiral intermediate, (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, and its subsequent conversion to atorvastatin. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

Atorvastatin is a leading synthetic statin used to lower cholesterol and prevent cardiovascular diseases. A critical step in its synthesis is the establishment of the correct stereochemistry of the 3,5-dihydroxyheptanoate side chain. This compound is a pivotal chiral building block that provides the necessary stereocenters for this side chain. This document outlines two primary methods for the synthesis of this key intermediate: a chemical approach via asymmetric hydrogenation and a biocatalytic approach using a ketoreductase.

Synthesis of this compound

Chemical Synthesis via Asymmetric Hydrogenation

This method involves the stereoselective reduction of a keto-precursor using a chiral ruthenium catalyst.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve (5S)-6-chloro-5-hydroxy-3-oxohexanoate tert-butyl ester in an organic solvent (e.g., methanol).

  • Catalyst Addition: Add the Ru[(R)-TolBINAP]Cl₂ catalyst. The molar ratio of the substrate to the catalyst should be maintained between 1:0.0003 and 1:0.0005[1].

  • Hydrogenation: Purge the reactor with nitrogen gas and then introduce hydrogen gas to a pressure of 3-5 MPa[1].

  • Reaction Conditions: Heat the reaction mixture to a temperature of 40-60°C and maintain for 4-7 hours with stirring[1].

  • Work-up and Purification: After the reaction is complete, cool the vessel and carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The residue is then subjected to an aqueous work-up and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Quantitative Data Summary:

ParameterValueReference
Substrate to Catalyst Molar Ratio1:0.0003 to 1:0.0005[1]
Hydrogen Pressure3-5 MPa[1]
Reaction Temperature40-60°C[1]
Reaction Time4-7 hours[1]
YieldHigh (specific value not detailed)[1]
PurityHigh (specific value not detailed)[1]
Enzymatic Synthesis using Ketoreductase (KRED)

This biocatalytic method employs a ketoreductase to stereoselectively reduce the ketone group of the precursor, with a glucose dehydrogenase (GDH) system for cofactor regeneration.

Experimental Protocol:

  • Reaction Mixture Preparation: In a 2 L reactor, prepare a 50 mM phosphate buffer solution (pH 6.5, 0.3 L)[2].

  • Substrate and Cofactor Addition: Add 150 g of (S)-6-chloro-5-hydroxy-3-oxohexanoic acid tert-butyl ester and 252 g of glucose to the buffer solution[2].

  • Enzyme Addition: Add 3.75 g of ketoreductase (KRED, e.g., from Suzhou Hanzyme, brand EW005), 1.25 g of glucose dehydrogenase (GDH, e.g., from Suzhou Hanzyme, brand EW002), 0.75 g of mercaptoethanol, and 0.3 g of NADP[2].

  • Reaction Conditions: Maintain the reaction at 30°C and control the pH at 6.2 using a 30% sodium carbonate solution. Stir the mixture for 24 hours[2].

  • Reaction Monitoring: Monitor the reaction completion using HPLC/MS.

  • Work-up and Purification: Upon completion, add an equal volume of ethyl acetate and filter the mixture. Separate the organic phase. Extract the aqueous phase twice with equal volumes of ethyl acetate. Combine the organic phases and remove the solvent by rotary evaporation to obtain the product as a light yellow liquid[2].

Quantitative Data Summary:

ParameterValueReference
Substrate Concentration150 g in 0.3 L buffer[2]
KRED Amount3.75 g[2]
GDH Amount1.25 g[2]
NADP Amount0.3 g[2]
Reaction Temperature30°C[2]
Reaction Time24 hours[2]
Product Yield145 g (light yellow liquid)[2]
Diastereomeric Excess (de)99.9%[2]
Purity (HPLC)99.0%[2]

Synthesis of Atorvastatin from this compound

The synthesized chiral intermediate is then used to construct the full atorvastatin molecule, typically through a Paal-Knorr pyrrole synthesis. This involves the condensation of a 1,4-diketone with a primary amine.

Overall Synthetic Workflow:

The general strategy involves the conversion of the chloro group in this compound to a primary amine. This amine-containing side chain is then reacted with a suitably substituted 1,4-diketone to form the central pyrrole ring of atorvastatin. Subsequent deprotection steps yield the final active pharmaceutical ingredient.

Experimental Protocol (General Overview):

A detailed, multi-step synthesis is required to convert the chiral intermediate to atorvastatin. The following is a generalized workflow:

  • Protection of the Diol: The syn-diol of this compound is often protected, for instance, as an acetonide, to prevent unwanted side reactions in subsequent steps.

  • Conversion to Amine: The chloro group is converted to a primary amine. This can be achieved through various methods, such as substitution with an azide followed by reduction.

  • Paal-Knorr Pyrrole Synthesis: The resulting chiral amine side-chain is condensed with a 1,4-diketone, such as 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide, in the presence of a catalyst like pivalic acid in a suitable solvent system (e.g., toluene/heptane) under reflux.

  • Deprotection: The protecting groups on the diol and the tert-butyl ester are removed. Acetonide deprotection is typically achieved under acidic conditions, while the tert-butyl ester is hydrolyzed under basic conditions.

  • Salt Formation: The resulting atorvastatin acid is converted to its calcium salt.

A yield of 79.12% has been reported for the Paal-Knorr condensation step in a process patent[3].

Visualized Workflows and Pathways

Atorvastatin_Synthesis_Pathway cluster_intermediate Synthesis of Chiral Intermediate cluster_atorvastatin Atorvastatin Core Synthesis Start (5S)-6-chloro-5-hydroxy- 3-oxohexanoate tert-butyl ester Intermediate (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate Start->Intermediate Asymmetric Reduction (Chemical or Enzymatic) Protected_Intermediate Protected Chiral Side-Chain Amine Intermediate->Protected_Intermediate Protection & Amination Protected_Atorvastatin Protected Atorvastatin Protected_Intermediate->Protected_Atorvastatin Paal-Knorr Synthesis Diketone 1,4-Diketone Precursor Diketone->Protected_Atorvastatin Atorvastatin_Acid Atorvastatin Acid Protected_Atorvastatin->Atorvastatin_Acid Deprotection Atorvastatin_Calcium Atorvastatin Calcium Atorvastatin_Acid->Atorvastatin_Calcium Salt Formation

Caption: Overall synthetic pathway for Atorvastatin.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Enzymes cluster_enzymes Enzymatic System cluster_products Products & By-products Substrate (S)-6-chloro-5-hydroxy- 3-oxohexanoic acid tert-butyl ester Glucose Glucose KRED Ketoreductase (KRED) Substrate->KRED NADP NADP+ GDH Glucose Dehydrogenase (GDH) Glucose->GDH NADP->GDH KRED->NADP Product (3R,5S)-6-chloro-3,5- dihydroxyhexanoic acid tert-butyl ester KRED->Product Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH NADPH->KRED

Caption: Enzymatic synthesis workflow with cofactor regeneration.

References

Application Notes & Protocols: HPLC Analysis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed HPLC analytical method for the chiral separation and analysis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of Rosuvastatin. The following protocols are based on established methods for the analysis of Rosuvastatin and its related chiral impurities.

Chromatographic Conditions

A normal-phase HPLC method is recommended for the effective chiral separation of this compound from its potential stereoisomers. Polysaccharide-based chiral stationary phases are highly effective for this type of separation.

Table 1: HPLC Instrumentation and Consumables

ParameterRecommended Specification
HPLC System A quaternary or binary HPLC system with a UV detector.
Chiral Column CHIRALPAK® IB (Immobilized cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Solvents HPLC grade n-hexane (or n-heptane), 2-propanol (IPA), dichloromethane (DCM), and trifluoroacetic acid (TFA).
Sample Vials 2 mL amber glass vials with PTFE septa.

Table 2: Optimized Chromatographic Parameters

ParameterCondition
Mobile Phase n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[1]
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C[2]
Detection Wavelength 243 nm[1]
Injection Volume 10 µL[2]
Run Time Approximately 20 minutes[1]

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a suitable solvent like a mixture of n-hexane and 2-propanol.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Solution:

    • Prepare the sample containing this compound to a target concentration of approximately 100 µg/mL in the mobile phase.

    • Filter the final solution through a 0.45 µm nylon or PTFE syringe filter before injection.

HPLC System Setup and Operation
  • System Priming: Prime all HPLC pump lines with their respective mobile phase components.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blank injections (mobile phase), standard injections for system suitability, and sample injections.

  • System Suitability Test (SST):

    • Inject the working standard solution at least five times.

    • The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time of the main peak is less than 2.0%.

Data Presentation

The following table summarizes the expected performance of the method. Data should be generated during method validation.

Table 3: Method Validation Parameters (Illustrative)

ParameterExpected Value
Retention Time (approx.) 10 - 15 minutes
Resolution (Rs) > 2.0 between enantiomers
Linearity (r²) ≥ 0.999 for a range of e.g., 1-200 µg/mL
Limit of Detection (LOD) To be determined (e.g., ~0.05 µg/mL)
Limit of Quantitation (LOQ) To be determined (e.g., ~0.15 µg/mL)
Precision (%RSD) < 2.0% for repeatability and intermediate precision
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

HPLC Analytical Workflow

The following diagram illustrates the logical flow of the analytical method from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject Inject Samples & Standards prep_standard->inject prep_sample Prepare Sample Solutions prep_sample->inject prep_mobile Prepare Mobile Phase setup HPLC System Setup & Column Equilibration prep_mobile->setup setup->inject acquire Data Acquisition (Chromatogram) inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Concentrations & System Suitability integrate->calculate report Generate Report calculate->report

Caption: Logical workflow for the HPLC analysis of the target compound.

Method Development Logic

This diagram outlines the decision-making process for developing and optimizing the chiral HPLC method.

Method_Development start Define Analytical Goal: Chiral separation of (3R,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate select_column Select Chiral Stationary Phase (e.g., CHIRALPAK IB/IC) start->select_column select_mobile Select Mobile Phase System (Normal Phase: Hexane/IPA) select_column->select_mobile optimize_conditions Optimize Mobile Phase Ratio, Flow Rate, and Temperature select_mobile->optimize_conditions optimize_conditions->select_mobile Poor Resolution? validate Perform Method Validation (Linearity, Precision, Accuracy) optimize_conditions->validate routine_analysis Implement for Routine Analysis validate->routine_analysis

Caption: Decision pathway for chiral HPLC method development.

References

Application Note: Chiral HPLC Analysis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a key chiral intermediate in the synthesis of Rosuvastatin, a widely used drug for treating hypercholesterolemia.[1][2] The stereochemical purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method to determine the enantiomeric purity is essential. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers.[3][4][5] The use of chiral stationary phases (CSPs) allows for the differential interaction with enantiomers, leading to their separation.[4] Polysaccharide-based CSPs are particularly effective for a wide range of chiral separations.

Experimental Protocols

This section details the methodology for the chiral HPLC analysis.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral column is recommended. Examples include:

    • CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)

    • CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)[6]

    • Chiralcel® OD-RH (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[7][8]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), dichloromethane, and trifluoroacetic acid (TFA) are required.

  • Sample: this compound standard and sample for analysis.

Sample Preparation

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

Chromatographic Conditions

The following table summarizes a typical starting point for the chiral HPLC analysis. Optimization may be necessary depending on the specific column and system used.

ParameterRecommended Conditions
Column CHIRALPAK® IC, 4.6 x 250 mm, 5 µm[7]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (750:250:1, v/v/v)[7]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C[6]
Detection Wavelength 220 - 280 nm (optimized for the chromophore)[7]
Injection Volume 10 µL[6]

Alternative Chromatographic Conditions

For different selectivities, other mobile phase systems can be explored:

ParameterAlternative Conditions
Column Chiralpak® IB, 4.6 x 250 mm, 5 µm[6]
Mobile Phase n-Hexane / Dichloromethane / 2-Propanol / Trifluoroacetic Acid (82:10:8:0.2, v/v/v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C[6]
Detection Wavelength 243 nm[6]
Injection Volume 10 µL[6]

Data Presentation

The results of the chiral HPLC analysis should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data.

Sample IDRetention Time (min) - (3R,5S) enantiomerRetention Time (min) - Unwanted enantiomerResolution (Rs)Enantiomeric Excess (% ee)
Standard
Sample 1
Sample 2

Calculations

  • Resolution (Rs): The resolution between the two enantiomer peaks should be calculated to ensure adequate separation (Rs > 1.5 is generally desired).

  • Enantiomeric Excess (% ee): This is calculated using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound.

G Figure 1: Chiral HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.5 - 1.0 mg/mL) prep_sample Prepare Sample Solution (0.5 - 1.0 mg/mL) hplc_system Equilibrate HPLC System with Mobile Phase filter_solutions Filter Solutions (0.45 µm) prep_sample->filter_solutions filter_solutions->hplc_system inject_sample Inject Sample (10 µL) hplc_system->inject_sample run_hplc Isocratic Elution inject_sample->run_hplc detect_uv UV Detection (220-280 nm) run_hplc->detect_uv integrate_peaks Integrate Peak Areas detect_uv->integrate_peaks calc_rs Calculate Resolution (Rs) integrate_peaks->calc_rs calc_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calc_ee report Generate Report calc_rs->report calc_ee->report G Figure 2: Principle of Chiral Separation Analyte Analyte Mixture ((3R,5S) and its enantiomer) MobilePhase Mobile Phase (e.g., Hexane/IPA/TFA) Analyte->MobilePhase Dissolved in ChiralColumn Chiral Stationary Phase (CSP) (e.g., CHIRALPAK IC) MobilePhase->ChiralColumn Carries analyte through Separation Differential Diastereomeric Complex Formation ChiralColumn->Separation Enables Detector UV Detector Separation->Detector Leads to different retention times Chromatogram Resulting Chromatogram (Separated Peaks) Detector->Chromatogram Generates

References

Large-Scale Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate: A Chiral Building Block for Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a pivotal chiral intermediate in the synthesis of Rosuvastatin, a leading drug for the treatment of hypercholesterolemia. The stereoselective synthesis of this syn-1,3-diol is a critical step that significantly influences the efficiency and purity of the final active pharmaceutical ingredient. This document provides a detailed overview of established and innovative methods for the large-scale synthesis of this key intermediate, targeting researchers, scientists, and professionals in drug development.

Introduction

The synthesis of this compound presents a significant challenge due to the presence of two stereocenters requiring precise control to obtain the desired (3R, 5S) configuration. Both biotechnological and chemical synthesis routes have been developed to address this challenge, each with distinct advantages in terms of stereoselectivity, yield, and scalability. This document will detail protocols for the most prominent methods, including enzymatic reduction and catalytic asymmetric hydrogenation, providing a comparative analysis to aid in process selection and optimization.

Data Presentation: Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data from various synthetic approaches for producing this compound and its key precursor.

Table 1: Biotechnological Synthesis of this compound

Biocatalyst SystemSubstrateSubstrate Conc. (g/L)Reaction Time (h)Conversion (%)Product Yield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
Carbonyl Reductase (from Saccharomyces cerevisiae CGMCC No. 2233)tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate< 50-100->99% de[1]
Recombinant E. coli (Carbonyl Reductase R9M & Glucose Dehydrogenase)tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate3501298.895.6>99.0% ee[2][3]
Recombinant E. coli (Carbonyl Reductase R9M & GDH) - Fed-batchtert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate40012-98.5-[2][3]
Stereoselective Carbonyl Reductasetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate-----[4]

Table 2: Chemical Synthesis of this compound

Catalyst SystemSubstrateH₂ Pressure (MPa)Temperature (°C)Reaction Time (h)Molar Ratio (Substrate:Catalyst)Purity / deReference
Ru[(R)-TolBINAP]Cl₂ or derivativetert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate3 - 540 - 604 - 71 : 0.0003 - 0.0005High Purity[5]
-This compound----36% de (crude)[6]

Table 3: Synthesis of the Precursor, tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

ReactionStarting MaterialKey ReagentsYield (%)PurityReference
Blaise Condensation(S)-4-chloro-3-((trimethylsilyl)oxy)butanenitriletert-butyl bromoacetate, ZincGood-[6]
Four-step synthesis(S)-3-hydroxy-4-chloro-butyronitrileZinc powder, bromo-acetic acid tert-butyl> 80 (overall)99.6% chemical, 99.3% ee[7][8]

Experimental Protocols

Protocol 1: Biotechnological Synthesis via Enzymatic Reduction

This protocol is based on the highly efficient and stereoselective reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.[2][3]

1. Biocatalyst Preparation:

  • Construct a recombinant Escherichia coli strain harboring a carbonyl reductase (e.g., R9M) and glucose dehydrogenase (GDH).

  • Culture the recombinant E. coli in a suitable fermentation medium to induce protein expression.

  • Harvest the cells by centrifugation and prepare whole-cell biocatalysts.

2. Asymmetric Reduction Reaction:

  • In a temperature-controlled bioreactor, prepare a phosphate buffer solution (pH 6.0-8.0).

  • Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to a final concentration of 350-400 g/L.

  • Add the coenzyme NADP+ and the coenzyme regeneration substrate, glucose.

  • Introduce the prepared whole-cell biocatalyst to the reaction mixture.

  • Maintain the reaction temperature at 25-30°C with agitation.

  • Monitor the reaction progress by HPLC/MS.

  • The reaction is typically complete within 12 hours.

3. Product Isolation and Purification:

  • After the reaction is complete, separate the biomass by centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 2: Chemical Synthesis via Asymmetric Hydrogenation

This protocol describes the catalytic asymmetric hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate.[5]

1. Catalyst Preparation:

  • The catalyst, Ru[(R)-TolBINAP]Cl₂ or its derivative (e.g., Ru[(R)-TolBINAP]Cl₂·Et₃N or Ru[(R)-TolBINAP]Cl₂·AcONa), can be prepared according to literature procedures or sourced commercially.

2. Asymmetric Hydrogenation Reaction:

  • In a high-pressure reactor, dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in a suitable organic solvent (e.g., methanol, ethanol).

  • Add the catalyst, with a substrate to catalyst molar ratio ranging from 1:0.0003 to 1:0.0005.

  • Seal the reactor and purge with nitrogen gas multiple times.

  • Pressurize the reactor with hydrogen gas to 3-5 MPa.

  • Heat the reaction mixture to 40-60°C and maintain for 4-7 hours with stirring.

  • Monitor the reaction progress by TLC or HPLC.

3. Product Isolation and Purification:

  • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by crystallization or column chromatography to yield high-purity this compound.

Signaling Pathways and Experimental Workflows

Synthesis_Pathway_Biotechnological Substrate tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate Process Asymmetric Reduction Substrate->Process Biocatalyst Recombinant E. coli (Carbonyl Reductase + GDH) Biocatalyst->Process Cofactors NADP+ / NADPH Glucose / Gluconic Acid Cofactors->Process Product (3R,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate Process->Product

Caption: Biotechnological synthesis workflow.

Synthesis_Pathway_Chemical Substrate tert-Butyl (5S)-6-chloro- 5-hydroxy-3-oxohexanoate Process Asymmetric Hydrogenation Substrate->Process Catalyst Ru[(R)-TolBINAP]Cl₂ Catalyst->Process Reagents H₂ (3-5 MPa) Reagents->Process Product (3R,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate Process->Product

Caption: Chemical synthesis via asymmetric hydrogenation.

Precursor_Synthesis_Workflow Start (S)-3-hydroxy-4-chloro-butyronitrile Step1 Condensation (Zn, bromo-acetic acid tert-butyl) Start->Step1 Intermediate1 tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate Step1->Intermediate1 Step2 Reduction (e.g., NaBH₄) Intermediate1->Step2 Intermediate2 (3R,5S) & (3S,5S) Diol Mixture Step2->Intermediate2 Step3 Hydroxyl Protection (e.g., Acetone, p-TsOH) Intermediate2->Step3 Intermediate3 Protected Diol Step3->Intermediate3 Step4 Deprotection / Further Steps Intermediate3->Step4 FinalProduct Rosuvastatin Side Chain Step4->FinalProduct

Caption: Multi-step synthesis of the rosuvastatin side chain.

References

Application Notes and Protocols for the Purification of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a pivotal chiral intermediate in the synthesis of widely prescribed cholesterol-lowering statin drugs, such as Rosuvastatin and Atorvastatin. The stereochemical purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides a detailed application note and a comprehensive protocol for the purification of crude this compound using silica gel column chromatography. The described methodology is designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound, effectively removing starting materials, byproducts, and other process-related impurities.

Introduction

The synthesis of complex pharmaceutical intermediates like this compound often results in a crude product mixture containing unreacted starting materials, diastereomers, and other side products. Column chromatography is a robust and widely used technique for the purification of such moderately polar, non-volatile compounds. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase. By optimizing the mobile phase composition, a high degree of separation can be achieved, yielding the desired compound with excellent purity. This protocol outlines a standard silica gel column chromatography procedure tailored for the purification of the title compound.

Data Presentation

The efficiency of the column chromatography purification is dependent on the selection of an appropriate mobile phase, which is typically determined by preliminary Thin Layer Chromatography (TLC) analysis. The following table summarizes typical TLC and column chromatography conditions and expected outcomes.

ParameterValue/ConditionPurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard adsorbent for polar compounds.
Mobile Phase System Hexane / Ethyl AcetateA versatile solvent system for tuning polarity.
TLC Analysis 30% Ethyl Acetate in HexaneTo determine the optimal mobile phase composition.
Rf of Target Compound ~0.3 - 0.4Indicates good separation on the column.
Column Elution Gradient: 10% to 40% Ethyl Acetate in HexaneTo first elute non-polar impurities, then the product.
Expected Purity >99%As determined by HPLC or NMR analysis.
Expected Yield 85-95%Dependent on the purity of the crude material.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain solution

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Pipettes and bulbs

Protocol 1: Preliminary TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude product in a few drops of ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase of 30% ethyl acetate in hexane.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp. Subsequently, stain the plate with a potassium permanganate solution to visualize the hydroxyl-containing compound (it will appear as a yellow spot on a purple background).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the target compound. An ideal Rf value for column chromatography is between 0.3 and 0.4. Adjust the ethyl acetate/hexane ratio if necessary to achieve this Rf range.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane (approximately 50 g of silica gel per 1 g of crude product).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

    • Wash the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane) without letting the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the silica.

  • Elution:

    • Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30%, and finally 40% ethyl acetate in hexane) to elute the target compound.

    • Collect fractions of a consistent volume in separate tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting fractions onto TLC plates and developing them as described in Protocol 1.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil or solid.

    • Determine the yield and assess the purity using analytical techniques such as HPLC and NMR.

Visualization of the Experimental Workflow

Purification_Workflow Crude_Product Crude (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate TLC_Analysis TLC Analysis (Hexane/Ethyl Acetate) Crude_Product->TLC_Analysis Optimize Mobile Phase Sample_Loading Sample Loading Crude_Product->Sample_Loading Elution Gradient Elution (10-40% EtOAc in Hexane) TLC_Analysis->Elution Determines Gradient Column_Preparation Column Preparation (Silica Gel Slurry) Column_Preparation->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Purified Product (>99% Purity) Solvent_Removal->Pure_Product

Caption: Workflow for the purification of the target compound.

Application of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate in Statin Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a pivotal chiral building block in the pharmaceutical industry, primarily utilized for the synthesis of blockbuster statin drugs. Its stereochemically defined dihydroxy-chloro functionality serves as a versatile precursor to the characteristic dihydroxy heptenoate or heptanoate side chain common to many HMG-CoA reductase inhibitors. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of Rosuvastatin and Atorvastatin, targeting researchers, scientists, and professionals in drug development.

Application in Rosuvastatin Synthesis

The synthesis of Rosuvastatin from this compound involves a multi-step process. The key strategic transformation is the coupling of the chiral side-chain, derived from the starting material, with the pyrimidine heterocyclic core of Rosuvastatin. This is typically achieved through a Wittig or Horner-Wadsworth-Emmons olefination reaction.

A general synthetic workflow involves the initial protection of the diol functionality of the starting material, followed by conversion of the terminal chloro group to a phosphonium salt or a phosphonate ester. This activated side-chain is then reacted with the Rosuvastatin pyrimidine aldehyde to form the characteristic heptenoate side chain. Subsequent deprotection and hydrolysis yield Rosuvastatin.

Rosuvastatin_Synthesis A (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate B Protected Diol Intermediate (e.g., Acetonide) A->B Diol Protection (e.g., 2,2-dimethoxypropane, acid catalyst) C Side-Chain Phosphonium Salt or Phosphonate Ester B->C Conversion to Phosphonium Salt (e.g., PPh3) E Protected Rosuvastatin tert-Butyl Ester C->E Wittig Reaction D Rosuvastatin Pyrimidine Aldehyde D->E F Rosuvastatin tert-Butyl Ester E->F Deprotection (e.g., acidic conditions) G Rosuvastatin Calcium F->G Hydrolysis (e.g., NaOH) & Salt Formation (e.g., CaCl2)

Fig. 1: Synthetic pathway to Rosuvastatin.
Experimental Protocols

Step 1: Protection of the Diol Moiety (Acetonide Formation)

  • Reaction Setup: To a solution of this compound in an anhydrous solvent such as acetone or dichloromethane, add 2,2-dimethoxypropane.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the protected intermediate, which can be used in the next step without further purification.

Step 2: Formation of the Phosphonium Salt

  • Reaction Setup: Dissolve the protected diol intermediate in a suitable solvent like acetonitrile or toluene.

  • Reagent Addition: Add triphenylphosphine to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the solid with a cold solvent and dry under vacuum.

Step 3: Wittig Reaction with Rosuvastatin Pyrimidine Aldehyde

  • Reaction Setup: In a reaction vessel under an inert atmosphere, suspend the phosphonium salt in an anhydrous solvent such as toluene or THF.

  • Base Addition: Add a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) at a low temperature (-78 °C to 0 °C) to generate the ylide.

  • Aldehyde Addition: Slowly add a solution of the Rosuvastatin pyrimidine aldehyde to the ylide solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel.

Step 4: Deprotection and Hydrolysis to Rosuvastatin Calcium

  • Deprotection: The protected Rosuvastatin tert-butyl ester is dissolved in a suitable solvent mixture (e.g., methanol/THF) and treated with an acid (e.g., hydrochloric acid) to remove the acetonide protecting group.

  • Hydrolysis: The resulting tert-butyl ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of acetonitrile and water.[1][2]

  • Salt Formation: After completion of the hydrolysis, the sodium salt of Rosuvastatin is converted to the calcium salt by the addition of a calcium chloride solution, leading to the precipitation of Rosuvastatin calcium.[2]

StepProductReagents & ConditionsYield (%)Purity/Notes
1Acetonide Protected Diol2,2-dimethoxypropane, p-TSA, acetone, RT, 2-4h>95Used directly
2Phosphonium SaltPPh3, acetonitrile, reflux, 12-24h85-90Crystalline solid
3Protected RosuvastatinNaHMDS, THF, -78°C to RT, 4-12h70-80Purified by chromatography
4Rosuvastatin Calcium1. HCl, MeOH/THF; 2. NaOH, MeCN/H2O; 3. CaCl280-90High purity after crystallization

Application in Atorvastatin Synthesis

The synthesis of Atorvastatin from this compound follows a different synthetic strategy. A key transformation involves the conversion of the chloro group into a cyano or amino group, which is then elaborated to construct the pyrrole ring of Atorvastatin.

A common approach is the protection of the diol, followed by nucleophilic substitution of the chloride with a cyanide source. The resulting nitrile is then reduced to an amine, which serves as a key intermediate for the construction of the Atorvastatin core via a Paal-Knorr pyrrole synthesis.

Atorvastatin_Synthesis A (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate B Protected Diol Intermediate (e.g., Acetonide) A->B Diol Protection (e.g., 2,2-dimethoxypropane, acid catalyst) C Protected Cyano Intermediate B->C Cyanation (e.g., NaCN, DMSO) D Protected Amino Intermediate C->D Reduction (e.g., Raney Nickel, H2) E Paal-Knorr Pyrrole Synthesis Precursor D->E Coupling with Diketone Precursor F Protected Atorvastatin tert-Butyl Ester E->F Paal-Knorr Pyrrole Synthesis G Atorvastatin Calcium F->G Deprotection & Hydrolysis & Salt Formation H Diketone Precursor H->E

Fig. 2: Synthetic pathway to Atorvastatin.
Experimental Protocols

Step 1: Acetonide Protection

This step is analogous to the protection step in the Rosuvastatin synthesis, affording the acetonide-protected intermediate in high yield.

Step 2: Cyanation

  • Reaction Setup: Dissolve the protected chloro-intermediate in a polar aprotic solvent like DMSO.

  • Reagent Addition: Add sodium cyanide to the solution.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 6-12 hours.

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.

Step 3: Reduction to Amine

  • Reaction Setup: Dissolve the protected cyano intermediate in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Raney nickel.

  • Reaction Conditions: Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude amine, which is often used directly in the next step.

Step 4: Paal-Knorr Pyrrole Synthesis and Final Steps

  • Pyrrole Formation: The protected amino intermediate is condensed with a 1,4-dicarbonyl compound specific to the Atorvastatin core (e.g., 4-(4-fluorophenyl)-2-isobutyl-4-oxobutanal) under acidic or neutral conditions to form the pyrrole ring.

  • Deprotection and Hydrolysis: The resulting protected Atorvastatin tert-butyl ester is then subjected to acidic conditions to remove the acetonide protecting group, followed by basic hydrolysis of the tert-butyl ester.

  • Salt Formation: The final step involves the formation of the calcium salt of Atorvastatin.

StepProductReagents & ConditionsYield (%)Purity/Notes
1Acetonide Protected Diol2,2-dimethoxypropane, p-TSA, acetone, RT, 2-4h>95Used directly
2Protected Cyano IntermediateNaCN, DMSO, 60-80°C, 6-12h85-95Purified by chromatography
3Protected Amino IntermediateRaney Ni, H2, MeOH, RT, 12-24h>90Used directly
4Atorvastatin Calcium1. Diketone, heat; 2. Acid; 3. Base; 4. CaCl260-70 (over 3 steps)High purity after crystallization

These protocols provide a general framework for the application of this compound in the synthesis of Rosuvastatin and Atorvastatin. Researchers should optimize the reaction conditions based on their specific laboratory settings and available reagents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of rosuvastatin. The information is tailored for researchers, scientists, and drug development professionals to help improve reaction yields and product quality.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via both biocatalytic and chemical methods.

Biocatalytic Synthesis Troubleshooting

Question 1: Why is the conversion of the starting material, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, incomplete or the reaction rate very slow?

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: The activity of carbonyl reductase is highly dependent on pH and temperature.

    • Solution: Ensure the reaction pH is maintained within the optimal range for the specific enzyme being used, typically between 6.0 and 7.2.[1][2] The optimal temperature is generally around 30°C.[1][2] Deviations from these conditions can lead to decreased enzyme activity.

  • Inefficient Cofactor Regeneration: The reduction of the ketone requires a stoichiometric amount of a cofactor, typically NADPH or NADH. Inefficient regeneration of the cofactor will halt the reaction.

    • Solution (Coupled-Enzyme System): If using a coupled-enzyme system (e.g., with glucose dehydrogenase), ensure the glucose concentration is sufficient and that the glucose dehydrogenase is active. Enzyme inactivation can be a bottleneck.[3][4]

    • Solution (Coupled-Substrate System): When using a cosubstrate like isopropanol, a large excess is often required to drive the equilibrium towards product formation. However, high concentrations of organic cosolvents can also inactivate the enzyme.[4][5]

  • Enzyme Inhibition: High concentrations of the substrate or the product can inhibit the enzyme, slowing down the reaction rate.

    • Solution: Employ a substrate fed-batch strategy to maintain a low but sufficient substrate concentration in the reaction mixture.[6] This can significantly improve the space-time yield.

  • Thermodynamic Equilibrium: The reduction reaction is reversible. The accumulation of the product and the co-product (e.g., acetone from isopropanol) can shift the equilibrium back towards the starting materials.

    • Solution: If using a coupled-substrate approach, consider methods to remove the co-product as it is formed.[5] Using a coupled-enzyme system with an effectively irreversible oxidation (like glucose to gluconolactone) can also overcome this issue.

Question 2: The yield of the desired (3R,5S) diastereomer is high, but the diastereomeric excess (d.e.) is low. What could be the cause?

Possible Causes and Solutions:

  • Poor Enzyme Stereoselectivity: The chosen carbonyl reductase may not have high stereoselectivity, leading to the formation of the undesired (3S,5S) diastereomer.[7]

    • Solution: Screen different carbonyl reductases to find one with higher stereoselectivity for the substrate.

  • Presence of Competing Endogenous Reductases: If using a whole-cell system (e.g., E. coli), endogenous reductases from the host organism can compete with the desired enzyme and may have different stereoselectivity.

    • Solution: Use an engineered host strain where competing endogenous reductase genes have been knocked out.[4]

  • Racemization of the Product: Although less common for this specific product, extreme pH conditions can potentially lead to racemization of chiral centers.[8]

    • Solution: Maintain the reaction pH within the optimal range for both enzyme activity and product stability.

Chemical Synthesis (Catalytic Hydrogenation) Troubleshooting

Question 1: The hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxyl-3-oxohexanoate is slow or incomplete. What are the potential reasons?

Possible Causes and Solutions:

  • Catalyst Inactivation: The catalyst (e.g., Ru[(R)-TolBINAP]Cl2) can be poisoned by impurities in the starting material or solvents.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the catalyst.

  • Insufficient Hydrogen Pressure: The rate of hydrogenation is dependent on the hydrogen pressure.

    • Solution: Increase the hydrogen pressure within the recommended range (e.g., 3-5 MPa) to improve the reaction rate.[3]

  • Sub-optimal Temperature: The reaction temperature affects the rate of reaction.

    • Solution: Operate the reaction within the optimal temperature range, typically 40-60°C.[3] Temperatures that are too high can lead to catalyst decomposition or side reactions.

Question 2: The reaction produces a significant amount of byproducts, leading to a low yield of the desired product. What are the likely side reactions?

Possible Causes and Solutions:

  • Over-reduction: The ketone can be reduced to a methylene group, or other functional groups in the molecule could be reduced under harsh conditions.

    • Solution: Use a more chemoselective catalyst or milder reaction conditions (lower temperature and pressure). It's a known challenge to selectively reduce a carbonyl group in the presence of other reducible functionalities.[9][10]

  • Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation or cross-condensation with other carbonyl compounds present.[11]

    • Solution: Ensure the reaction conditions are not basic. If a base is required for catalyst activation, use a non-nucleophilic base and control the stoichiometry carefully.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[6][12][13][14] This precursor already contains the desired stereochemistry at the C5 position.

Q2: Which methods generally provide higher yields and stereoselectivity?

Biocatalytic methods using stereoselective carbonyl reductases typically offer very high yields (>95%) and excellent diastereomeric excess (>99%).[6][12][13][14] These methods are often preferred for their high selectivity and mild reaction conditions.[13]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

Q4: What are the common impurities found in the final product?

The most common impurity is the (3S,5S) diastereomer.[7] Other potential impurities could include unreacted starting material or byproducts from side reactions, depending on the synthesis method used.

Q5: What are the recommended storage conditions for this compound?

The compound should be stored in a cool, dry place, protected from moisture.

Data Presentation

Table 1: Comparison of Biocatalytic Synthesis Methods

Biocatalyst SystemSubstrate ConcentrationReaction TimeYieldDiastereomeric Excess (d.e.)Reference
Recombinant E. coli with Carbonyl Reductase and Glucose Dehydrogenase (Fed-batch)400 g/L12 hours98.5%>99.0%[6]
Recombinant E. coli with Carbonyl Reductase (Large Scale)400 g/LNot specified97.5%99.5%[15]
Rhodosporidium toruloides whole cells with 10% Tween-801 M5 hours98.9%>99%[14]
Immobilized Saccharomyces cerevisiae< 50 g/LNot specified100%>99%[2]
Lactobacillus kefir (Fed-batch)120 mMNot specified79%>99%[16]

Table 2: Chemical Synthesis Method (Catalytic Hydrogenation)

CatalystHydrogen PressureTemperatureReaction TimeYieldReference
Ru[(R)-TolBINAP]Cl₂ or its derivative3-5 MPa40-60°C4-7 hoursHigh (not specified)[3]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis using Recombinant E. coli

This protocol is a representative example based on commonly used methods involving a carbonyl reductase and a cofactor regeneration system.

1. Materials:

  • Recombinant E. coli cells expressing a stereoselective carbonyl reductase and glucose dehydrogenase.

  • tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (substrate)

  • Glucose (for cofactor regeneration)

  • NADP⁺ or NAD⁺

  • Potassium phosphate buffer (pH 6.5-7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

2. Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer.

  • To the cell suspension, add the substrate, glucose, and a catalytic amount of the cofactor (NADP⁺ or NAD⁺).

  • Maintain the reaction mixture at 30°C with gentle agitation.

  • Monitor the pH of the reaction and adjust as necessary to maintain it within the optimal range. The oxidation of glucose to gluconic acid will lower the pH.

  • If employing a fed-batch approach, add the substrate intermittently to maintain a low concentration in the reactor.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Chemical Synthesis via Catalytic Hydrogenation

This protocol is based on the method described in the patent literature.[3]

1. Materials:

  • tert-Butyl (5S)-6-chloro-5-hydroxyl-3-oxohexanoate (substrate)

  • Ru[(R)-TolBINAP]Cl₂ or a derivative (catalyst)

  • Organic solvent (e.g., methanol, ethanol)

  • Hydrogen gas

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

2. Procedure:

  • In a high-pressure reactor, dissolve the substrate and the catalyst in the organic solvent. The molar ratio of substrate to catalyst should be between 1:0.0003 and 1:0.0005.[3]

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to 3-5 MPa.

  • Heat the reaction mixture to 40-60°C and maintain for 4-7 hours with stirring.

  • Monitor the reaction progress by HPLC or GC.

  • After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.

  • Remove the organic solvent by distillation under reduced pressure.

  • To the residue, add water and ethyl acetate and perform a liquid-liquid extraction.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualization

Synthesis_Pathway sub tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate prod (3R,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate sub->prod Stereoselective Reduction

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Conversion q1 Is cofactor regeneration efficient? start->q1 s1 Check activity of regeneration enzyme (e.g., GDH). Increase cosubstrate (e.g., glucose). q1->s1 No q2 Are reaction conditions (pH, temp) optimal? q1->q2 Yes s1->q2 s2 Adjust pH to optimal range (6.0-7.2). Maintain temperature around 30°C. q2->s2 No q3 Is there substrate or product inhibition? q2->q3 Yes s2->q3 s3 Implement a substrate fed-batch strategy. q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Troubleshooting workflow for low yield in biocatalytic synthesis.

Experimental_Workflow prep Prepare cell suspension in buffer add Add substrate, glucose, and cofactor prep->add react Incubate at 30°C with agitation add->react monitor Monitor and control pH react->monitor monitor->react Continue reaction separate Centrifuge to remove cells monitor->separate Reaction complete extract Extract supernatant with ethyl acetate separate->extract purify Wash, dry, and concentrate organic phase extract->purify product Crude Product purify->product

Caption: Experimental workflow for biocatalytic synthesis.

References

Technical Support Center: Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of Rosuvastatin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Diastereoselectivity (Presence of (3S,5S) Diastereomer)

  • Question: My final product shows a significant peak corresponding to the (3S,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate diastereomer upon chiral HPLC analysis. What is causing this and how can I improve the diastereomeric excess (d.e.)?

  • Answer: The primary cause of diastereomeric impurity is the lack of stereoselectivity during the reduction of the prochiral ketone in the starting material, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate or tert-butyl 6-chloro-3,5-dioxohexanoate.

    • For Chemical Synthesis (Catalytic Hydrogenation):

      • Cause: The chiral catalyst may be impure, deactivated, or used in an incorrect ratio. The reaction conditions (temperature, pressure) may not be optimal.

      • Solution:

        • Ensure the quality and purity of the chiral catalyst (e.g., Ru[(R)-TolBINAP]Cl₂).

        • Optimize the catalyst loading; a molar ratio of substrate to catalyst between 1:0.0003 and 1:0.0005 is often effective.

        • Control the reaction temperature and hydrogen pressure carefully, as deviations can impact selectivity.

        • Ensure the starting material is of high purity.

    • For Enzymatic Synthesis (Bioreduction):

      • Cause: The chosen enzyme or microorganism may have inherent limitations in stereoselectivity for this specific substrate. Suboptimal reaction conditions (pH, temperature, co-factor regeneration) can also negatively affect enzyme performance.

      • Solution:

        • Screen different ketoreductases or microorganisms (e.g., specific strains of Lactobacillus or recombinant E. coli expressing a stereoselective carbonyl reductase) to find one with higher selectivity.

        • Optimize the reaction pH and temperature. For many enzymatic reductions, a pH around 6.0-7.0 and a temperature of 30-40°C are good starting points.

        • Ensure efficient co-factor (NADH or NADPH) regeneration. This can be achieved by adding a co-substrate like glucose or isopropanol and the corresponding dehydrogenase.

        • Control the substrate concentration, as high concentrations can sometimes inhibit the enzyme and affect selectivity.

Issue 2: Incomplete Conversion of Starting Material

  • Question: My reaction has stopped, but a significant amount of the starting keto-ester remains. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors related to reaction conditions and reagent stability.

    • For Chemical Synthesis:

      • Cause: Catalyst deactivation, insufficient hydrogen pressure, or a leak in the hydrogenation apparatus. The reaction time may also be insufficient.

      • Solution:

        • Use fresh, active catalyst and handle it under an inert atmosphere to prevent deactivation.

        • Ensure the hydrogenation system is properly sealed and maintains the target pressure throughout the reaction.

        • Increase the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction duration.

    • For Enzymatic Synthesis:

      • Cause: Enzyme inactivation, depletion of the co-factor, or substrate/product inhibition. The pH of the medium may have shifted out of the optimal range for the enzyme.

      • Solution:

        • Ensure the reaction temperature and pH are maintained within the enzyme's optimal range throughout the process. Use a buffered solution to maintain a stable pH.

        • Implement an efficient co-factor regeneration system.

        • Employ a fed-batch strategy for substrate addition to avoid high initial concentrations that might inhibit the enzyme.

        • Consider using immobilized enzymes to improve stability and reusability.

Issue 3: Formation of Unidentified Side Products

  • Question: Besides the diastereomer, I am observing other impurity peaks in my chromatogram. What could these be and how can I avoid them?

  • Answer: The formation of other side products can arise from various secondary reactions.

    • Possible Side Product: Aldol Condensation Products:

      • Cause: Under basic conditions, the enolate of the starting keto-ester can react with another molecule of the keto-ester, leading to self-condensation products.

      • Solution: Strictly control the pH of the reaction, especially in enzymatic syntheses. Avoid strongly basic conditions during workup.

    • Possible Side Product: Epimerization of the Product:

      • Cause: The stereocenters in the product can be susceptible to epimerization under either acidic or basic conditions, particularly during prolonged reaction times or harsh workup procedures.

      • Solution: Minimize reaction times once high conversion is achieved. Use mild, buffered conditions for workup and purification.

    • Possible Side Product: Hydrolysis of the tert-Butyl Ester:

      • Cause: While generally stable, the tert-butyl ester can undergo hydrolysis to the corresponding carboxylic acid under strongly acidic conditions, which might be encountered during workup.

      • Solution: Use neutral or mildly basic conditions for extraction and purification. Avoid prolonged exposure to strong acids.

Frequently Asked Questions (FAQs)

  • Q1: Which is the better method for this synthesis: chemical or enzymatic reduction?

    • A1: Both methods can be effective. Enzymatic reductions often offer higher diastereoselectivity (>99% d.e.) and operate under milder conditions (room temperature, atmospheric pressure, aqueous media).[1][2] Chemical synthesis using a chiral catalyst can also provide high purity but may require high-pressure hydrogenation equipment and careful handling of the catalyst.[3] The choice often depends on available equipment, scale, and cost considerations.

  • Q2: What is the typical starting material for this synthesis?

    • A2: The most common starting material is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. Some methods may start from tert-butyl 6-chloro-3,5-dioxohexanoate.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For quantitative analysis of diastereomeric excess, chiral HPLC is required.

  • Q4: What are the recommended storage conditions for the product?

    • A4: this compound should be stored in a cool, dry place, away from strong acids and bases to prevent degradation. Storage under an inert atmosphere is recommended for long-term stability.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes for Different Synthetic Methods

ParameterChemical Synthesis (Catalytic Hydrogenation)Enzymatic Synthesis (Carbonyl Reductase)
Starting Material tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
Catalyst/Enzyme Ru[(R)-TolBINAP]Cl₂Carbonyl Reductase (e.g., from Lactobacillus kefir)
Key Reagents H₂ gasNADH/NADPH, Co-substrate (e.g., glucose)
Solvent Organic solvent (e.g., Methanol, Ethanol)Aqueous buffer (e.g., phosphate buffer)
Temperature 40-60 °C30-40 °C
Pressure 3-5 MPaAtmospheric
pH Not applicable6.0-7.0
Typical Yield High95-99%
Diastereomeric Excess (d.e.) >95%>99%

Experimental Protocols

Protocol 1: Enzymatic Reduction using a Carbonyl Reductase

  • Preparation of the Biocatalyst: Prepare a whole-cell biocatalyst by culturing a suitable microorganism (e.g., E. coli expressing a carbonyl reductase) or use a commercially available isolated enzyme.

  • Reaction Setup: In a temperature-controlled reactor, prepare a phosphate buffer solution (e.g., 100 mM, pH 6.5).

  • Addition of Reagents: Add the biocatalyst, the co-factor (NADP⁺), and the co-substrate for co-factor regeneration (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: Dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in a minimal amount of a water-miscible organic solvent (e.g., isopropanol) and add it to the reaction mixture. A fed-batch approach is recommended to maintain a low substrate concentration.

  • Reaction Conditions: Maintain the temperature at 30°C with gentle agitation. Monitor the pH and adjust as necessary with a dilute base (e.g., NaOH solution).

  • Monitoring: Track the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Workup: Once the reaction is complete, separate the biomass by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.

Protocol 2: Chemical Synthesis via Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation reactor, dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in an appropriate organic solvent (e.g., methanol).

  • Catalyst Addition: Add the chiral catalyst, Ru[(R)-TolBINAP]Cl₂, under an inert atmosphere (e.g., argon or nitrogen). The substrate to catalyst molar ratio should be optimized, typically in the range of 2000:1 to 3300:1.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 3-5 MPa. Heat the reaction mixture to 40-60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots via HPLC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_methods Reduction Methods cluster_products Products start_material tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate chemical Chemical Reduction (Catalytic Hydrogenation) start_material->chemical H₂, Chiral Catalyst (e.g., Ru[(R)-TolBINAP]Cl₂) enzymatic Enzymatic Reduction (Bioreduction) start_material->enzymatic Carbonyl Reductase, Cofactor (NADPH) desired_product (3R,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate (Desired Product) chemical->desired_product High d.e. side_product (3S,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate (Diastereomeric Side Product) chemical->side_product Low d.e. enzymatic->desired_product Very High d.e. enzymatic->side_product Trace

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Product Purity (Chiral HPLC) start->check_purity issue_de Issue: Low d.e. check_purity->issue_de Low d.e. issue_conversion Issue: Incomplete Conversion check_purity->issue_conversion Incomplete Conversion issue_other Issue: Other Side Products check_purity->issue_other Other Impurities end Synthesis Complete check_purity->end High Purity solution_de Troubleshoot: - Check catalyst/enzyme activity - Optimize T, P, pH - Check substrate purity issue_de->solution_de solution_conversion Troubleshoot: - Check catalyst/enzyme stability - Ensure sufficient reagents - Increase reaction time issue_conversion->solution_conversion solution_other Troubleshoot: - Control pH strictly - Use mild workup conditions - Minimize reaction time issue_other->solution_other solution_de->start Re-run solution_conversion->start Re-run solution_other->start Re-run

Caption: Troubleshooting workflow for the synthesis.

References

Optimization of reaction conditions for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I fix this?

  • Answer: Low or no yield can stem from several factors related to the reagents, reaction conditions, or catalyst activity. Systematically check the following:

    • Starting Material Quality: The primary starting material, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is known to be hygroscopic. Improper storage can lead to degradation.

      • Recommendation: Ensure the starting material has been stored in a desiccated environment at -20°C under an inert atmosphere.[1][2] If degradation is suspected, obtain a fresh batch or re-purify the existing stock.

    • Enzyme/Catalyst Activity (Biocatalytic Routes): The carbonyl reductase or whole-cell biocatalyst may have low activity.

      • Recommendation:

        • Verify the activity of the enzyme batch using a standard assay before starting the reaction.

        • Ensure that the enzyme has been stored at the correct temperature and handled according to the supplier's instructions.

        • For whole-cell systems, confirm the viability and growth phase of the cells. Some protocols find that cells in the stable stage have the best effectiveness.

    • Cofactor Regeneration (Biocatalytic Routes): The synthesis is dependent on cofactors like NADPH or NADH.[3] If the cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is inefficient, the reaction will stall.

      • Recommendation:

        • Ensure all components of the cofactor regeneration system are present in the correct concentrations.

        • Check the activity of the regeneration enzyme (e.g., glucose dehydrogenase).

    • Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.

      • Recommendation:

        • pH: The optimal pH is crucial for enzyme activity, typically between 6.0 and 8.0 for biocatalytic reductions.[4] Verify and adjust the pH of the buffer solution.

        • Temperature: Most biocatalytic reductions are performed at around 30°C.[4][5] For chemical hydrogenations, temperatures may be higher (e.g., 40-60°C).[6] Ensure the reaction temperature is maintained accurately.

        • Agitation: Proper mixing is necessary to ensure homogeneity, especially in whole-cell or immobilized enzyme systems.

Issue 2: Low Diastereomeric Excess (d.e.)

  • Question: I have obtained the product, but the diastereomeric excess (d.e.) is below the desired >99%. What could be the reason?

  • Answer: Low diastereomeric excess indicates a lack of stereoselectivity in the reduction of the ketone.

    • Sub-optimal Enzyme or Catalyst: The chosen enzyme or chemical catalyst may not have sufficient stereoselectivity.

      • Recommendation:

        • Use a well-characterized carbonyl reductase known for high stereoselectivity in this specific reaction. Several recombinant E. coli strains have been developed for this purpose.[5]

        • For chemical synthesis, ensure the chiral ligand (e.g., (R)-TolBINAP) for the ruthenium catalyst is of high enantiomeric purity.[6]

    • Incorrect Reaction Conditions: Temperature and pH can sometimes influence the stereoselectivity of an enzyme.

      • Recommendation: Re-optimize the reaction temperature and pH. While a certain temperature might give a faster reaction, a slightly different temperature may provide better selectivity.

    • Presence of Competing Enzymes (Whole-Cell Systems): If using a whole-cell biocatalyst, other native enzymes in the microorganism could be reducing the substrate with different stereoselectivity.

      • Recommendation: Consider using a purified enzyme or an engineered microbial strain where competing reductase activities have been eliminated.

Issue 3: Reaction Stalls or is Incomplete

  • Question: The reaction starts but does not go to completion, even after an extended time. What should I investigate?

  • Answer: A stalled reaction often points to catalyst deactivation or substrate/product inhibition.

    • Substrate Inhibition: High concentrations of the starting material, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, can inhibit the activity of the enzyme.[6]

      • Recommendation: Implement a substrate fed-batch strategy where the starting material is added portion-wise over time to maintain a low, optimal concentration in the reactor.[3][7]

    • Product Inhibition: The accumulation of the final product, this compound, may inhibit the enzyme.

      • Recommendation: Consider using a biphasic reaction system (e.g., water-octanol) where the product is continuously extracted into an organic phase, reducing its concentration in the aqueous phase where the enzyme resides.[8]

    • Catalyst Deactivation: The enzyme or chemical catalyst may be losing activity over the course of the reaction.

      • Recommendation:

        • For biocatalysts, ensure the reaction medium contains any necessary stabilizers. Immobilizing the enzyme can often improve its stability.[3]

        • For chemical catalysts, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for this synthesis?

    • The most common starting material is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[7] Some methods may start from tert-butyl-6-chloro-3,5-dioxohexanoate.[9]

  • Q2: What analytical methods are used to monitor the reaction and check product purity?

    • High-Performance Liquid Chromatography (HPLC) is commonly used to monitor the progress of the reaction by measuring the disappearance of the starting material and the appearance of the product. Chiral HPLC is used to determine the diastereomeric excess (d.e.) of the final product. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the product.

  • Q3: What are the key advantages of using a biocatalytic route over a chemical synthesis route?

    • The biocatalytic production of this compound offers several advantages, including high enantioselectivity, mild reaction conditions (e.g., neutral pH, room temperature), lower costs, enhanced process safety, and being more environmentally friendly.[7][10]

  • Q4: Can the biocatalyst be reused?

    • Yes, particularly if the enzyme is immobilized on a solid support. Immobilization facilitates easy separation of the catalyst from the reaction mixture and can significantly improve its stability, allowing for repeated use over multiple batch cycles.[3]

  • Q5: What are some common side products?

    • The primary side product is the undesired diastereomer, (3S,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate. The goal of optimization is to maximize the formation of the (3R,5S) isomer and minimize this impurity.

Data Presentation

Table 1: Comparison of Biocatalytic Reaction Conditions and Performance

Catalyst SystemSubstrate Conc. (g/L)Temperature (°C)pHReaction Time (h)Yield (%)d.e. / e.e. (%)Reference
Recombinant E. coli with Carbonyl Reductase R9M and GDH350--1295.6>99.0[7]
Recombinant E. coli with Carbonyl Reductase R9M and GDH (Fed-batch)400--1298.5-[7]
Rhodotorula gracilis AS 2.4991306.04868.395.1[4]
Lactobacillus kefir (Fed-batch)----79 (mol/mol)>99[9]
Immobilized Carbonyl Reductase (SCR-NADP⁺@LX-1000HAA)----98.54>99[3]

Table 2: Chemical Synthesis Reaction Conditions

Catalyst SystemSubstrate to Catalyst Molar RatioHydrogen Pressure (MPa)Temperature (°C)Reaction Time (h)Reference
Ru[(R)-TolBINAP]Cl₂1 : 0.0003 - 0.00053 - 540 - 604 - 7[6]

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction using Whole Cells

  • Cell Culture: Cultivate the recombinant microbial cells (e.g., E. coli expressing a carbonyl reductase and glucose dehydrogenase) in a suitable growth medium until they reach the desired cell density (e.g., late logarithmic or stable phase).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer. Add the components for the cofactor regeneration system (e.g., glucose) and the cofactor itself (e.g., NADP⁺).

  • Reaction Initiation: Start the reaction by adding the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to the desired concentration. If using a fed-batch approach, add the substrate incrementally over several hours.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30°C) with constant agitation. Take aliquots at regular intervals to monitor the conversion by HPLC.

  • Work-up and Purification: Once the reaction is complete, separate the cells by centrifugation or filtration. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated. Purify the crude product by column chromatography to obtain pure this compound.

Protocol 2: General Procedure for Chemical Catalytic Hydrogenation

  • Reactor Setup: In a high-pressure reactor, dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in an appropriate organic solvent (e.g., methanol).

  • Catalyst Addition: Add the chiral ruthenium catalyst (e.g., Ru[(R)-TolBINAP]Cl₂) under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-5 MPa).

  • Reaction: Heat the mixture to the target temperature (e.g., 40-60°C) and stir for the required duration (e.g., 4-7 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Purification: Remove the solvent under reduced pressure. The residue can be purified by extraction and subsequent column chromatography to yield the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Starting Material (tert-butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate) reaction Asymmetric Reduction - Control Temp, pH - Agitation start->reaction catalyst Prepare Catalyst (Biocatalyst or Chemical) catalyst->reaction buffer Prepare Buffer & Cofactors buffer->reaction monitor Monitor Progress (HPLC) reaction->monitor workup Reaction Work-up (Extraction) reaction->workup Reaction Complete monitor->reaction In-process control purify Purification (Chromatography) workup->purify product Final Product ((3R,5S)-CDHH) purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low / No Yield cause1 Poor Starting Material Quality start->cause1 cause2 Inactive Catalyst / Enzyme start->cause2 cause3 Inefficient Cofactor Regeneration start->cause3 cause4 Suboptimal Conditions (pH, Temp) start->cause4 solution1 Verify Storage (Hygroscopic, -20°C) Use Fresh Material cause1->solution1 solution2 Check Catalyst Activity Before Use cause2->solution2 solution3 Check Regeneration System Components cause3->solution3 solution4 Verify and Adjust pH and Temperature cause4->solution4

Caption: Troubleshooting guide for low product yield in the synthesis reaction.

References

Troubleshooting low enantiomeric excess in (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate for statin drugs. The focus is on addressing low enantiomeric excess in biocatalytic asymmetric reduction.

Troubleshooting Guide: Low Enantiomeric Excess (e.e.)

Low enantiomeric excess is a critical issue that compromises the utility of the chiral product. The asymmetric reduction of a prochiral ketone to this compound is highly sensitive to reaction conditions. This guide addresses the most common causes for suboptimal stereoselectivity.

Q1: My reaction shows good conversion but the enantiomeric excess (e.e.) is below the desired >99%. What are the likely causes?

A1: Several factors can lead to poor enantioselectivity. The most common issues are related to suboptimal reaction parameters that affect enzyme performance.

  • Incorrect pH: Carbonyl reductases and whole-cell biocatalysts have optimal pH ranges for both activity and stereoselectivity. Deviating from this range can lead to a drop in e.e. For instance, some reductase systems for this synthesis perform optimally at a pH of 6.0-7.0.[1][2]

  • Suboptimal Temperature: Temperature affects enzyme stability and conformational flexibility. While higher temperatures might increase reaction rates, they can also negatively impact the enzyme's ability to discriminate between the two enantiotopic faces of the ketone, leading to lower e.e. An optimal temperature, often around 30°C, is crucial.[1][2]

  • Enzyme/Cell Concentration and Health: Low concentrations or reduced activity of the biocatalyst can lead to slower, less selective reactions. If using whole cells (e.g., Lactobacillus kefir, recombinant E. coli), ensure the culture is healthy and in the correct growth phase.[3][4]

  • Inefficient Cofactor Regeneration: The reduction requires a hydride source, typically from a cofactor like NADPH or NADH.[5][6] If the cofactor regeneration system (e.g., using glucose dehydrogenase or isopropanol) is inefficient, it can limit the primary reductase's efficacy and selectivity.[4]

  • Substrate Quality and Concentration: Impurities in the starting material, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, can inhibit the enzyme or compete in the reaction. High substrate concentrations can sometimes lead to substrate inhibition or solubility issues, affecting the reaction's performance.[4][7]

Q2: I've optimized the pH and temperature, but my e.e. is still inconsistent. What should I check next?

A2: If primary parameters are controlled, consider these secondary factors:

  • Buffer System and Concentration: The choice of buffer and its ionic strength can influence enzyme activity. A potassium phosphate buffer is commonly used.[5] Studies with Lactobacillus kefir have shown that buffer concentration impacts the final product yield and may affect selectivity.[3]

  • Presence of Oxygen: For some biocatalytic systems, particularly those using whole cells, the presence or absence of oxygen can be a critical parameter affecting metabolic pathways and, consequently, the reduction process.[3]

  • Co-solvents: If co-solvents like DMSO or isopropanol are used to improve substrate solubility, their concentration must be optimized. High concentrations can denature the enzyme, leading to a loss of both activity and selectivity.[8]

  • Mixing/Agitation: Inadequate mixing can lead to poor substrate distribution, especially if the substrate is not fully soluble, creating localized concentration gradients that result in a non-uniform reaction.[9]

Q3: How can I confirm that my analytical method for determining e.e. is accurate?

A3: An inaccurate analytical method can be misleading. Chiral High-Performance Liquid Chromatography (HPLC) is the standard for determining enantiomeric purity.[10]

  • Baseline Resolution: Ensure your chiral HPLC method achieves baseline separation of the (3R,5S) and (3S,5R) enantiomers. Poor resolution will lead to inaccurate peak integration.

  • Standard Injection: Run a racemic standard (a 50:50 mixture of the enantiomers) to confirm the elution order and response factor for each enantiomer.

  • Detector Linearity: Verify that the detector response is linear across the concentration range of your samples.

  • Method Validation: A validated method will provide confidence in the accuracy and precision of your e.e. measurements.

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for this synthesis? A: The most common precursor is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH).[4][5][7] Some methods also use tert-butyl-6-chloro-3,5-dioxohexanoate.[3]

Q: Which biocatalysts are commonly used for this asymmetric reduction? A: Engineered carbonyl reductases (KREDs), often expressed in E. coli, are widely used due to their high activity and selectivity.[4][11] Whole-cell systems like Lactobacillus kefir and Candida species are also effective.[3][9][12]

Q: Why is cofactor regeneration necessary for this reaction? A: The carbonyl reductase enzyme requires a reduced cofactor (NADPH or NADH) to donate a hydride to the ketone substrate.[5][6] As the cofactor is expensive, an in-situ regeneration system is used to continuously convert the oxidized form (NADP+ or NAD+) back to its reduced state. This is often achieved by adding a co-substrate like isopropanol or by using a coupled enzyme system like glucose dehydrogenase (GDH) with glucose.[4]

Q: What kind of yields and enantiomeric excess can be expected under optimized conditions? A: Under optimized conditions, this biocatalytic reduction can achieve very high performance. Reported yields are often above 95%, with enantiomeric excess (e.e.) and diastereomeric excess (d.e.) both exceeding 99%.[4][5][6]

Data Presentation: Optimized Reaction Parameters

The following tables summarize quantitative data from various studies on the synthesis, highlighting the conditions that lead to high yield and enantioselectivity.

Table 1: Performance of Different Biocatalytic Systems

Biocatalyst System Substrate Yield (%) e.e. (%) d.e. (%) Reference
Recombinant E. coli (Carbonyl Reductase R9M + GDH) (S)-CHOH 98.5 >99.0 - [4]
Immobilized Carbonyl Reductase (SCR-NADP⁺@LX-1000HAA) (S)-CHOH 98.5 >99.0 - [6]
Lactobacillus kefir (Whole Cell) tert-butyl-6-chloro-3,5-dioxohexanoate 79.0 - >99.0 [3]

| Recombinant E. coli (Stereoselective SCR) | (S)-CHOH | 97.5 | >99.0 | >99.5 |[11] |

Table 2: Influence of Reaction Parameters on Synthesis

Parameter Condition Outcome Reference
pH Controlled at 8.0 Maximized carbonyl reductase production [9]
pH Optimal at 6.0 Yield: 68.3%, d.e.: 95.1% (Yeast reduction)
Temperature 30°C Optimal for large-scale synthesis [11]
Temperature 28°C-30°C Highest yield, e.e. >99% (LkCR enzyme) [1]
Substrate Conc. 400 g/L (Fed-batch) Yield: 98.5% [4]

| Co-solvent | 10% (v/v) Tween-80 | 1.8-fold higher space-time yield |[7] |

Experimental Protocols

Protocol 1: Asymmetric Reduction using a Whole-Cell Biocatalyst

This protocol is a representative example for the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.

  • Cell Cultivation and Harvest:

    • Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-log phase.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours.

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Biotransformation Reaction:

    • Prepare a reaction mixture in a suitable vessel. The mixture should contain:

      • Potassium phosphate buffer (100 mM, pH 7.0).

      • Re-suspended wet cells.

      • Glucose (for cofactor regeneration).

      • NADP⁺ (catalytic amount).

      • The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH). The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO if solubility is an issue.[8]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with constant agitation.[2]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking aliquots. Extract the product from the aliquot with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by TLC or HPLC to determine substrate conversion.

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol for the analysis of the product's enantiomeric excess. The exact conditions may need to be optimized for the specific equipment and column used.

  • Instrumentation and Column:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are often effective for this class of compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified product in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample onto the column and record the chromatogram.

    • Identify the peaks corresponding to the (3R,5S) and the undesired (3S,5R) enantiomers. The elution order should be confirmed with a standard if available.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

Reaction_Pathway sub tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate prod (3R,5S)-tert-Butyl 6-chloro- 3,5-dihydroxyhexanoate sub->prod Carbonyl Reductase (KRED) nadp NADP+ prod->nadp nadph NADPH nadph->sub gdh Glucose Dehydrogenase (Cofactor Regeneration) nadp->gdh gdh->nadph gluconolactone Glucono-δ-lactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Biocatalytic reduction pathway with cofactor regeneration.

Troubleshooting_Workflow start Start: Low e.e. Observed check_params 1. Verify Primary Parameters: pH, Temperature, Agitation start->check_params params_ok Parameters Optimal? check_params->params_ok adjust_params Adjust to Optimal (e.g., pH 6-7, Temp 30°C) params_ok->adjust_params No check_reagents 2. Assess Reagents & Catalyst: Substrate Purity, Enzyme Activity, Cofactor Regeneration params_ok->check_reagents Yes adjust_params->check_params reagents_ok Reagents/Catalyst OK? check_reagents->reagents_ok replace_reagents Use Fresh Enzyme/Cells, Purify Substrate, Optimize Regeneration System reagents_ok->replace_reagents No check_analytical 3. Validate Analytical Method: Chiral HPLC Resolution, Standard Injection reagents_ok->check_analytical Yes replace_reagents->check_reagents analytical_ok Method Validated? check_analytical->analytical_ok optimize_hplc Optimize HPLC Method: Change Mobile Phase, Use Different Chiral Column analytical_ok->optimize_hplc No success Problem Solved: High e.e. Achieved analytical_ok->success Yes optimize_hplc->check_analytical

Caption: Logical workflow for troubleshooting low enantiomeric excess.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Performance Outcomes pH pH Yield Reaction Yield pH->Yield EE Enantiomeric Excess (e.e.) pH->EE Temp Temperature Temp->Yield Temp->EE Substrate_Conc Substrate Concentration Substrate_Conc->Yield Enzyme_Activity Enzyme Activity Enzyme_Activity->Yield Enzyme_Activity->EE Cofactor_Regen Cofactor Regeneration Cofactor_Regen->Yield

Caption: Key parameters influencing reaction yield and enantioselectivity.

References

Technical Support Center: Purification of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of statins like Rosuvastatin.[1][2] This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to the removal of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The primary impurities depend on the synthetic route, which typically involves the stereoselective reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. The most common impurities are:

  • Unreacted Starting Material: tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. Its presence indicates an incomplete reduction reaction.

  • Diastereomeric Impurity: (3S,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate. This impurity arises from the non-selective reduction of the ketone. It is a known impurity in the synthesis of Rosuvastatin.[2][3]

  • Solvent Residues: Organic solvents used in the reaction and extraction steps (e.g., ethyl acetate, methanol, isopropanol).

Q2: My post-reaction work-up by liquid-liquid extraction is not giving me the desired purity. What should I do?

A2: While liquid-liquid extraction is a good initial purification step, it may not be sufficient to remove closely related impurities, especially the (3S,5S) diastereomer. Consider the following purification techniques:

  • Column Chromatography: Silica gel chromatography is an effective method for separating the desired product from less polar or more polar impurities.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can significantly enhance purity.

Q3: I am struggling to separate the (3R,5S) and (3S,5S) diastereomers by silica gel chromatography. What can I do?

A3: Diastereomers can be challenging to separate on standard silica gel. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: A systematic optimization of the eluent system is crucial. Start with a non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve separation.

  • Consider a Different Stationary Phase: If silica gel is ineffective, consider other stationary phases like alumina or reverse-phase C18 silica.

  • Check Loading: Overloading the column can lead to poor separation. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Q4: How can I confirm the diastereomeric purity of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the diastereomeric excess (d.e.) of your product. A well-developed chiral HPLC method can effectively separate and quantify the (3R,5S) and (3S,5S) diastereomers.

Q5: My chiral HPLC analysis shows poor resolution between the diastereomeric peaks. How can I improve the separation?

A5: Poor resolution in chiral HPLC can be addressed by systematically optimizing the chromatographic conditions.

  • Mobile Phase Composition: The choice and ratio of solvents (e.g., hexane/isopropanol, or acetonitrile/water for reverse-phase) are critical. The addition of modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA), typically at 0.1%, can significantly improve peak shape and selectivity for acidic or basic compounds, respectively.[4]

  • Stationary Phase: Ensure you are using an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and effective for separating a broad range of chiral compounds.[4]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance selectivity and improve resolution, but may lead to broader peaks. It is recommended to use a column oven to maintain a stable and optimized temperature.

  • Flow Rate: Lowering the flow rate generally increases the interaction time between the analytes and the CSP, which can lead to better resolution, albeit with longer analysis times.

Data Presentation: Purity & Yield

The following table summarizes typical purity and yield data obtained from biocatalytic synthesis routes, which often include a purification step.

Catalyst/SystemSubstrate ConcentrationYield (%)Diastereomeric Excess (d.e. %)Purity (%)Reference
Carbonyl Reductase (SCR)400 g/L97.5>99.5>99[4][5]
Carbonyl Reductase & GDH350 g/L95.6>99.0Not Specified[6]
Carbonyl Reductase & GDH (fed-batch)400 g/L98.5>99.0Not Specified[6]
Rhodotorula gracilis AS 2.4991 g/L68.395.1Not Specified[7]
Ketoreductase in Buffered SystemNot SpecifiedNot Specified99.999.0[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying the crude product using silica gel chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Potassium permanganate stain

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system such as 7:3 Hexane:Ethyl Acetate.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The desired product and impurities should be visible. The goal is to find a solvent system that gives good separation and a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purity Assessment by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method to determine the diastereomeric excess.

1. Materials and Equipment:

  • Purified this compound

  • (3S,5S) diastereomer standard (if available)

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-RH)

  • Mobile phase solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)

2. Chromatographic Conditions (Example Method):

  • Column: Chiralcel® OD-RH (or similar polysaccharide-based chiral column)

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a ratio that provides good initial retention (e.g., 75% A / 25% B), then run a shallow gradient to increase the percentage of B (e.g., to 30% B over 25 minutes).[9]

  • Flow Rate: 0.5 mL/min[9]

  • Column Temperature: 25°C[9]

  • Detection: UV at 210-220 nm

  • Injection Volume: 10-20 µL

3. Procedure:

  • Prepare a standard solution of your purified product in the mobile phase or a compatible solvent.

  • If available, prepare a solution of the (3S,5S) diastereomer to determine its retention time.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample and run the analysis.

  • Identify the peaks corresponding to the (3R,5S) and (3S,5S) diastereomers. Based on a similar separation, the (3R,5S) isomer is expected to have a longer retention time than the (3S,5S) isomer.[9]

  • Calculate the diastereomeric excess (d.e.) using the peak areas:

    • d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Visualizations

Logical Workflow for Troubleshooting Impurities

G start Crude Product Analysis (TLC, HPLC) check_purity Purity < 98% or Diastereomers Detected? start->check_purity high_purity Purity > 98% Proceed to Next Step check_purity->high_purity No purification_method Select Purification Method check_purity->purification_method Yes column_chrom Column Chromatography purification_method->column_chrom Complex Mixture recrystallization Recrystallization purification_method->recrystallization Crystalline Solid analyze_fractions Analyze Fractions/Crystals (TLC/HPLC) column_chrom->analyze_fractions recrystallization->analyze_fractions combine_pure Combine Pure Fractions/ Collect Crystals analyze_fractions->combine_pure final_product Final Purity Analysis (Chiral HPLC) combine_pure->final_product final_product->check_purity

Caption: A logical workflow for the purification and analysis of the target compound.

Experimental Workflow for Purification and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start_material tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate reaction Stereoselective Reduction start_material->reaction crude_product Crude Product (contains impurities) reaction->crude_product extraction Liquid-Liquid Extraction crude_product->extraction chromatography Silica Gel Chromatography extraction->chromatography hplc Chiral HPLC (Purity & d.e.) chromatography->hplc final_product Pure (3R,5S) Product hplc->final_product

Caption: Overall workflow from synthesis to the pure, analyzed final product.

References

Stability issues of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate (CAS: 154026-93-4). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen).[1] The compound is hygroscopic , meaning it readily absorbs moisture from the air, which can lead to degradation.[2] Therefore, minimizing exposure to the atmosphere is critical.

Q2: I've noticed the purity of my compound has decreased over time, even when stored in the refrigerator. What could be the cause?

A2: Several factors could contribute to a decrease in purity during storage:

  • Moisture Absorption: As the compound is hygroscopic, improper sealing can allow moisture to enter the container.[3] Water can act as a nucleophile and facilitate hydrolytic degradation.

  • Exposure to Air: The compound should be stored under an inert atmosphere. Oxygen in the air can potentially lead to oxidative degradation over extended periods, although hydrolysis and cyclization are more common issues.

  • Temperature Fluctuations: Frequent removal from cold storage to room temperature can cause condensation to form inside the container, introducing moisture. It is advisable to allow the container to warm to room temperature before opening.[4]

  • Acidic Contamination: The tert-butyl ester and dihydroxy functionalities are sensitive to acid. Trace amounts of acidic contaminants in the storage vial or from the laboratory environment can catalyze degradation.[5]

Q3: What are the primary degradation pathways for this compound?

A3: The two most likely degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester group is susceptible to hydrolysis under acidic conditions, yielding (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid and isobutylene.[5]

  • Lactonization: The 3,5-dihydroxyhexanoate side chain can undergo intramolecular cyclization (lactonization) to form (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one, particularly in the presence of acid.[6][7]

Q4: Is the compound sensitive to light or basic conditions?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound appears clumpy or has turned into a thick oil/syrup. Moisture Absorption: The compound is hygroscopic and has likely absorbed water from the atmosphere.[8]1. Handle the compound in a controlled environment, such as a glovebox with low humidity.[9] 2. If a glovebox is unavailable, work quickly and reseal the container immediately. 3. For future use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material.
HPLC analysis shows a new, more polar peak appearing over time. Hydrolysis of the tert-butyl ester: The resulting carboxylic acid is more polar and will have a shorter retention time on a reverse-phase HPLC column.1. Verify that storage containers are free of acidic residue. 2. Ensure solvents used for sample preparation are neutral and free of acidic impurities. 3. Re-evaluate storage protocol to minimize exposure to moisture and acidic vapors.
HPLC analysis shows a new, less polar peak appearing over time. Lactonization: The formation of the lactone results in a less polar molecule, which will have a longer retention time on a reverse-phase HPLC column.1. This is also often acid-catalyzed. Follow the same preventative measures as for hydrolysis. 2. Avoid preparing solutions of the compound in acidic media for long-term storage. Analyze acidic solutions promptly after preparation.
Inconsistent results in subsequent experiments using the same batch. Non-homogeneity due to improper handling: If the compound has absorbed moisture, it may not be uniform. The portion of the material taken for an experiment may have a different purity level than another portion.1. If moisture absorption is suspected, attempt to dry a small amount under high vacuum, though this may not be sufficient to reverse degradation. 2. It is best to use a fresh, properly stored batch. 3. Always ensure the material is fully dissolved and the solution is homogenous before use.

Data Presentation

Table 1: Inferred Impact of Storage Temperature on Purity Over 6 Months
Storage ConditionInitial Purity (%)Purity after 6 Months (%)Major Degradant Observed
2-8°C, Inert Atmosphere, Desiccated99.599.2Lactone
25°C, Inert Atmosphere, Desiccated99.596.5Lactone, Hydrolyzed Acid
25°C, Open to Atmosphere99.592.0Hydrolyzed Acid, Lactone
40°C, Inert Atmosphere, Desiccated99.590.1Lactone, Hydrolyzed Acid

Note: This data is representative and intended to illustrate the expected stability trends based on the compound's chemical structure.

Table 2: Inferred Effect of pH on Solution Stability at 25°C over 24 hours
pH of SolutionPurity after 24 hours (%)
3.0 (e.g., Formic Acid Buffer)94.0
5.0 (e.g., Acetate Buffer)98.5
7.0 (e.g., Phosphate Buffer)>99.5
9.0 (e.g., Borate Buffer)>99.5

Note: This data is representative and illustrates the compound's higher susceptibility to degradation in acidic conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity of this compound and detecting its primary degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

Expected Elution Order:

  • Hydrolyzed Acid (most polar)

  • This compound (Parent)

  • Lactone (least polar)

Protocol 2: Forced Degradation Study

To understand the intrinsic stability of the compound, a forced degradation study can be performed.

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M HCl at 40°C. Take samples at 2, 4, 8, and 24 hours and analyze by HPLC.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M NaOH at 40°C. Take samples at 2, 4, 8, and 24 hours and analyze by HPLC.

  • Oxidative Degradation: Treat a 1 mg/mL solution of the compound with 3% H₂O₂ at room temperature. Take samples at 2, 4, 8, and 24 hours and analyze by HPLC.

  • Thermal Degradation: Store the solid compound at 60°C. Sample at 1, 3, and 7 days, prepare a solution, and analyze by HPLC.

  • Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze by HPLC.

Visualizations

Degradation Pathways

G parent (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate hydrolysis_product (3R,5S)-6-chloro-3,5-dihydroxyhexanoic Acid + Isobutylene parent->hydrolysis_product Acid (H⁺), H₂O (Hydrolysis) lactone_product (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one + tert-Butanol parent->lactone_product Acid (H⁺) (Lactonization)

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Receive/Acquire Compound Batch B Aliquot into Vials under Inert Gas A->B C Acid/Base Hydrolysis B->C Expose to Stressors D Oxidation (H₂O₂) B->D Expose to Stressors E Thermal (Heat) B->E Expose to Stressors F Photolytic (Light) B->F Expose to Stressors G Sample at Time Points C->G D->G E->G F->G H HPLC Analysis G->H I Characterize Degradants (LC-MS/NMR) H->I J Quantify Purity & Degradation H->J

Caption: Workflow for a forced degradation stability study.

References

Preventing epimerization of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the epimerization of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is the change in the stereochemical configuration at one of multiple chiral centers in a molecule. For this compound, which has two chiral centers (C3 and C5), epimerization can lead to the formation of diastereomers such as the (3S,5S), (3R,5R), or (3S,5R) forms. This is a significant concern because only the (3R,5S) isomer is the desired precursor for the synthesis of active pharmaceutical ingredients like Rosuvastatin.[1] The presence of other diastereomers can impact the efficacy and safety of the final drug product and presents purification challenges.

Q2: Which chiral centers in this compound are susceptible to epimerization?

A2: Both the C3 and C5 chiral centers are susceptible to epimerization under certain conditions. The C3 position is particularly vulnerable due to the acidic nature of the proton at the adjacent C4 position, facilitated by the electron-withdrawing effect of the tert-butyl ester carbonyl group. The C5 stereocenter can also be affected, potentially through a reversible retro-aldol reaction.

Q3: What are the primary chemical mechanisms that lead to epimerization of this compound?

A3: There are two primary mechanisms to consider:

  • Enolization: Under basic conditions, a proton can be abstracted from the C4 position, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of R and S configurations at the C3 position.

  • Retro-Aldol and Aldol Addition: Both acidic and basic conditions can catalyze a retro-aldol reaction, cleaving the C3-C4 bond to form an aldehyde and a ketone.[2][3][4][5][6] The subsequent non-stereoselective aldol addition of these fragments can result in the formation of all possible diastereomers.

Q4: What are the key experimental factors that can induce epimerization?

A4: The main factors that can promote epimerization are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze epimerization.

  • Temperature: Elevated temperatures can accelerate the rate of both enolization and retro-aldol reactions.[7]

  • Solvent: The choice of solvent can influence the stability of the chiral centers. Protic solvents may facilitate proton exchange, contributing to epimerization.[8]

  • Catalysts: Certain metal ions or other catalysts used in subsequent reaction steps can potentially promote epimerization.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Detection of diastereomeric impurities (e.g., (3S,5S), (3R,5R)) in the final product. Exposure to non-neutral pH during workup or purification.Maintain a pH range of 6.0-7.5 during all aqueous extractions and chromatography. Use buffered solutions where possible.
High temperatures during reaction, purification, or solvent removal.Conduct all steps at or below room temperature (20-25°C) unless a higher temperature is explicitly required for a subsequent reaction. Use low-temperature rotary evaporation for solvent removal.
Inappropriate solvent for storage or reaction.Store the compound in a non-polar, aprotic solvent such as toluene or heptane. For reactions, consider using aprotic solvents like THF or DCM.
Loss of stereochemical purity over time during storage. Storage in an inappropriate solvent or at ambient temperature.Store the purified compound as a solid at low temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen). If a solution is necessary, use a non-polar, aprotic solvent and store at low temperature.
Formation of unexpected byproducts consistent with aldol fragmentation. Presence of strong acid or base, even in catalytic amounts.Neutralize any acidic or basic reagents before proceeding with the workup. Use mild quenching agents.

Experimental Protocols

Protocol 1: pH-Controlled Aqueous Workup

This protocol is designed to minimize epimerization during the extraction of this compound from a reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate

  • Deionized water

  • Saturated sodium bicarbonate solution (5% w/v)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • pH meter or pH paper

Procedure:

  • Cool the reaction mixture to room temperature (20-25°C).

  • Add ethyl acetate to dilute the reaction mixture.

  • Slowly add deionized water and measure the pH of the aqueous layer.

  • If the pH is acidic, add 5% sodium bicarbonate solution dropwise until the pH of the aqueous layer is between 7.0 and 7.5.

  • If the pH is basic, consider a gentle wash with a dilute, weak acid buffer (e.g., phosphate buffer at pH 7.0), but proceed with caution and monitor for any degradation.

  • Separate the organic layer.

  • Wash the organic layer with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: Diastereomeric Purity Analysis by Chiral HPLC

This protocol provides a general method for the analysis of the diastereomeric purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and system.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the test material in the mobile phase.

  • Set the column temperature to 25°C.

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength (e.g., 210 nm).

  • Inject the standard and sample solutions.

  • Identify and integrate the peaks corresponding to the (3R,5S) isomer and any diastereomeric impurities.

  • Calculate the diastereomeric purity as a percentage of the total peak area.

Visualizations

Epimerization_Mechanisms cluster_enolization Epimerization at C3 (Base-Catalyzed) cluster_retro_aldol Epimerization at C3 & C5 (Acid/Base Catalyzed) Start_Enol (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate Enolate Planar Enolate Intermediate Start_Enol->Enolate - H+ (Base) Enolate->Start_Enol + H+ Epimer_3S (3S,5S)-Diastereomer Enolate->Epimer_3S + H+ (from opposite face) Start_Retro (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate Fragments Aldehyde + Ketone Fragments Start_Retro->Fragments Retro-Aldol Reaction Diastereomers Mixture of Diastereomers ((3S,5S), (3R,5R), (3S,5R)) Fragments->Diastereomers Non-stereoselective Aldol Addition

Caption: Mechanisms of epimerization for this compound.

Troubleshooting_Workflow Start Diastereomeric Impurity Detected? Check_pH Review pH of Workup/Purification Start->Check_pH Yes End Diastereomeric Purity Improved Start->End No Adjust_pH Maintain pH 6.0-7.5 Check_pH->Adjust_pH Check_Temp Review Temperature Profile Adjust_Temp Lower Temperature to ≤ 25°C Check_Temp->Adjust_Temp Check_Solvent Review Solvent Choice Adjust_Solvent Use Aprotic, Non-polar Solvents Check_Solvent->Adjust_Solvent Adjust_pH->Check_Temp Adjust_Temp->Check_Solvent Adjust_Solvent->End

Caption: Troubleshooting workflow for addressing diastereomeric impurities.

References

Challenges in the scale-up of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the manufacturing of statins like Rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound?

A1: The primary methods for synthesizing this compound ((3R,5S)-CDHH) involve the stereoselective reduction of a precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH). Biotechnological routes using carbonyl reductases are increasingly favored due to their high enantioselectivity, mild reaction conditions, and environmental friendliness compared to traditional chemical synthesis.[1][2] Chemical methods often employ catalysts like Ru[(R)-TolBINAP]Cl2 for hydrogenation.[3]

Q2: Why is cofactor regeneration a critical challenge in the biotechnological production of (3R,5S)-CDHH?

A2: The carbonyl reductases used in the synthesis of (3R,5S)-CDHH are dependent on nicotinamide cofactors, either NADH or NADPH.[1][4] These cofactors are expensive, and their stoichiometric addition would make the industrial-scale process economically unfeasible. Therefore, an efficient in-situ cofactor regeneration system is crucial for a cost-effective and sustainable process.[4]

Q3: What are some common impurities that can arise during the synthesis of (3R,5S)-CDHH?

A3: A common impurity encountered is the diastereomer (3S,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate.[5] The formation of this and other stereoisomers is typically due to a lack of stereoselectivity in the reduction step. Careful selection of the catalyst or enzyme and precise control of reaction conditions are essential to minimize the formation of such impurities.

Q4: How does substrate concentration affect the efficiency of the biotransformation process?

A4: High concentrations of the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), can lead to substrate inhibition, which in turn reduces the reaction rate and overall productivity. To mitigate this, a fed-batch strategy, where the substrate is added incrementally, is often employed in large-scale production to maintain a low but sufficient substrate concentration.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low product yield Inefficient cofactor regeneration.Implement a cofactor regeneration system, such as coupling the reaction with glucose dehydrogenase (GDH) to regenerate NADPH.[1]
Suboptimal reaction conditions.Optimize pH, temperature, and buffer conditions. For many carbonyl reductase systems, a pH around 7.0 and a temperature of 30-35°C are good starting points.[2]
Enzyme inhibition by high substrate or product concentration.Employ a fed-batch strategy for substrate addition to avoid high concentrations.[1] Consider in-situ product removal techniques if product inhibition is significant.
Low enantiomeric excess (e.e.) Poor stereoselectivity of the enzyme or catalyst.Screen for a more stereoselective carbonyl reductase or catalyst. Mutagenesis of existing enzymes can also improve stereoselectivity.[2][4]
Non-optimal reaction conditions affecting enzyme conformation.Re-optimize reaction parameters like temperature and pH, as these can influence the stereoselectivity of the enzyme.
Low space-time yield in scale-up Inefficient mass transfer in larger bioreactors.Optimize agitation and aeration rates to ensure proper mixing and oxygen supply for whole-cell systems.
Cell viability issues in whole-cell catalysis.Investigate potential toxicity of the substrate or product to the microbial cells. Immobilization of cells or enzymes can sometimes enhance stability.[6]

Data Presentation

Table 1: Comparison of Different Biocatalytic Systems for (3R,5S)-CDHH Production

Biocatalyst SystemSubstrate Concentration (g/L)Reaction Time (h)Conversion/Yield (%)Enantiomeric Excess (e.e.) (%)Space-Time Yield (g/L/day)Reference
Recombinant E. coli with Carbonyl Reductase and GDH3501298.8 (Conversion)>99.0Not specified[1]
Recombinant E. coli with Carbonyl Reductase and GDH (Fed-Batch)4001298.5 (Yield)>99.01182.3[1]
Recombinant E. coli with Stereoselective Carbonyl Reductase (SCR)400Not specified97.5 (Yield)99.5 (d.e.)13.7 mmol/h/g DCW[2]
Lactobacillus kefir (Fed-Batch)Not specifiedNot specified79 (Yield)>994.7 mmol/L/h[7]
Carbonyl Reductase from Rhodosporidium toruloides with Tween-801 M (~238 g/L)598.9 (Yield)>99Not specified[8]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation using Recombinant E. coli

This protocol is a generalized procedure based on common practices in the cited literature for the production of (3R,5S)-CDHH using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB medium) containing the appropriate antibiotics. The culture is incubated overnight at 37°C with shaking.

  • Fermentation: The seed culture is then used to inoculate the production medium in a bioreactor. The cells are grown until they reach a desired optical density. Protein expression is then induced (e.g., with IPTG) and the fermentation continues for a set period to allow for enzyme production.

  • Biotransformation: After the fermentation phase, the cells are harvested by centrifugation and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: The cell suspension is placed in a temperature-controlled reactor (e.g., 30°C). The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), and a co-substrate for cofactor regeneration (e.g., glucose) are added.

  • Fed-Batch Strategy: To avoid substrate inhibition, the substrate is added in a fed-batch manner to maintain a concentration that does not inhibit the enzyme.

  • Monitoring: The reaction is monitored by periodically taking samples and analyzing the concentrations of the substrate and product using techniques like High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, the cells are separated by centrifugation or filtration. The product is then extracted from the supernatant using an organic solvent (e.g., ethyl acetate) and purified, for example, by column chromatography.

Visualizations

experimental_workflow A Inoculum Preparation B Fermentation in Bioreactor A->B Inoculation C Cell Harvesting B->C Centrifugation D Whole-Cell Biotransformation C->D Resuspension in Buffer F Reaction Monitoring (HPLC) D->F E Substrate & Co-substrate Addition (Fed-Batch) E->D G Product Isolation & Purification F->G Reaction Completion H Final Product: (3R,5S)-CDHH G->H troubleshooting_logic Start Low Product Yield or Purity CheckYield Check Yield Start->CheckYield CheckPurity Check Purity (e.e.) Start->CheckPurity Cofactor Inefficient Cofactor Regeneration? CheckYield->Cofactor Conditions Suboptimal Reaction Conditions? CheckYield->Conditions Inhibition Substrate/Product Inhibition? CheckYield->Inhibition CheckPurity->Conditions Selectivity Poor Enzyme Stereoselectivity? CheckPurity->Selectivity SolutionCofactor Add/Optimize Regeneration System (e.g., GDH) Cofactor->SolutionCofactor SolutionConditions Optimize pH, Temp, Buffer Conditions->SolutionConditions SolutionInhibition Implement Fed-Batch Inhibition->SolutionInhibition SolutionSelectivity Screen for Better Enzyme Selectivity->SolutionSelectivity

References

Technical Support Center: Diastereoselective Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to improve the diastereoselectivity of reduction steps in their synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: I am observing low diastereoselectivity in my ketone reduction. What are the initial parameters I should investigate?

A1: Low diastereoselectivity can stem from several factors. A systematic approach to troubleshooting is recommended. Begin by evaluating the following:

  • Reaction Temperature: Temperature plays a crucial role in selectivity. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1] Conversely, some enzymatic reductions may show optimal selectivity at higher temperatures.[2] It is crucial to study the effect of temperature on your specific system.[3][4][5][6]

  • Reducing Agent: The steric bulk of the hydride source is a primary determinant of the stereochemical outcome. Less hindered reagents like sodium borohydride (NaBH₄) may provide low selectivity. Consider switching to a bulkier reagent such as L-Selectride®, N-Selectride®, or K-Selectride®.[7] These reagents are more sensitive to the steric environment around the carbonyl group and can significantly improve diastereoselectivity.[7][8][9]

  • Solvent: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with a range of solvents with varying polarities and coordinating abilities.

  • Substrate Conformation: The inherent stereochemistry of your substrate is a key factor. Analyze your molecule for the presence of chiral centers, particularly at the α-position to the carbonyl, and consider which stereochemical model (e.g., Felkin-Anh, Cram Chelation) is likely to be in effect.

Q2: How do I choose the right reducing agent to maximize diastereoselectivity?

A2: The choice of reducing agent is critical for controlling the stereochemical outcome of a reduction. The primary consideration is the steric hindrance of the hydride donor.

  • Non-selective to Moderately Selective Reductions: Simple borohydrides like sodium borohydride (NaBH₄) are generally less selective and are often used when high diastereoselectivity is not the primary goal.[10][11]

  • Highly Diastereoselective Reductions: For achieving high levels of diastereoselectivity, sterically demanding reducing agents are preferred. The "Selectride" family of reagents (L-, N-, and K-Selectride) are tri-sec-butylborohydrides that offer excellent stereocontrol due to their significant steric bulk.[7][8][9] L-Selectride (lithium tri-sec-butylborohydride) is a particularly powerful and highly stereoselective reducing agent.[8][12]

The following table summarizes the diastereomeric ratios (d.r.) obtained with different reducing agents in the reduction of tetralin-1,4-dione.

EntryReducing AgentSolventDiastereomeric Ratio (cis:trans)Combined Yield (%)
1NaBH₄MeOH58:4298
2LiAlH₄THF31:6985
3Red-Al®THF13:8793
4BH₃·THFTHF44:5676
5L-Selectride®THF84:1695

Data sourced from a study on the diastereoselective bis-reduction of tetralin-1,4-dione.[9]

Troubleshooting Guide

Problem: My reduction follows the Felkin-Anh model, but the selectivity is still poor.

Solution: Even when a reaction is predicted to follow the Felkin-Anh model, several factors can lead to suboptimal results.[13][14][15]

  • Optimize Reaction Temperature: Lowering the temperature is often the most effective way to enhance selectivity in kinetically controlled reactions.[1] Reactions are commonly run at temperatures ranging from -20°C to -78°C.

  • Increase Steric Bulk of the Hydride Source: As mentioned previously, switching to a bulkier reducing agent like L-Selectride can amplify the steric interactions predicted by the Felkin-Anh model, leading to a higher preference for one diastereomer.[8][16]

  • Consider Additives: The addition of Lewis acids can sometimes enhance selectivity by coordinating to the carbonyl oxygen and influencing the trajectory of hydride attack.

Problem: I have a chelating group on my substrate, but I am not observing the expected "Cram-chelate" product.

Solution: The formation of a stable chelation complex is essential for this model to be operative.[17][18][19][20]

  • Choice of Metal Cation: The reducing agent's counter-ion is critical. Reagents with cations that can effectively chelate, such as those containing Zn²⁺, Mg²⁺, or Ce³⁺, are necessary. Standard NaBH₄ or LiAlH₄ may not lead to the chelation-controlled product.[17]

  • Solvent Choice: The solvent should not be overly coordinating, as it can compete with the substrate for binding to the metal cation, thereby disrupting the chelation complex. Ethereal solvents like THF or diethyl ether are often good choices.

  • Protecting Groups: Ensure that any protecting groups on your chelating heteroatom do not sterically hinder the formation of the cyclic intermediate.

Below is a troubleshooting workflow to guide your experimental design for improving diastereoselectivity.

Caption: A workflow for troubleshooting low diastereoselectivity.

Experimental Protocols

General Protocol for Diastereoselective Reduction using L-Selectride

This protocol is a general guideline and may require optimization for specific substrates.[16]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add a 1.0 M solution of L-Selectride in THF (1.2 equivalents) dropwise to the cooled solution over 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature. If necessary, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio of the product using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR) or chiral high-performance liquid chromatography (HPLC).

Visualizing Stereochemical Models

The following diagrams illustrate the transition state models that dictate the stereochemical outcome of nucleophilic attack on a chiral ketone.

Caption: Felkin-Anh model for 1,2-asymmetric induction.

Caption: Cram chelation model for 1,2-asymmetric induction.

For more complex systems, such as the reduction of β-hydroxy ketones or β-keto esters, other models and specific reagents may be necessary to achieve high levels of 1,3-diastereocontrol.[1][21][22][23][24][25] In some cases, biocatalytic reductions using ketoreductases can provide access to specific diastereomers with high enantiomeric and diastereomeric excess.[21][22][24]

References

Avoiding decomposition of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Decomposition During Workup

Welcome to the technical support center for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this key intermediate during experimental workup. This compound is a critical chiral building block in the synthesis of widely used cholesterol-lowering drugs like rosuvastatin and atorvastatin.[1][2] Its stability is paramount for ensuring high yield and purity of the final active pharmaceutical ingredient.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of this compound, leading to its degradation.

Issue 1: Loss of the tert-Butyl Protecting Group (Hydrolysis)

Symptoms:

  • Appearance of a more polar spot on TLC analysis.

  • Decrease in overall yield of the desired product.

  • Presence of (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid in NMR or Mass Spectrometry analysis.

Likely Cause: The tert-butyl ester is susceptible to hydrolysis under acidic conditions.[3] During aqueous workup, exposure to even mildly acidic solutions can lead to the cleavage of the ester bond, forming the corresponding carboxylic acid and tert-butanol.

Solutions:

  • Maintain Neutral to Slightly Basic pH: During aqueous extractions, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) to wash the organic layer. This neutralizes any residual acid from the reaction and prevents hydrolysis. Avoid strong acids.[3]

  • Minimize Contact Time with Aqueous Phases: Prolonged exposure to aqueous solutions, even neutral ones, can contribute to hydrolysis. Perform extractions efficiently and avoid leaving the reaction mixture in contact with water for extended periods.

  • Low-Temperature Workup: Perform all workup steps, including washes and extractions, at a reduced temperature (0-5 °C). Lower temperatures decrease the rate of the hydrolysis reaction.

Table 1: pH Effects on tert-Butyl Ester Stability

pH RangeStability of tert-Butyl EsterRecommended Action
< 6Prone to hydrolysisAvoid acidic washes; use a mild base to neutralize.
7 - 8Generally stableOptimal for aqueous workup.
> 9Risk of epoxide formation (see Issue 2)Use mild bases; avoid strong bases like NaOH or KOH.

Issue 2: Unwanted Epoxide Formation

Symptoms:

  • Formation of a less polar byproduct on TLC analysis.

  • A decrease in the desired product's yield.

  • Identification of tert-butyl (2R,3S)-3-hydroxy-4-(chloromethyl)oxirane-2-acetate by spectroscopic methods.

Likely Cause: The chlorohydrin moiety of the molecule can undergo an intramolecular SN2 reaction in the presence of a base to form an epoxide.[4][5] The hydroxyl group at C5 is deprotonated by the base, and the resulting alkoxide attacks the carbon bearing the chlorine atom.

Solutions:

  • Use of Mild Bases for Neutralization: If a basic wash is necessary, use a weak, non-nucleophilic base like sodium bicarbonate. Avoid strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), which can readily promote epoxide formation.[4]

  • Controlled Temperature: Keep the temperature low (0-5 °C) during any steps involving basic solutions to minimize the rate of the intramolecular cyclization.

  • Careful Solvent Choice: Aprotic polar solvents can favor SN2 reactions.[4] While the choice of solvent is often dictated by the preceding reaction, be mindful of its potential to promote epoxide formation during workup.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for the aqueous workup of this compound?

A1: The ideal pH range for the aqueous workup is between 7 and 8. This range is sufficiently neutral to prevent the acid-catalyzed hydrolysis of the tert-butyl ester while being mild enough to avoid significant base-mediated formation of the epoxide byproduct.

Q2: Can I use a brine wash during the workup?

A2: Yes, a brine (saturated aqueous NaCl solution) wash is recommended as a final step before drying the organic layer. It helps to remove dissolved water from the organic phase and breaks up emulsions. Ensure the brine solution is neutral.

Q3: What is the recommended drying agent for the organic solution of the product?

A3: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable drying agents. They are neutral and efficiently remove residual water from the organic solvent.

Q4: How should I concentrate the final organic solution?

A4: The final organic solution should be concentrated under reduced pressure using a rotary evaporator. It is crucial to keep the bath temperature low (typically below 40°C) to prevent any thermal decomposition of the product.

Experimental Protocols

Recommended Workup Protocol to Minimize Decomposition

This protocol is designed to isolate this compound while minimizing the risk of hydrolysis and epoxide formation.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic to neutral quench. Alternatively, for reactions that are not water-sensitive, pre-chilled deionized water can be used.

  • Solvent Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.

  • Aqueous Washes:

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with:

      • A pre-chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

      • Pre-chilled deionized water.

      • A pre-chilled saturated aqueous solution of sodium chloride (brine).

    • Perform each wash quickly to minimize contact time.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a bath temperature below 40 °C.

Visualizations

Decomposition_Pathways main (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate acid (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid main->acid Hydrolysis epoxide tert-Butyl (2R,3S)-3-hydroxy-4-(chloromethyl)oxirane-2-acetate main->epoxide Intramolecular Cyclization acid_cond Acidic Conditions (H+) e.g., HCl, H2SO4 invis1 acid_cond->invis1 base_cond Basic Conditions (OH-) e.g., NaOH, KOH invis2 base_cond->invis2 invis1->main invis2->main

Caption: Decomposition pathways of the target compound.

Recommended_Workup_Workflow start Reaction Mixture quench 1. Quench at 0-5 °C (sat. aq. NH4Cl or cold H2O) start->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb 3. Wash with cold sat. aq. NaHCO3 extract->wash_bicarb wash_water 4. Wash with cold H2O wash_bicarb->wash_water wash_brine 5. Wash with cold Brine wash_water->wash_brine dry 6. Dry over Na2SO4 wash_brine->dry concentrate 7. Concentrate in vacuo (< 40 °C) dry->concentrate product Pure Product concentrate->product

References

Validation & Comparative

Determining the Enantiomeric Excess of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereochemical purity of chiral intermediates is paramount. The enantiomeric excess (ee) of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key building block in the synthesis of several blockbuster statin drugs, directly impacts the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this crucial intermediate, complete with experimental protocols and data interpretation guidelines.

Comparison of Analytical Methodologies

The determination of enantiomeric excess for this compound can be effectively achieved using three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and requires specific sample preparation and instrumentation.

Analytical TechniquePrinciple of Separation/DifferentiationSample PreparationKey AdvantagesPotential Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct injection of a solution of the analyte.Robust, reproducible, widely applicable, and often provides baseline separation.Can require method development to find the optimal CSP and mobile phase.
Chiral GC Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase.Derivatization of the hydroxyl groups to increase volatility (e.g., silylation).High resolution and sensitivity, suitable for volatile compounds.Requires a derivatization step which adds complexity and potential for side reactions. The analyte must be thermally stable.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.Mixing the analyte with a chiral solvating or derivatizing agent in an NMR solvent.Rapid analysis, provides structural information, and does not require chromatographic separation.Lower sensitivity compared to chromatographic methods, and signal overlap can be an issue. Requires a high-field NMR spectrometer.

Experimental Protocols

Below are detailed experimental protocols for each of the discussed analytical techniques. These protocols are based on established methods for similar dihydroxy ester compounds and serve as a strong starting point for method development for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the direct separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for resolving chiral alcohols and esters.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralcel® OD-RH (or a similar cellulose-based reversed-phase column)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. A typical starting point could be a linear gradient from 30% to 70% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Results: Baseline separation of the (3R,5S) and (3S,5R) enantiomers is expected. The retention times will be specific to the exact conditions and column used.

Chiral Gas Chromatography (GC)

For GC analysis, the non-volatile diol must first be derivatized to increase its volatility. Silylation is a common and effective method for this purpose.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: A cyclodextrin-based column such as Rt®-βDEXm or equivalent.

  • Data acquisition and processing software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine or acetonitrile in a sealed vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 60 °C for 30 minutes.

  • GC Conditions:

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Detector Temperature: 275 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

    • Injection Mode: Split (e.g., 50:1)

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two derivatized enantiomers as described for the HPLC method.

NMR Spectroscopy

NMR spectroscopy offers a rapid method to determine enantiomeric excess without the need for chromatographic separation by using a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or Mosher's acid.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add 1 to 1.5 equivalents of the chiral solvating agent (e.g., (R)-TFAE) to the NMR tube.

    • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify a well-resolved proton signal in the spectrum of the analyte that shows splitting into two distinct signals in the presence of the CSA. Protons adjacent to the chiral centers are often good candidates.

    • Integrate the two separated signals corresponding to the two enantiomers.

  • Data Analysis: The enantiomeric excess is calculated from the integrals of the two signals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on Chiral Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate ee% F->G

HPLC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample B Add Derivatizing Agent (BSTFA) A->B C Heat to Complete Reaction B->C D Inject into GC C->D E Separation on Chiral Column D->E F FID Detection E->F G Integrate Peaks F->G H Calculate ee% G->H

Chiral GC Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in NMR Solvent B Add Chiral Solvating Agent A->B C Acquire 1H NMR Spectrum B->C D Identify and Integrate Split Signals C->D E Calculate ee% D->E

NMR Workflow Diagram

Conclusion

The choice of analytical method for determining the enantiomeric excess of this compound will depend on the specific requirements of the analysis, including the available instrumentation, the required level of sensitivity and precision, and the sample throughput. Chiral HPLC often represents the gold standard for its robustness and direct applicability. Chiral GC provides excellent resolution but requires an additional derivatization step. NMR spectroscopy offers a rapid and non-separative approach that is particularly useful for quick screening. For routine quality control, a validated chiral HPLC or GC method is typically preferred, while NMR can be a valuable tool during reaction optimization and process development.

A Comparative Guide to the Synthetic Routes of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a pivotal chiral intermediate in the synthesis of rosuvastatin, a widely prescribed medication for lowering cholesterol. The stereoselective synthesis of this molecule is a critical aspect of the drug's manufacturing process. This guide provides a comparative analysis of various synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main approaches: chemoenzymatic methods and traditional chemical synthesis. Each approach offers distinct advantages and disadvantages in terms of stereoselectivity, yield, scalability, and environmental impact.

Chemoenzymatic Synthesis

Biocatalytic methods are gaining prominence due to their high stereoselectivity and mild reaction conditions.[1] These routes typically employ enzymes like carbonyl reductases to stereoselectively reduce a ketone precursor.

Route 1: Stereoselective Carbonyl Reductase Reduction

This method utilizes a stereoselective short-chain carbonyl reductase (SCR) for the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[2][3] To enhance efficiency and economic feasibility, this process is often coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH).[4]

Route 2: Yeast-Mediated Reduction

Certain yeast strains, such as Rhodotorula gracilis, have been shown to effectively catalyze the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[5] While offering a whole-cell biocatalyst approach, the yields and diastereomeric excess can be lower compared to using isolated, engineered enzymes.

Chemical Synthesis

Traditional chemical methods provide alternative pathways, often relying on chiral catalysts or starting from chiral precursors to achieve the desired stereochemistry.

Route 3: Catalytic Hydrogenation

This approach involves the catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate using a chiral ruthenium catalyst, such as Ru[(R)-TolBINAP]Cl2.[6] This method offers high yields and purity under controlled pressure and temperature.

Route 4: Multi-step Synthesis from a Chiral Precursor

A multi-step chemical synthesis can be employed starting from a readily available chiral building block, (S)-3-hydroxy-4-chlorobutyronitrile.[7][8] This route involves a sequence of condensation, reduction, and protection steps.

Route 5: Iodine Chloride-Induced Intramolecular Cyclization

A novel stereoselective approach involves the regio- and stereocontrolled iodine chloride (ICl)-induced intramolecular cyclization of a chiral homoallylic carbonate.[2] This method is part of a broader strategy for the synthesis of various statin side chains.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their performance.

Parameter Route 1: Carbonyl Reductase [3][4]Route 2: Yeast Reduction [5]Route 3: Catalytic Hydrogenation [6]Route 4: From (S)-3-hydroxy-4-chlorobutyronitrile [7][8]
Starting Material tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate(S)-3-hydroxy-4-chlorobutyronitrile
Yield >95%68.3%High (not specified)>80% (overall for intermediate)
Purity/Stereoselectivity >99% de[3]95.1% deHigh (not specified)Chemical Purity: ≥99.4%, Optical Purity: ≥99.3% ee
Key Reagents Carbonyl Reductase, GDH, NADP+Rhodotorula gracilisRu[(R)-TolBINAP]Cl2, H2Zinc powder, bromo-acetic acid tert-butyl ester
Reaction Conditions 30-35°C, aqueous buffer[3][4]30°C, pH 6.0[5]40-60°C, 3-5 MPa H2[6]Room temperature to reflux

Experimental Protocols

Route 1: Stereoselective Carbonyl Reductase Reduction with GDH Cofactor Regeneration

Materials:

  • tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

  • Recombinant E. coli cells harboring carbonyl reductase and glucose dehydrogenase

  • NADP+

  • Glucose

  • Phosphate buffer (pH 6.5)

Procedure:

  • In a temperature-controlled bioreactor, dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate and glucose in the phosphate buffer.

  • Add the recombinant E. coli cells and NADP+ to the reaction mixture.

  • Maintain the reaction temperature at 35°C and the pH at 6.5.

  • Monitor the reaction progress by HPLC.

  • Upon completion (typically 12 hours), extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Purify the product by evaporation of the solvent.

Route 3: Catalytic Hydrogenation

Materials:

  • tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

  • Ru[(R)-TolBINAP]Cl2 catalyst

  • Organic solvent (e.g., ethanol)

  • Hydrogen gas

Procedure:

  • Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in the organic solvent in a high-pressure reactor.

  • Add the Ru[(R)-TolBINAP]Cl2 catalyst. The molar ratio of substrate to catalyst is typically 1:0.0003 to 1:0.0005.[6]

  • Pressurize the reactor with hydrogen gas to 3-5 MPa.

  • Heat the reaction mixture to 40-60°C and stir for 4-7 hours.[6]

  • After the reaction is complete, cool the reactor and release the pressure.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by extraction and solvent evaporation.[6]

Route 4: Multi-step Synthesis from (S)-3-hydroxy-4-chlorobutyronitrile

Step 1: Condensation

  • Under a nitrogen atmosphere, add zinc powder to tetrahydrofuran (THF) and stir.

  • Add (S)-3-hydroxy-4-chlorobutyronitrile to the suspension.

  • Slowly add bromo-acetic acid tert-butyl ester at room temperature.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction and adjust the pH to 5-6 with 2mol/L hydrochloric acid.

  • Extract the product with ethyl acetate. The organic phase is washed, dried, and concentrated to yield tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[7][8]

Subsequent reduction and hydroxyl protection steps are required to obtain the final product.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow and key transformations in the compared synthetic routes.

Synthetic_Routes cluster_chemoenzymatic Chemoenzymatic Routes cluster_chemical Chemical Synthesis Routes start_chemo tert-Butyl (S)-6-chloro- 5-hydroxy-3-oxohexanoate route1 Route 1: Carbonyl Reductase (with GDH) start_chemo->route1 Biocatalytic Reduction route2 Route 2: Yeast Reduction (Rhodotorula gracilis) start_chemo->route2 Whole-cell Biocatalysis end_product (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate route1->end_product route2->end_product start_chem1 tert-Butyl (5S)-6-chloro- 5-hydroxy-3-oxohexanoate route3 Route 3: Catalytic Hydrogenation (Ru Catalyst) start_chem1->route3 Asymmetric Hydrogenation route3->end_product start_chem2 (S)-3-hydroxy- 4-chlorobutyronitrile route4_step1 Condensation start_chem2->route4_step1 C-C Bond Formation route4_step2 Reduction & Protection route4_step1->route4_step2 Further Transformations route4_step2->end_product start_chem3 Chiral Homoallylic Carbonate route5 Route 5: ICl-induced Cyclization start_chem3->route5 Stereoselective Cyclization route5->end_product

Caption: Comparative overview of chemoenzymatic and chemical synthetic routes.

References

A Comparative Guide to Chiral Synthons for Statin Synthesis: (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of statins, a class of blockbuster drugs for lowering cholesterol, relies heavily on the efficient and stereoselective construction of their characteristic chiral side chains. Among the various precursors, (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) has emerged as a pivotal intermediate, particularly for the synthesis of rosuvastatin and atorvastatin. This guide provides an objective comparison of (3R,5S)-CDHH with other key chiral synthons, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Performance of Key Chiral Synthons

The selection of a chiral synthon for statin synthesis is a critical decision influenced by factors such as yield, purity, stereoselectivity, and process scalability. The following tables summarize quantitative data from various chemoenzymatic approaches to highlight the performance of (3R,5S)-CDHH and other notable synthons.

Table 1: Chemoenzymatic Synthesis of this compound ((3R,5S)-CDHH)

Enzyme SystemSubstrateSubstrate Conc. (g/L)Yield (%)Diastereomeric Excess (d.e. %)Enantiomeric Excess (e.e. %)Reaction Time (h)Reference
Carbonyl Reductase (from Rhodosporidium toruloides)(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate~238 (1 M)98.9>99>995[1]
Carbonyl Reductase & Glucose Dehydrogenase (recombinant E. coli)(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate40098.5>99>9912[2]
Stereoselective Carbonyl Reductase (recombinant E. coli)(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate40097.599.5>99Not Specified[3]

Table 2: Performance of Other Notable Chiral Synthons and Synthetic Strategies

Statin TargetChiral Synthon/StrategyEnzyme SystemYield (%)Diastereomeric/Enantiomeric PurityKey AdvantagesReference
AtorvastatinEthyl (R)-4-cyano-3-hydroxybutyrateChemical Synthesis~80 (overall)HighWell-established chemical route[4]
Atorvastatin, Rosuvastatin2,4,6-trideoxy-erythro-hexopyranose derivative (lactol)Deoxyribose-5-phosphate aldolase (DERA)High>99.9% e.e., 96.6% d.e.Sets two stereocenters in one pot[5]
Atorvastatintert-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoateAldo-keto reductaseHighHigh diastereoselectivityEfficient enzymatic reduction[6]
Pitavastatin(3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoateChemical Synthesis85-90 (coupling step)HighHigh yield in coupling reaction

Visualizing the Pathways: From Synthon to Statin

The following diagrams illustrate the strategic importance of chiral synthons in the synthesis of statins and the biological pathway they ultimately target.

G cluster_rosuvastatin Rosuvastatin Synthesis cluster_atorvastatin Atorvastatin Synthesis CHOH (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate CDHH This compound CHOH->CDHH Carbonyl Reductase Rosuvastatin_Side_Chain Rosuvastatin Side Chain CDHH->Rosuvastatin_Side_Chain Rosuvastatin Rosuvastatin Rosuvastatin_Side_Chain->Rosuvastatin Coupling with pyrimidine core Atorvastatin_Synthon Other Chiral Synthons (e.g., DERA-derived lactol) Atorvastatin_Side_Chain Atorvastatin Side Chain Atorvastatin_Synthon->Atorvastatin_Side_Chain Atorvastatin Atorvastatin Atorvastatin_Side_Chain->Atorvastatin Coupling with pyrrole core

Figure 1. Simplified synthetic pathways for Rosuvastatin and Atorvastatin.

Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Statins HMG-CoA reductase HMG-CoA reductase Statins->HMG-CoA reductase Inhibition

Figure 2. The HMG-CoA reductase pathway and the inhibitory action of statins.

Experimental Protocols

The following are representative experimental protocols for the chemoenzymatic synthesis of (3R,5S)-CDHH and a DERA-catalyzed reaction.

Protocol 1: Whole-Cell Biocatalytic Reduction for (3R,5S)-CDHH Synthesis

This protocol is based on the methodology described for the synthesis of (3R,5S)-CDHH using a carbonyl reductase from Rhodosporidium toruloides.[1]

1. Microorganism and Culture:

  • A strain of Rhodosporidium toruloides expressing a suitable carbonyl reductase is cultured in an appropriate growth medium (e.g., yeast extract peptone dextrose) at 28-30°C with shaking until the optimal cell density is reached.

  • Cells are harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0).

2. Biotransformation Reaction:

  • A reaction mixture is prepared containing the substrate, (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), at a concentration of up to 1 M in a suitable buffer.

  • A co-solvent, such as 10% (v/v) Tween-80, can be added to enhance the reaction rate.

  • The harvested wet cells are added to the reaction mixture. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included if a purified enzyme is used.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation for 5-10 hours.

3. Reaction Monitoring and Product Isolation:

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of the substrate and the formation of the product.

  • Upon completion, the cells are removed by centrifugation.

  • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude product.

  • The product is purified by column chromatography to afford highly pure (3R,5S)-CDHH.

4. Analysis:

  • The purity and stereoselectivity (d.e. and e.e.) of the final product are determined using chiral HPLC or GC analysis.

Protocol 2: DERA-Catalyzed Synthesis of a Statin Side Chain Precursor

This protocol is a generalized procedure based on the use of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) for the synthesis of a key lactol intermediate.[5][7]

1. Enzyme Preparation:

  • A recombinant E. coli strain overexpressing the DERA enzyme is cultured and induced to produce the enzyme.

  • The cells are harvested, lysed, and the enzyme is purified using standard protein purification techniques (e.g., affinity chromatography).

2. One-Pot Aldol Reaction:

  • A reaction vessel is charged with a buffered aqueous solution (e.g., triethanolamine buffer, pH 7.5).

  • The substrates, typically acetaldehyde and a second aldehyde like chloroacetaldehyde, are added to the reaction mixture.

  • The purified DERA enzyme is added to initiate the reaction.

  • The reaction is maintained at a controlled temperature (e.g., 25-30°C) and pH for a specified period (e.g., 24-48 hours).

3. Work-up and Isolation:

  • After the reaction, the enzyme is denatured or removed.

  • The aqueous solution is extracted with an appropriate organic solvent.

  • The combined organic extracts are dried and concentrated to give the crude lactol product.

  • Purification is typically achieved through crystallization or column chromatography.

4. Stereochemical Analysis:

  • The diastereomeric and enantiomeric excess of the purified lactol is determined by chiral chromatography (HPLC or GC) or by conversion to a suitable derivative for NMR analysis.

Discussion and Conclusion

The data presented indicate that this compound is a highly effective chiral synthon for the synthesis of rosuvastatin and atorvastatin, with chemoenzymatic methods consistently delivering excellent yields and stereoselectivity.[1][2][3] The use of carbonyl reductases, often in whole-cell systems, allows for high substrate loading and efficient conversion, making it an industrially viable route.[3]

Alternative strategies, particularly those employing DERA, offer the elegant advantage of establishing two stereocenters in a single step from simple achiral starting materials.[5][7] This can significantly shorten the overall synthetic sequence. Other synthons, such as ethyl (R)-4-cyano-3-hydroxybutyrate, remain relevant, especially in well-established chemical synthesis routes for atorvastatin.[4] For pitavastatin, different chiral building blocks are employed, with a focus on efficient coupling reactions to construct the final molecule.

The choice of the optimal chiral synthon and synthetic strategy will ultimately depend on the specific statin being synthesized, desired scale of production, and the available resources and expertise. For the large-scale production of rosuvastatin, the enzymatic synthesis of (3R,5S)-CDHH presents a compelling and highly refined option. For other statins or for the development of novel analogues, the DERA-based approach and other established synthons provide versatile and powerful alternatives. This guide aims to provide the necessary comparative data and foundational protocols to inform these critical decisions in the field of drug development and manufacturing.

References

A Comparative Guide to the Validation of Analytical Methods for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a key chiral intermediate in the synthesis of Rosuvastatin, a widely used statin medication for lowering cholesterol.[1][2] The purity and quality of this intermediate are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods are essential for its accurate quantification and impurity profiling. This guide provides a comparative overview of common analytical methods for the analysis of this compound, with a focus on method validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Comparison of Analytical Methods

The primary analytical techniques suitable for the analysis of this compound and related impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or routine quality control.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection using mass spectrometry.Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
Typical Application Quantitation of the main component, detection of non-volatile impurities.Analysis of volatile impurities and residual solvents.Identification and quantitation of trace-level impurities and degradation products.
Linearity (r²) > 0.999[6]> 0.999[7]> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) ≤ 2.0%[5]≤ 5.0%≤ 3.0%
Limit of Detection (LOD) Typically in the ng range.Typically in the pg range.Can reach the fg range.
Limit of Quantitation (LOQ) Typically in the ng range.Typically in the pg range.Can reach the pg range.
Specificity High, can be enhanced with diode array detection (DAD).High, based on retention time and mass spectrum.Very high, provides structural information.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method for Quantitation

This method is suitable for the assay of this compound and the determination of related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Waters Cortecs C18, 100 mm x 2.1 mm, 2.7 µm particle size.[8]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[8]

  • Flow Rate: 0.25 mL/min.[8]

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: 242 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is designed for the identification and quantification of volatile organic impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Programmed Temperature Vaporization (PTV) injector.[7]

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of method validation and the comparison of different analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation protocol Define Validation Protocol parameters Select Validation Parameters protocol->parameters experiments Perform Experiments parameters->experiments data Collect Data experiments->data analysis Analyze Results data->analysis acceptance Compare with Acceptance Criteria analysis->acceptance report Generate Validation Report acceptance->report

Caption: Workflow for Analytical Method Validation.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_parameters Key Validation Parameters Analyte This compound HPLC HPLC Analyte->HPLC Quantitation, Non-volatile Impurities GCMS GC-MS Analyte->GCMS Volatile Impurities, Residual Solvents LCMS LC-MS Analyte->LCMS Trace Impurity ID, Quantitation Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD_LOQ LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->LOD_LOQ

Caption: Comparison of Analytical Techniques.

References

Confirming the Absolute Configuration of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development. Enantiomers can exhibit significantly different pharmacological and toxicological profiles, making unambiguous stereochemical assignment essential for ensuring drug safety and efficacy. (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a key chiral intermediate in the synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol. This guide provides a comparative overview of the primary analytical techniques used to confirm the absolute configuration of such molecules, complete with experimental protocols and data presentation for a representative acyclic 1,3-diol system.

Comparison of Analytical Techniques for Absolute Configuration Determination

Several powerful analytical methods can be employed to determine the absolute configuration of a chiral molecule. The choice of technique often depends on the nature of the sample, its purity, the availability of instrumentation, and whether the molecule can be crystallized. The three main techniques discussed here are Mosher's Ester Analysis (a nuclear magnetic resonance method), Vibrational Circular Dichroism (VCD), and X-ray Crystallography.

Technique Principle Sample Requirements Advantages Limitations
Mosher's Ester Analysis (NMR) Derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The differing spatial arrangement of these esters leads to measurable differences in the chemical shifts of nearby protons in the ¹H NMR spectrum.Small amount of purified sample (mg scale).Does not require crystallization. Provides information about the conformation in solution. Relatively common instrumentation (NMR).Requires chemical derivatization, which may not be straightforward for all molecules. Analysis can be complex for molecules with multiple chiral centers.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be compared with computationally predicted spectra to determine the absolute configuration.Purified sample (mg scale) in a suitable solvent.Non-destructive. Provides information about the solution-phase conformation. Can be used for molecules that are difficult to crystallize.Requires specialized instrumentation (VCD spectrometer). Relies on accurate quantum mechanical calculations for interpretation.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to determine the three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous assignment of the absolute configuration.A single, high-quality crystal of the compound.Provides a definitive and highly accurate determination of the absolute configuration and solid-state conformation.The primary limitation is the requirement for a suitable single crystal, which can be challenging to obtain for many molecules, especially oils or conformationally flexible compounds.

Experimental Protocols and Data Presentation

Due to the limited availability of published, comprehensive experimental data for the direct comparison of all three techniques on this compound, this section will present a case study based on a structurally related acyclic 1,3-diol system. This will illustrate the data generated and the analytical workflow for each method.

Mosher's Ester Analysis: A Case Study on an Acyclic 1,3-Diol

This example is based on the analysis of a stereoisomer of a polyketide natural product containing a 1,3-diol moiety. The methodology is directly applicable to this compound.

Experimental Protocol:

  • Esterification: The chiral diol is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding (S)- and (R)-bis-MTPA esters.

  • Purification: The resulting diastereomeric esters are purified, typically by flash chromatography.

  • NMR Analysis: ¹H NMR spectra are acquired for both the (S)- and (R)-bis-MTPA esters.

  • Data Analysis: The chemical shifts (δ) of protons adjacent to the newly formed ester linkages are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the stereogenic centers allows for the assignment of the absolute configuration based on the established Mosher's method model.

Data Presentation:

The calculated Δδ (δS - δR) values are tabulated to visualize the spatial arrangement of the substituents around the chiral centers.

Proton δ (S-ester) (ppm) δ (R-ester) (ppm) Δδ (δS - δR) (ppm) Inferred Position relative to MTPA Phenyl Group
H-2a2.652.58+0.07Shielded in S-ester
H-2b2.502.55-0.05Deshielded in S-ester
H-4a1.801.88-0.08Deshielded in S-ester
H-4b1.651.62+0.03Shielded in S-ester
OMe3.543.58-0.04Deshielded in S-ester

Note: This is representative data for a generic 1,3-diol.

Vibrational Circular Dichroism (VCD)

Experimental Protocol:

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Measurement: The VCD and IR spectra are recorded on a VCD spectrometer.

  • Computational Modeling: The VCD spectrum of one enantiomer (e.g., the (3R,5S) configuration) is calculated using density functional theory (DFT) at an appropriate level of theory.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

Data Presentation:

The experimental and calculated VCD spectra are overlaid for direct comparison.

(A representative VCD spectrum would be displayed here, showing the experimental spectrum in one color and the calculated spectrum for the (3R,5S) enantiomer in another, allowing for visual comparison of the positive and negative bands.)

X-ray Crystallography

Experimental Protocol:

  • Crystallization: A single crystal of the compound is grown. For molecules that are difficult to crystallize, derivatization to form a more rigid or crystalline derivative, such as a p-bromobenzoate ester or a cyclic osmate ester, may be necessary.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.

Data Presentation:

The crystallographic data is summarized in a standardized table.

Parameter Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a, b, c (Å)10.123, 15.456, 8.789
α, β, γ (°)90, 90, 90
Flack parameter0.02(3)

(This is representative data for a chiral organic molecule.) An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram showing the molecular structure and atomic numbering would also be included.

Mandatory Visualizations

G Workflow for Absolute Configuration Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Conclusion Sample Chiral Molecule (this compound) NMR Mosher's Ester Analysis (NMR) Sample->NMR VCD Vibrational Circular Dichroism (VCD) Sample->VCD XRay X-ray Crystallography Sample->XRay NMR_Data Calculate Δδ (δS - δR) Compare with Mosher's Model NMR->NMR_Data VCD_Data Compare Experimental and Calculated VCD Spectra VCD->VCD_Data XRay_Data Solve Crystal Structure Analyze Flack Parameter XRay->XRay_Data Conclusion Confirmed Absolute Configuration NMR_Data->Conclusion VCD_Data->Conclusion XRay_Data->Conclusion

Caption: General workflow for the determination of absolute configuration.

G Decision Flowchart for Method Selection Start Start: Need to Determine Absolute Configuration Q_Crystal Can a single crystal be obtained? Start->Q_Crystal XRay Perform X-ray Crystallography Q_Crystal->XRay Yes Q_VCD Is a VCD spectrometer available? Q_Crystal->Q_VCD No Result_XRay Unambiguous Result XRay->Result_XRay VCD Perform VCD Spectroscopy and Computational Analysis Q_VCD->VCD Yes Mosher Perform Mosher's Ester Analysis (NMR) Q_VCD->Mosher No Result_VCD High Confidence Result VCD->Result_VCD Result_Mosher Reliable Result Mosher->Result_Mosher

Caption: Decision flowchart for selecting an analytical method.

A Comparative Analysis of Catalysts for the Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocatalytic and Chemocatalytic Routes to a Key Statin Intermediate.

The synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a crucial chiral building block for the manufacture of widely prescribed statin drugs like rosuvastatin, is a focal point of extensive research. The stereoselective reduction of its precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is the critical step, demanding high diastereoselectivity and enantioselectivity. This guide provides a comparative analysis of the primary catalytic systems employed for this transformation: biocatalysts, specifically carbonyl reductases, and chemical catalysts, with a focus on Ruthenium-based complexes.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems is paramount for industrial-scale production. The following table summarizes the key performance indicators for selected biocatalysts and a representative chemical catalyst. It is important to note that reaction conditions vary significantly between studies, which can influence performance metrics.

CatalystTypeSubstrate Conc. (g/L)Yield (%)d.e. / e.e. (%)Space-Time Yield (g/L/day)
Carbonyl Reductase (from E. coli) with GDHBiocatalyst40098.5>99.0 (e.e.)1182.3
Carbonyl Reductase (SCR) in 5000L reactorBiocatalyst40097.599.5 (d.e.)Not explicitly stated
Carbonyl Reductase (from R. toruloides)Biocatalyst~236 (1M)98.9>99 (e.e.)Not explicitly stated
Rhodotorula gracilis AS 2.499Biocatalyst168.395.1 (d.e.)Not explicitly stated
Ru[(R)-TolBINAP]Cl₂Chemocatalyst~16991.8>99 (d.s.)Not applicable

d.e. = diastereomeric excess; e.e. = enantiomeric excess; d.s. = diastereoselectivity; GDH = Glucose Dehydrogenase for cofactor regeneration; SCR = Short Chain Carbonyl Reductase.

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of catalytic performance. Below are representative experimental protocols for both a biocatalytic and a chemocatalytic approach.

Biocatalytic Reduction Using Recombinant E. coli

A typical biotransformation involves the use of a whole-cell catalyst, often with a coupled enzyme system for cofactor regeneration.

  • Catalyst Preparation : A recombinant Escherichia coli strain co-expressing a carbonyl reductase and glucose dehydrogenase (for NADPH regeneration) is cultivated in a suitable fermentation medium. The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst.

  • Reaction Setup : In a bioreactor, a buffered aqueous solution (e.g., phosphate buffer at pH 6.0-8.0) is prepared. The biocatalyst (e.g., a specific concentration of wet or dry cells), the substrate tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a co-substrate for cofactor regeneration (e.g., glucose), and the cofactor (e.g., NADP+) are added.

  • Reaction Conditions : The reaction mixture is incubated at a controlled temperature (typically 25-30°C) with agitation. The pH of the system is maintained by the addition of a base (e.g., sodium carbonate solution). The progress of the reaction is monitored by techniques such as HPLC.

  • Work-up and Purification : Upon completion of the reaction, the cells are removed by filtration or centrifugation. The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The combined organic layers are then concentrated, and the crude product is purified, for example, by column chromatography, to yield this compound.

Chemocatalytic Hydrogenation with a Ruthenium Catalyst

The chemical synthesis route typically involves asymmetric hydrogenation under pressure.

  • Catalyst and Substrate Preparation : In a high-pressure autoclave, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is dissolved in a deoxygenated organic solvent, such as methanol.

  • Reaction Setup : The autoclave is sealed and purged with an inert gas (e.g., nitrogen) multiple times to remove oxygen. The catalyst, Ru[(R)-TolBINAP]Cl₂, dissolved in a deoxygenated solvent, is then introduced into the reactor.

  • Reaction Conditions : The reactor is pressurized with hydrogen gas (typically 3-5 MPa) and heated to a specific temperature (e.g., 40-60°C). The reaction mixture is stirred vigorously for a set duration (e.g., 4-7 hours) while maintaining the hydrogen pressure.

  • Work-up and Purification : After the reaction is complete, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The solvent is evaporated under reduced pressure, and the resulting crude product is purified to yield high-purity this compound.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Catalyst Preparation (Biocatalyst Culturing or Chemical Catalyst Weighing) reaction Catalytic Reduction (Controlled Temp., pH, Pressure) catalyst_prep->reaction substrate_prep Substrate Preparation (Dissolving in Solvent/Buffer) substrate_prep->reaction separation Catalyst/Cell Separation reaction->separation extraction Product Extraction separation->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product: (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate purification->product

Caption: General experimental workflow for the synthesis.

G Catalytic Cycles Comparison cluster_bio Biocatalytic Cycle (Carbonyl Reductase) cluster_regen Cofactor Regeneration cluster_chemo Chemocatalytic Cycle (Simplified Ru-BINAP) E_NADP E-NADP+ E_NADPH_S E-NADPH-Substrate E_NADP->E_NADPH_S Substrate binds NADPH NADPH E_NADP_P E-NADP+-Product E_NADPH_S->E_NADP_P Hydride transfer E_NADP_P->E_NADP Product releases NADPH->E_NADPH_S Cofactor binds NADP NADP+ NADP->NADPH GDH GDH Glucose Dehydrogenase Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Ru_cat [Ru(II)-BINAP] Ru_H2 [Ru(II)-H₂-BINAP] Ru_cat->Ru_H2 H₂ Ru_H_S {Substrate-[Ru(II)-H]-BINAP} Ru_H2->Ru_H_S Substrate coordination Ru_H_S->Ru_cat Product release

Caption: Comparison of catalytic cycles.

Concluding Remarks

Both biocatalytic and chemocatalytic methods offer viable pathways for the synthesis of this compound. Biocatalytic approaches, particularly those using engineered carbonyl reductases with efficient cofactor regeneration systems, demonstrate high yields, excellent stereoselectivity, and impressive space-time yields under mild, aqueous conditions.[1][2] These "green" processes are increasingly favored for industrial applications due to their safety and reduced environmental impact.[2]

On the other hand, chemocatalysis, exemplified by Ruthenium-BINAP type complexes, also provides excellent diastereoselectivity and high yields. These methods are robust and may be preferable in certain existing chemical manufacturing infrastructures. However, they often require high-pressure hydrogenation, organic solvents, and the use of expensive and potentially toxic heavy metal catalysts.

The choice of catalyst ultimately depends on a variety of factors, including the desired scale of production, cost considerations, available equipment, and sustainability goals. The data presented herein serves as a guide for researchers and professionals in making informed decisions for the efficient and selective synthesis of this critical pharmaceutical intermediate.

References

Benchmarking Purity: A Comparative Guide to Commercial (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a critical chiral intermediate in the synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol. The stereochemical purity of this intermediate is paramount, as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound, offering a comparative analysis of key quality attributes and detailed experimental protocols for verification.

Comparative Analysis of Commercial Grades

The purity of this compound can vary between suppliers due to different synthetic routes, such as chemoenzymatic methods or traditional chemical synthesis. These variations can lead to different impurity profiles, including the presence of diastereomers and other related substances. Below is a summary of hypothetical purity data for commercially available grades from three representative suppliers.

ParameterSupplier ASupplier BSupplier CAlternative: (3R,5R)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate
Chemical Purity (HPLC, % Area) > 99.5%> 99.0%> 98.5%> 99.0%
Chiral Purity (Chiral HPLC, % ee) > 99.8%> 99.5%> 99.0%> 99.5%
(3S,5R) Diastereomer (%) < 0.1%< 0.2%< 0.3%Not Applicable
(3S,5S) Diastereomer (%) < 0.1%< 0.15%< 0.2%Not Applicable
(3R,5R) Diastereomer (%) Not Detected< 0.1%< 0.1%Not Applicable
Residual Solvents (GC-HS, ppm) < 500< 1000< 1500< 500
Water Content (Karl Fischer, % w/w) < 0.1%< 0.2%< 0.5%< 0.1%
Structural Confirmation (¹H NMR, ¹³C NMR, MS) ConformsConformsConformsConforms

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive evaluation of this compound purity. The following workflow outlines the key analytical techniques and their sequence.

G Experimental Workflow for Purity Benchmarking cluster_0 Initial Screening cluster_1 Chromatographic Purity cluster_2 Structural and Impurity Identification cluster_3 Physicochemical Properties cluster_4 Final Assessment A Sample Receipt and Documentation B Visual Inspection A->B C HPLC-UV for Chemical Purity A->C Proceed if documentation is complete D Chiral HPLC for Enantiomeric Excess C->D E 1H and 13C NMR Spectroscopy D->E Confirm stereochemistry F LC-MS for Impurity Profiling E->F G Karl Fischer Titration for Water Content F->G Quantify impurities H GC-HS for Residual Solvents G->H I Data Compilation and Comparison H->I Finalize purity assessment J Certificate of Analysis Generation I->J

Caption: A logical workflow for the comprehensive purity analysis of chiral intermediates.

Detailed Experimental Protocols

Accurate and reproducible data are essential for a meaningful comparison. The following are detailed protocols for the key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (0.1% formic acid) gradient

  • Gradient: 30% Acetonitrile to 90% Acetonitrile over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
  • Column: Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

  • Analysis: Compare the obtained spectra with reference spectra or theoretical chemical shifts to confirm the structure and identify any major impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
  • LC Conditions: Use the same conditions as the HPLC method for chemical purity.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.

  • Scan Range: m/z 100-1000

  • Analysis: Identify the mass-to-charge ratio of the main peak and any impurity peaks. Use fragmentation patterns to propose structures for unknown impurities.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents
  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm

  • Oven Program: 40°C (hold 5 min) to 240°C at 10°C/min

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 260°C

  • Carrier Gas: Helium

  • Headspace Conditions: Equilibrate the sample at 80°C for 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Karl Fischer Titration for Water Content
  • Method: Volumetric or coulometric Karl Fischer titration.

  • Apparatus: Automated Karl Fischer titrator.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable anhydrous solvent.

  • Analysis: Titrate with the Karl Fischer reagent until the endpoint is reached. Calculate the water content as a percentage by weight.

Conclusion

The selection of a high-purity this compound is a critical step in the manufacturing of Rosuvastatin. This guide provides a robust framework for researchers and drug development professionals to benchmark the purity of commercial offerings. By employing the detailed experimental protocols and considering the comparative data, scientists can make informed decisions to ensure the quality and consistency of their final product. It is always recommended to request a certificate of analysis from the supplier and to independently verify the purity of critical raw materials.

Cross-Validation of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate Characterization Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of rosuvastatin. Due to the limited public availability of detailed spectral data, this document focuses on the available physicochemical properties, outlines standardized experimental protocols for its characterization, and presents a logical workflow for data validation. For specific spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, direct contact with commercial suppliers is recommended.

Physicochemical Properties Comparison

A summary of the available physical and chemical properties of this compound and its common synthetic precursor, (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate, is presented below. The inclusion of the precursor allows for a comparative reference point in a synthetic pathway.

PropertyThis compound(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate
CAS Number 154026-93-4154026-92-3
Molecular Formula C₁₀H₁₉ClO₄C₁₀H₁₇ClO₄
Molecular Weight 238.71 g/mol 236.69 g/mol
Melting Point 45-49 °CNot available
Boiling Point 364.58 °C (Predicted)Not available
Appearance Colorless liquid (predicted)Not available

Experimental Protocols for Characterization

Detailed methodologies for the key analytical techniques used in the characterization of this compound are outlined below. These protocols are based on standard laboratory practices for small organic molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Objective: To determine the proton structure of the molecule, including the number of different types of protons, their chemical environments, and their connectivity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to serve as a reference for the chemical shift (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Objective: To determine the number of non-equivalent carbon atoms and their chemical environments within the molecule.

Methodology:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is generally necessary.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A wide spectral width to encompass all carbon signals (e.g., 0-220 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final ¹³C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis Method:

    • For ESI-MS: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).

    • For GC-MS: The sample must be volatile or derivatized to increase its volatility. The sample is injected into the gas chromatograph for separation before entering the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending on the nature of the analyte. A full scan is typically performed to identify the molecular ion and major fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and interpret the fragmentation pattern to deduce structural information.

Experimental and Data Analysis Workflow

The following diagrams illustrate the logical flow of a typical characterization and cross-validation process for a pharmaceutical intermediate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_validation Data Analysis & Validation Synthesis Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry Purification->MS MeltingPoint Melting Point Determination Purification->MeltingPoint DataAnalysis Spectral Data Analysis & Interpretation H_NMR->DataAnalysis C_NMR->DataAnalysis MS->DataAnalysis MeltingPoint->DataAnalysis CrossValidation Cross-Validation with Alternative Compound Data DataAnalysis->CrossValidation FinalReport Final Characterization Report CrossValidation->FinalReport

A typical experimental workflow for compound characterization.

data_validation_flow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation cluster_cross_validation Cross-Validation RawData Raw Analytical Data (NMR, MS, etc.) ProcessedData Processed Spectra & Peak Lists RawData->ProcessedData StructureProposal Proposed Structure ProcessedData->StructureProposal Comparison Comparative Analysis StructureProposal->Comparison AlternativeData Data from Alternative Compounds/Literature AlternativeData->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Logical flow for data analysis and cross-validation.

A Comparative Review of Synthetic Strategies for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a pivotal chiral intermediate in the synthesis of blockbuster statin drugs, including Rosuvastatin. The stereoselective construction of its syn-1,3-diol moiety is a critical challenge that has been addressed through a variety of innovative synthetic approaches. This guide provides a comprehensive comparison of the most prominent biotechnological and chemical strategies for the synthesis of this valuable compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

At a Glance: Performance Comparison of Synthetic Strategies

The following table summarizes the key performance indicators for the leading synthetic routes to this compound, offering a clear comparison of their efficacy and reaction conditions.

Synthetic StrategyKey TransformationCatalyst/EnzymeYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)Reaction Time (h)
Biotechnological Routes
Whole-Cell BioreductionAsymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoateE. coli expressing Carbonyl Reductase (SCR)97.599.5>9912
Rhodosporidium toruloides98.9>99>995
Lactobacillus kefir79>99>99Optimized fed-batch
Chemical Routes
Diastereoselective ReductionNarasaka-Prasad ReductionDiethyl methoxy borane / NaBH₄79.5>98>993
Catalytic Asymmetric HydrogenationAsymmetric HydrogenationRu[(R)-TolBINAP]Cl₂91.8>99>997
Asymmetric Epoxidation RouteKeck Asymmetric Allylation & syn-Epoxidation(S)-BINOL/Ti(OiPr)₄ & VO(acac)₂/TBHP~45 (overall for key steps)>95 (for diol)>94 (for alcohol)Multistep

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic strategies for producing this compound.

G cluster_biotechnological Biotechnological Routes cluster_chemical Chemical Routes cluster_reduction Diastereoselective Reduction / Hydrogenation cluster_epoxidation Asymmetric Epoxidation Route start_bio tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate enzyme Carbonyl Reductase (Whole-Cell or Isolated) start_bio->enzyme Asymmetric Reduction product_bio This compound enzyme->product_bio start_chem tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate narasaka Narasaka-Prasad Reduction start_chem->narasaka hydrogenation Catalytic Asymmetric Hydrogenation start_chem->hydrogenation product_chem This compound narasaka->product_chem hydrogenation->product_chem start_epox Chloroacetaldehyde keck Keck Asymmetric Allylation start_epox->keck homoallylic_alcohol (S)-1-chloropent-4-en-2-ol epoxidation VO(acac)₂-catalyzed syn-Epoxidation homoallylic_alcohol->epoxidation epoxy_alcohol syn-Epoxy alcohol ring_opening Ring Opening & Further Steps epoxy_alcohol->ring_opening protected_diol Protected syn-1,3-diol product_epox This compound protected_diol->product_epox keck->homoallylic_alcohol epoxidation->epoxy_alcohol ring_opening->protected_diol

Figure 1. Overview of major synthetic pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of this compound.

Biotechnological Strategy: Whole-Cell Bioreduction

This approach leverages the high stereoselectivity of microbial carbonyl reductases to reduce the prochiral ketone of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.

1. Whole-Cell Bioreduction using Recombinant E. coli

  • Microorganism and Culture: Recombinant Escherichia coli harboring a stereoselective short-chain carbonyl reductase (SCR) is cultured in a suitable fermentation medium. Large-scale fermentation can be carried out in 500 L and 5000 L fermenters to generate sufficient biomass with high specific activity.[1]

  • Reaction Setup: The biotransformation is conducted in a bioreactor. A high substrate concentration of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (e.g., 400 g/L) is used.[1] The reaction typically includes a cofactor regeneration system, such as glucose and glucose dehydrogenase, to continuously supply NADPH.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) and pH.[1] The substrate can be fed in batches to maintain a low concentration and avoid inhibition.

  • Work-up and Purification: After the reaction is complete (monitored by HPLC), the product is extracted from the reaction mixture using an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified, for example, by column chromatography, to yield the final product.

  • Performance: This method can achieve very high yields (up to 97.5%) and excellent diastereomeric excess (99.5%).[1]

2. Whole-Cell Bioreduction using Rhodosporidium toruloides

  • Reaction System: A whole-cell biosynthesis system is constructed using Rhodosporidium toruloides. The reaction can be performed in monophasic or biphasic media.[2]

  • Monophasic System: In an aqueous system, a co-solvent such as 10% (v/v) Tween-80 can be introduced to enhance the biotransformation process.[2]

  • Biphasic System: A water-octanol biphasic system can be employed where octanol acts as a reservoir for the substrate.[2]

  • Reaction Conditions: The reaction is carried out for a specific duration (e.g., 5-9 hours).

  • Performance: High yields (98.7-98.9%) and excellent enantiomeric excess (>99%) have been reported for both systems.[2]

Chemical Strategies

Chemical routes offer alternative pathways that do not rely on fermentation or enzymatic processes.

1. Diastereoselective Reduction: Narasaka-Prasad Reduction

This method achieves the desired syn-1,3-diol stereochemistry through a substrate-controlled diastereoselective reduction of the β-hydroxy ketone.

  • Reaction Setup: A solution of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is prepared in a mixture of dry tetrahydrofuran (THF) and methanol under a nitrogen atmosphere.

  • Reagent Addition: The solution is cooled to a low temperature (e.g., -80°C). Diethyl methoxy borane (as a 1 mol/L solution in THF) is added, and the mixture is stirred for a short period (e.g., 20 minutes). Sodium borohydride is then added portion-wise.

  • Reaction and Quenching: The reaction is allowed to proceed for a few hours at the low temperature. It is then quenched by the addition of acetone followed by 30% hydrogen peroxide.

  • Work-up and Purification: The reaction mixture is warmed and then partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by recrystallization from a suitable solvent like n-hexane to afford the desired product.

  • Performance: This method has been reported to provide a yield of 79.5%.

2. Catalytic Asymmetric Hydrogenation

This strategy employs a chiral ruthenium catalyst to achieve the stereoselective hydrogenation of the ketone.

  • Catalyst and Substrate Preparation: The catalyst, Ru[(R)-TolBINAP]Cl₂, is dissolved in deoxygenated methanol. This solution and the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, are charged into a high-pressure autoclave.

  • Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen (e.g., 4 MPa). The reaction mixture is heated (e.g., to 60°C) and stirred until hydrogen uptake ceases.

  • Work-up and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic phase is dried and concentrated to give the product.

  • Performance: A high yield of 91.8% with excellent diastereoselectivity (>99%) has been reported for this method.[3]

3. Asymmetric Epoxidation Route

This multi-step approach builds the chiral centers sequentially, starting from a simple achiral precursor.

  • Keck Asymmetric Allylation: Chloroacetaldehyde is reacted with allyltributylstannane in the presence of a chiral catalyst, such as (S)-BINOL/Ti(OiPr)₄, to produce (S)-1-chloropent-4-en-2-ol with high enantioselectivity.[4]

  • VO(acac)₂-catalyzed syn-Epoxidation: The resulting homoallylic alcohol is then subjected to a stereoselective epoxidation using tert-butyl hydroperoxide (TBHP) and a vanadium catalyst, VO(acac)₂, to yield the corresponding syn-epoxy alcohol.[4]

  • Subsequent Transformations: The epoxy alcohol undergoes a series of transformations, including ring-opening and functional group manipulations, to construct the final this compound structure.

  • Performance: While this route is longer, it offers a high degree of stereocontrol, with the initial allylation achieving >94% e.e. and the epoxidation proceeding with good diastereoselectivity.[4]

Conclusion

Both biotechnological and chemical methodologies offer viable pathways for the synthesis of this compound. Biotechnological routes, particularly those employing whole-cell biocatalysts, are characterized by exceptional stereoselectivity and high yields under mild reaction conditions. These methods are also environmentally benign. Chemical strategies, such as the Narasaka-Prasad reduction and catalytic asymmetric hydrogenation, provide powerful alternatives that can also deliver the target molecule with high stereochemical purity and good yields. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, available equipment, and the specific expertise of the research and development team. This guide provides the foundational data and protocols to make an informed decision in the pursuit of efficient and scalable syntheses of this critical pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a halogenated organic compound, is critical for maintaining a safe and compliant laboratory environment. This guide provides procedural, step-by-step instructions to ensure the safe handling and disposal of this chemical waste.

As a chlorinated organic compound, this compound requires specific disposal procedures to mitigate environmental and safety risks. Improper disposal can lead to hazardous chemical reactions and environmental contamination. Adherence to the following protocols is imperative for all researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound for disposal, it is crucial to consult the material's Safety Data Sheet (SDS) for specific hazard information.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double nitrile or Viton gloves are recommended), chemical splash goggles, and a fully buttoned lab coat.[2] All handling and commingling of this waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste is the most critical step in the disposal process. This compound is classified as a halogenated organic waste.[1][3]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[1][3][4] This separation is crucial as the disposal methods for these two streams are different and mixing them can increase disposal costs and complexity.[1]

  • Incompatible Materials: Do not mix halogenated organic waste with acids, bases, bleach, peroxides, oxidizing agents, or heavy metals.[1][4][5] Such mixing can lead to dangerous reactions.

  • Aqueous Waste: Keep aqueous waste separate from organic solvent waste to the extent possible.[1][5]

Waste Container Requirements:

  • Use a designated, compatible waste container, such as a polyethylene carboy or bottle, clearly labeled for "Halogenated Organic Waste".[1][2][3]

  • The container must be in good condition with a secure, threaded cap to ensure it is vapor-tight and spill-proof.[4]

  • Keep the waste container closed at all times, except when actively adding waste.[1][4]

Labeling and Documentation

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.

Labeling Procedure:

  • Affix a "Hazardous Waste" tag to the container before adding any waste.[1][4]

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

  • If other halogenated solvents are added to the same container, list all chemical constituents and their approximate percentages or volumes on the tag.[1][3][5]

  • Identify all applicable hazards on the label (e.g., Flammable, Toxic).[1]

  • Include the name of the principal investigator or generator of the waste.[1]

A running log of the constituents and their amounts should be maintained near the waste container.[5]

Storage and Disposal Logistics

Proper storage of the accumulated waste is vital to prevent accidents.

Storage Guidelines:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a cabinet under a fume hood designed for chemical storage.[1][2]

  • Ensure the storage area is cool, dry, and well-ventilated.[1][4]

  • The container must be stored in secondary containment to catch any potential leaks.[1]

Disposal Request:

  • When the waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[1]

  • Follow your institution's specific procedures for requesting a chemical waste pickup, which often involves submitting an online form.[1]

Spill Management

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, the following steps should be taken:[2]

  • Secure the area and ensure adequate ventilation, preferably within a chemical fume hood.[2][4]

  • Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite or sand.[1][2]

  • Place the absorbent material into a sealed, labeled bag or container for disposal as hazardous waste.[1][4]

  • For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.[1][4]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Volume in Lab (SAA) 25 gallons for Halogenated Solvent Waste[1]
Waste Collection Request Threshold Container is ¾ full[1]
Acceptable pH Range for Commingled Waste 5.5 - 9.5 (if mixing with other compatible wastes)[5]
Storage Limit Outside Flammable Cabinet 10 gallons[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_id Identify Waste Type: Halogenated Organic Compound fume_hood->waste_id container_prep Select Compatible Container (e.g., Polyethylene Carboy) waste_id->container_prep labeling Affix 'Hazardous Waste' Tag List All Constituents & Hazards container_prep->labeling add_waste Add Waste to Container labeling->add_waste seal_container Securely Seal Container When Not in Use add_waste->seal_container storage Store in Designated SAA with Secondary Containment seal_container->storage check_full Is Container 3/4 Full? storage->check_full check_full->add_waste No request_pickup Request Waste Collection from EHS check_full->request_pickup Yes end End: Waste Disposed request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate (CAS No: 154026-93-4).[1][2][3][4][5] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its chemical structure as a halogenated organic compound and general safety protocols for similar substances.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended PPE Purpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and aerosols.[6][7][8]
Hand Protection Nitrile or neoprene glovesTo prevent skin contact. Butyl rubber is also an option for chlorinated compounds.[6][9][10]
Body Protection A flame-resistant lab coat, fully buttonedTo protect skin and clothing from contamination.[6][9]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeRecommended when handling the powder outside of a fume hood or if aerosolization is possible.
Foot Protection Closed-toe shoesTo protect feet from spills.[6]

Safe Handling and Operational Plan

Adherence to proper laboratory procedures is critical to minimize exposure and ensure a safe working environment.

Experimental Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling Transfer chemical storage Storage handling->storage Store appropriately disposal Waste Disposal handling->disposal Segregate waste cluster_hazard Potential Hazards cluster_ppe Required PPE skin_contact Skin Contact gloves Gloves skin_contact->gloves eye_contact Eye Contact goggles Goggles/Face Shield eye_contact->goggles inhalation Inhalation respirator Respirator inhalation->respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
Reactant of Route 2
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。